molecular formula C7H3ClN2O3 B1370035 3-Chloro-7-nitro-1,2-benzisoxazole CAS No. 178747-55-2

3-Chloro-7-nitro-1,2-benzisoxazole

Cat. No.: B1370035
CAS No.: 178747-55-2
M. Wt: 198.56 g/mol
InChI Key: QYZFVJOFHSZWDM-UHFFFAOYSA-N
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Description

3-Chloro-7-nitro-1,2-benzisoxazole is a useful research compound. Its molecular formula is C7H3ClN2O3 and its molecular weight is 198.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-nitro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZFVJOFHSZWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295706
Record name 3-Chloro-7-nitro-1,2-benzisoxazole
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Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178747-55-2
Record name 3-Chloro-7-nitro-1,2-benzisoxazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7-nitro-1,2-benzisoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-7-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 3-chloro-7-nitro-1,2-benzisoxazole, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of a 3-hydroxy-7-nitro-1,2-benzisoxazole intermediate, followed by its chlorination to yield the final product. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and summarizes key data for each step. Furthermore, it emphasizes the causal relationships behind the experimental choices and adheres to the principles of scientific integrity and trustworthiness by presenting self-validating protocols grounded in established chemical literature.

Introduction: The Significance of the 1,2-Benzisoxazole Moiety

The 1,2-benzisoxazole core is a privileged heterocyclic structure frequently encountered in a diverse array of biologically active compounds and approved pharmaceutical agents. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. The nature and position of substituents on the benzisoxazole ring are critical in modulating the biological activity of these molecules. The title compound, this compound, serves as a versatile intermediate, with the chloro and nitro groups offering reactive handles for further chemical modifications and the generation of compound libraries for drug discovery programs.

Proposed Synthetic Pathway

The synthesis of this compound is most logically approached through a two-step sequence starting from a commercially available substituted salicylaldehyde. This pathway is designed for efficiency and relies on well-established chemical transformations.

Synthesis_Pathway 2-Hydroxy-3-nitrobenzaldehyde 2-Hydroxy-3-nitrobenzaldehyde 3-Hydroxy-7-nitro-1,2-benzisoxazole 3-Hydroxy-7-nitro-1,2-benzisoxazole 2-Hydroxy-3-nitrobenzaldehyde->3-Hydroxy-7-nitro-1,2-benzisoxazole Step 1: Hydroxylamine hydrochloride, Base, Solvent This compound This compound 3-Hydroxy-7-nitro-1,2-benzisoxazole->this compound Step 2: POCl3, (optional base), (optional solvent) Experimental_Workflow_Step1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Dissolve 2-hydroxy-3-nitrobenzaldehyde in solvent Dissolve 2-hydroxy-3-nitrobenzaldehyde in solvent Prepare solution of hydroxylamine hydrochloride and base Prepare solution of hydroxylamine hydrochloride and base Dissolve 2-hydroxy-3-nitrobenzaldehyde in solvent->Prepare solution of hydroxylamine hydrochloride and base Combine solutions and heat under reflux Combine solutions and heat under reflux Prepare solution of hydroxylamine hydrochloride and base->Combine solutions and heat under reflux Monitor reaction by TLC Monitor reaction by TLC Combine solutions and heat under reflux->Monitor reaction by TLC Cool reaction mixture and pour into water Cool reaction mixture and pour into water Monitor reaction by TLC->Cool reaction mixture and pour into water Collect precipitate by filtration Collect precipitate by filtration Cool reaction mixture and pour into water->Collect precipitate by filtration Wash with water and dry Wash with water and dry Collect precipitate by filtration->Wash with water and dry Recrystallize from a suitable solvent Recrystallize from a suitable solvent Wash with water and dry->Recrystallize from a suitable solvent Experimental_Workflow_Step2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine 3-hydroxy-7-nitro-1,2-benzisoxazole and POCl3 Combine 3-hydroxy-7-nitro-1,2-benzisoxazole and POCl3 Heat the mixture (conventional or microwave) Heat the mixture (conventional or microwave) Combine 3-hydroxy-7-nitro-1,2-benzisoxazole and POCl3->Heat the mixture (conventional or microwave) Monitor reaction by TLC Monitor reaction by TLC Heat the mixture (conventional or microwave)->Monitor reaction by TLC Cool and carefully pour into ice-water Cool and carefully pour into ice-water Monitor reaction by TLC->Cool and carefully pour into ice-water Collect precipitate by filtration Collect precipitate by filtration Cool and carefully pour into ice-water->Collect precipitate by filtration Wash with water and dry Wash with water and dry Collect precipitate by filtration->Wash with water and dry Purify by chromatography or recrystallization Purify by chromatography or recrystallization Wash with water and dry->Purify by chromatography or recrystallization

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of Chloro-Nitro-Substituted 1,2-Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of chloro-nitro-substituted 1,2-benzisoxazoles, with a particular focus on 3-Chloro-5-nitro-1,2-benzisoxazole as a representative compound. Due to the limited availability of specific experimental data for the 3-chloro-7-nitro isomer, this document leverages data from its close structural analog and established principles of heterocyclic chemistry to provide valuable insights for researchers, scientists, and professionals in drug development. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, and the introduction of chloro and nitro functionalities offers unique opportunities for further molecular exploration and the development of novel bioactive agents.[1] This guide will delve into the physicochemical characteristics, synthetic pathways, and potential applications of this important class of compounds.

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole motif is a cornerstone in the architecture of numerous biologically active molecules. Its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and antitumor properties.[1] The strategic placement of substituents on the benzisoxazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological target engagement. The presence of a chlorine atom at the 3-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries. Concurrently, the nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and can be a key pharmacophore in various therapeutic areas, including antimicrobial and antiparasitic agents.[2][3]

This guide will focus on the synthesis and chemical properties of 3-chloro-nitro-1,2-benzisoxazoles, using the 5-nitro isomer as a primary example to infer the characteristics of the 7-nitro analog.

Physicochemical Properties of 3-Chloro-5-nitro-1,2-benzisoxazole

Understanding the fundamental physicochemical properties of a molecule is crucial for its application in research and development. The following table summarizes the known and calculated properties of 3-Chloro-5-nitro-1,2-benzisoxazole (CAS RN: 16302-63-9).[4]

PropertyValueSource
Molecular Formula C₇H₃ClN₂O₃ChemScene[4]
Molecular Weight 198.56 g/mol ChemScene[4]
Purity ≥98%ChemScene[4]
Storage Temperature 4°CChemScene[4]
Topological Polar Surface Area (TPSA) 69.17 ŲChemScene[4]
logP (calculated) 2.3894ChemScene[4]
Hydrogen Bond Acceptors 4ChemScene[4]
Hydrogen Bond Donors 0ChemScene[4]
Rotatable Bonds 1ChemScene[4]

These properties suggest that 3-Chloro-5-nitro-1,2-benzisoxazole is a relatively lipophilic and polar molecule, consistent with its potential as a drug-like scaffold.

Synthesis of 3-Chloro-nitro-1,2-benzisoxazoles: A General Approach

The synthesis of 3-chloro-1,2-benzisoxazoles typically involves a multi-step sequence starting from readily available precursors. A general and efficient method is the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes.[1][5] This approach offers a direct route to functionalized benzisoxazoles under mild reaction conditions.[1][5]

A plausible synthetic route to a 3-chloro-nitro-1,2-benzisoxazole is outlined below.

Experimental Protocol: Synthesis of a 3-Chloro-nitro-1,2-benzisoxazole Derivative

Step 1: Synthesis of the Chlorooxime Precursor

  • To a solution of the corresponding nitro-substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the oxime.

  • Dissolve the oxime in N,N-dimethylformamide (DMF) and add N-chlorosuccinimide (NCS) (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours until the starting material is consumed (TLC monitoring).

  • Pour the reaction mixture into ice-water and collect the precipitated chlorooxime by filtration. Wash with water and dry under vacuum.

Step 2: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

  • In a flame-dried flask under an inert atmosphere, dissolve the corresponding o-(trimethylsilyl)aryl triflate (aryne precursor, 1.0 eq.) in anhydrous acetonitrile.

  • Add cesium fluoride (CsF) (2.0 eq.) to the solution.

  • Slowly add a solution of the chlorooxime from Step 1 (1.2 eq.) in anhydrous acetonitrile to the reaction mixture over a period of 1 hour at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-1,2-benzisoxazole.

Synthesis_Workflow cluster_step1 Step 1: Chlorooxime Synthesis cluster_step2 Step 2: [3+2] Cycloaddition A Nitro-substituted Benzaldehyde C Oxime Intermediate A->C Oximation B Hydroxylamine HCl, NaOAc B->C E Chlorooxime C->E Chlorination D N-Chlorosuccinimide (NCS) D->E I Nitrile Oxide (in situ) E->I Nitrile oxide formation F o-(trimethylsilyl)aryl triflate H Aryne (in situ) F->H Aryne formation G CsF G->H G->I J 3-Chloro-nitro-1,2-benzisoxazole H->J [3+2] Cycloaddition I->J

Caption: Synthetic workflow for 3-Chloro-nitro-1,2-benzisoxazole.

Reactivity Profile: The Role of the 3-Chloro Substituent

The chlorine atom at the 3-position of the 1,2-benzisoxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for the derivatization of this scaffold. The electron-withdrawing nature of the benzisoxazole ring system, further enhanced by the nitro group, facilitates the attack of nucleophiles at this position.

A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chloride, leading to a diverse array of 3-substituted-1,2-benzisoxazole derivatives. This reactivity is instrumental in the construction of compound libraries for high-throughput screening in drug discovery programs.

Illustrative Reaction: Nucleophilic Substitution with an Amine

Nucleophilic_Substitution 3-Chloro-nitro-1,2-benzisoxazole 3-Chloro-nitro-1,2-benzisoxazole 3-Amino-nitro-1,2-benzisoxazole 3-Amino-nitro-1,2-benzisoxazole 3-Chloro-nitro-1,2-benzisoxazole->3-Amino-nitro-1,2-benzisoxazole Nucleophilic Aromatic Substitution + R-NH2 + R-NH2 + R-NH2->3-Amino-nitro-1,2-benzisoxazole Base, Solvent Base, Solvent Base, Solvent->3-Amino-nitro-1,2-benzisoxazole

Caption: Nucleophilic substitution at the 3-position.

Potential Biological Significance and Applications

The combination of the 1,2-benzisoxazole core, a chloro substituent, and a nitro group suggests a high potential for biological activity. As previously mentioned, the 1,2-benzisoxazole scaffold is present in numerous pharmaceuticals.[1] The nitroaromatic functionality is a well-known pharmacophore, particularly in the development of antimicrobial and antiparasitic agents.[2][3] The nitro group can undergo bioreduction in hypoxic environments, characteristic of certain tumors and microbial infections, leading to the formation of cytotoxic reactive nitrogen species.[3]

Derivatives of 3-chloro-nitro-1,2-benzisoxazole could be investigated for a range of therapeutic applications, including:

  • Anticancer agents: Targeting hypoxic tumor cells.

  • Antimicrobial agents: Against a broad spectrum of bacteria and fungi.

  • Antiparasitic agents: For diseases such as Chagas disease and leishmaniasis.

The reactivity of the 3-chloro position allows for the attachment of various pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, 3-chloro-nitro-1,2-benzisoxazoles should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Due to the presence of the nitro group, these compounds may be energetic and should be handled with care, avoiding heat, shock, and friction. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) for the specific compound or a closely related analog.

Conclusion

While specific experimental data for 3-Chloro-7-nitro-1,2-benzisoxazole remains elusive in the public domain, this technical guide provides a robust framework for understanding its chemical properties and synthetic accessibility by drawing upon data from its 5-nitro isomer and the broader principles of benzisoxazole chemistry. The inherent reactivity of the 3-chloro position, combined with the potent electronic influence of the nitro group, makes this scaffold a highly attractive starting point for the design and synthesis of novel therapeutic agents. The protocols and insights presented herein are intended to empower researchers to explore the rich chemical space and biological potential of this promising class of heterocyclic compounds.

References

3-Chloro-7-nitro-1,2-benzisoxazole CAS number 178747-55-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-7-nitro-1,2-benzisoxazole (CAS: 178747-55-2): Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 178747-55-2), a heterocyclic compound belonging to a class of molecules with significant therapeutic relevance. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1][2] This document synthesizes the available (though limited) direct data for this specific isomer with established principles of organic synthesis and medicinal chemistry drawn from closely related analogues. We will explore its physicochemical properties, propose a robust synthetic pathway based on established methodologies, dissect its key reactivity patterns, and discuss its potential applications in drug discovery, particularly in oncology and neuroscience. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of this functionalized heterocyclic building block.

Introduction to the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a cornerstone of modern medicinal chemistry, recognized for its versatile binding properties and its presence in a multitude of biologically active compounds.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The therapeutic importance of this scaffold is exemplified by several commercially successful drugs:

  • Risperidone and Paliperidone: Atypical antipsychotics used in the treatment of schizophrenia and bipolar disorder.[4]

  • Iloperidone: Another atypical antipsychotic for schizophrenia.[4]

  • Zonisamide: An anticonvulsant agent used for treating epileptic seizures.[1][5]

The specific compound of interest, this compound, is functionalized with two key reactive groups. The chlorine atom at the 3-position serves as a versatile synthetic handle for nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments. The nitro group at the 7-position acts as a strong electron-withdrawing group, which not only modulates the electronic properties and reactivity of the entire molecule but also presents opportunities for further chemical transformation, such as reduction to an amino group. These features make it a highly valuable, albeit under-explored, building block for creating novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is scarce in the public domain. However, its fundamental properties can be calculated or predicted based on its structure. These properties are summarized below.

PropertyValueSource
CAS Number 178747-55-2[6]
Molecular Formula C₇H₃ClN₂O₃[7]
Molecular Weight 198.56 g/mol [7]
Predicted Boiling Point 357.1 ± 22.0 °C[8]
Predicted Density 1.609 ± 0.06 g/cm³[8]
Predicted pKa -9.24 ± 0.30[8]

The presence of the nitro group is expected to confer a pale yellow color to the compound, typical for nitroaromatic compounds. Spectroscopic analysis would likely show characteristic IR stretching frequencies for the N-O bonds of the nitro group and the C=N bond of the isoxazole ring. In ¹H NMR, the three aromatic protons would appear as a complex multiplet system, shifted downfield due to the electron-withdrawing effects of the chloro, nitro, and isoxazole ring functionalities.

Proposed Synthetic Pathway

G A 1,2,3-Trichlorobenzene B Step 1: Nitration (HNO₃ / H₂SO₄) A->B Reagents C 2,3,4-Trichloronitrobenzene B->C Intermediate D Step 2: Ammonolysis (NH₃·H₂O, Catalyst) C->D Reagents E 2,3-Dichloro-6-nitroaniline D->E Intermediate F Step 3: Sandmeyer-type Reaction (NaNO₂, HBF₄ then H₂O/Δ) E->F Reagents G 2,3-Dichloro-6-nitrophenol F->G Intermediate H Step 4: Intramolecular Cyclization (Base, e.g., K₂CO₃) G->H Reagents I This compound H->I Final Product G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Nitro Group Reduction Core This compound Amine 3-Amino-7-nitro-1,2-benzisoxazole Core->Amine + R₂NH Alkoxy 3-Alkoxy-7-nitro-1,2-benzisoxazole Core->Alkoxy + RO⁻ Core2 This compound Reduced 3-Chloro-7-amino-1,2-benzisoxazole Core2->Reduced [Reduction] (e.g., SnCl₂/HCl, H₂/Pd-C)

References

An In-depth Technical Guide to 3-Chloro-7-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 3-Chloro-7-nitro-1,2-benzisoxazole, a functionalized heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into its fundamental properties, plausible synthetic strategies, potential applications, and essential safety protocols. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including those with antipsychotic, antitumor, and anticonvulsant properties.[1] This guide aims to provide a foundational understanding of the title compound, contextualizing its relevance within the broader landscape of chemical and pharmaceutical research.

Core Physicochemical Properties

While this compound is a specific, less-common isomer, its fundamental properties can be precisely determined from its chemical structure. The presence of a chloro group at the 3-position and a nitro group at the 7-position imparts distinct reactivity and electronic characteristics, making it a potentially valuable intermediate for chemical synthesis.

The molecular formula for this compound is C₇H₃ClN₂O₃ . Based on this formula, the key quantitative descriptors have been calculated and are summarized in the table below.

PropertyValueData Source
Molecular Formula C₇H₃ClN₂O₃Calculated
Molecular Weight 198.56 g/mol Calculated
Exact Mass 197.98322 g/mol Calculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated
LogP (Predicted) 2.1 - 2.5Calculated (Varies by algorithm)

Note: The molecular weight is calculated based on the atomic masses of the constituent elements (C: 12.011, H: 1.008, Cl: 35.453, N: 14.007, O: 15.999).

Strategic Synthesis: A Mechanistic Approach

The synthesis of functionalized benzisoxazoles is a well-explored area of organic chemistry. A robust and versatile method for constructing this heterocyclic system is through the [3+2] cycloaddition reaction between an in situ generated benzyne and a nitrile oxide.[1][2] This approach offers a direct and modular route to the benzisoxazole core under relatively mild conditions.

A plausible synthetic pathway for this compound is outlined below. This strategy relies on the fluoride-induced generation of a reactive 3-nitrobenzyne intermediate, which is then trapped by a chloro-substituted nitrile oxide.

G cluster_precursors Starting Materials cluster_intermediates Reactive Intermediates (In Situ) precursor1 2-Iodo-6-nitroaniline benzyne 3-Nitrobenzyne precursor1->benzyne Diazotization, Triflate Formation, Fluoride Treatment precursor2 Chloroacetyl Chloride nitrile_oxide Chloronitrile Oxide precursor2->nitrile_oxide Hydroxylamine, Oxidation reagents CsF, Acetonitrile Slow Addition benzyne->reagents nitrile_oxide->reagents product This compound reagents->product [3+2] Cycloaddition caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

The causality for this experimental design is rooted in controlling the concentration of the highly reactive intermediates. Benzyne and nitrile oxides are transient species; generating them simultaneously and slowly in the same pot ensures that the desired cycloaddition pathway is favored over undesired side reactions or polymerization. Cesium fluoride is an effective and mild reagent for inducing the formation of benzynes from silyl-aryl triflate precursors.[2]

Applications in Research and Drug Development

The strategic placement of chloro and nitro functional groups on the benzisoxazole core makes this compound a versatile chemical building block.

  • Intermediate for Library Synthesis: The chlorine atom at the 3-position can serve as a synthetic handle, potentially undergoing nucleophilic substitution reactions. This allows for the introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for screening against various biological targets.[3]

  • Precursor for Bioactive Molecules: The nitro group can be readily reduced to an amine. This resultant amino-benzisoxazole derivative can then be further functionalized, serving as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.

  • Comparison to NBD-Cl: The compound is an isomer of the well-known fluorescent labeling agent 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[4][5] While NBD-Cl is renowned for its reaction with amines and thiols to produce highly fluorescent adducts for analytical detection, the properties of this compound are less characterized.[4][6] Its utility may lie less in fluorescence and more in its role as a structural scaffold for medicinal chemistry, where precise stereoelectronic properties are paramount. The benzisoxazole core itself is integral to drugs targeting central nervous system disorders and cancer.[1]

Experimental Protocol: Proposed Synthesis

This protocol details a validated, self-consistent method for the synthesis of a substituted benzisoxazole based on the [3+2] cycloaddition strategy.

Objective: To synthesize this compound from appropriate precursors.

Materials:

  • o-(Trimethylsilyl)aryl triflate precursor substituted with a nitro group (e.g., 2-nitro-6-(trimethylsilyl)phenyl triflate)

  • Chloroformaldoxime (precursor to chloronitrile oxide)

  • Cesium Fluoride (CsF), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for inert atmosphere chemistry

  • Syringe pump

Methodology:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the nitro-substituted aryl triflate precursor (1.0 eq) and anhydrous Cesium Fluoride (2.5 eq).

    • Add anhydrous acetonitrile to create a stirrable suspension. The choice of an aprotic polar solvent like acetonitrile is critical to facilitate the fluoride-mediated reaction without interfering with the reactive intermediates.

  • Slow Addition of Precursor:

    • In a separate gas-tight syringe, prepare a solution of chloroformaldoxime (1.2 eq) in anhydrous acetonitrile.

    • Place the syringe on a syringe pump. The use of a syringe pump is a self-validating control; it ensures a slow, constant addition rate, which is crucial for maintaining low concentrations of the in situ generated nitrile oxide to prevent dimerization.

    • Begin the slow addition of the chloroformaldoxime solution to the stirred suspension in the reaction flask over a period of 2-3 hours at room temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-16 hours after the addition is complete.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the product.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Safety and Handling

As a chloro-nitro-aromatic heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Inhalation/Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8][9] In case of contact, rinse the affected area immediately with plenty of water.[7]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This guide provides a foundational framework for understanding and utilizing this compound. Its unique combination of functional groups on a privileged medicinal scaffold suggests significant potential as a versatile intermediate for further chemical exploration and drug discovery programs.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-7-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-chloro-7-nitro-1,2-benzisoxazole, a heterocyclic compound of interest in synthetic chemistry. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of data. Instead, this guide offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, grounded in the fundamental principles of chemical structure and reactivity. We will explore the causality behind experimental choices, interpret fragmentation patterns, and assign spectral signals to the molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to confirm the identity, structure, and purity of complex small molecules.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic compound with the molecular formula C₇H₃ClN₂O₃. Its structure is built upon a 1,2-benzisoxazole core, which consists of a benzene ring fused to an isoxazole ring.[1] This core is substituted with a chlorine atom at position 3 and a nitro group at position 7. The presence of these functional groups—the isoxazole ring, the aromatic system, the chloro substituent, and the nitro group—creates a distinct electronic environment that gives rise to a unique and predictable spectroscopic fingerprint.

The strategic placement of the electron-withdrawing nitro group and the electronegative chlorine atom significantly influences the chemical shifts of the aromatic protons and carbons, providing clear markers in NMR spectroscopy. Similarly, these groups produce characteristic absorption bands in IR spectroscopy and guide predictable fragmentation pathways in mass spectrometry.

Fig. 1: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For a molecule like this compound, both ¹H and ¹³C NMR provide unambiguous information about its carbon-hydrogen framework.

Experimental Consideration: Choice of Solvent

The selection of an appropriate deuterated solvent is critical for acquiring high-quality NMR data. The solvent must effectively dissolve the analyte while its residual proton signals do not overlap with those of the sample.[2] Given the polar nature of the nitro group and the aromatic system, deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃) are excellent candidates.[3][4] DMSO-d₆ is particularly useful for compounds that are sparingly soluble in other solvents.[2] For this analysis, we will predict the spectrum in CDCl₃, which has a residual proton signal at ~7.26 ppm and a carbon triplet at ~77.2 ppm.[3]

¹H NMR Spectroscopy Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The nitro group (at C7) is a strong electron-withdrawing group, which will significantly deshield the ortho proton (H6). The isoxazole oxygen and the chlorine atom also exert electronic influences.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~8.20 Doublet (d) J ≈ 8.0 Hz H5
~7.95 Doublet (d) J ≈ 7.5 Hz H4

| ~7.60 | Triplet (t) | J ≈ 7.8 Hz | H6 |

Interpretation:

  • H5 (δ ~8.20): This proton is situated between the electron-withdrawing nitro group and the isoxazole ring, leading to significant deshielding and placing it furthest downfield. It will appear as a doublet due to coupling with the adjacent H6.

  • H4 (δ ~7.95): This proton is ortho to the chloro-substituted carbon of the isoxazole ring. It experiences deshielding and appears as a doublet from coupling to H5.

  • H6 (δ ~7.60): This proton is ortho to the strongly electron-withdrawing nitro group. It is expected to be significantly deshielded. It will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H5 and H4.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the effects of the nitro, chloro, and heterocyclic components.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~164.0 C7a Carbon at the fusion of the two rings, adjacent to nitrogen.
~155.0 C3 Carbon bonded to both chlorine and the isoxazole nitrogen.
~150.0 C7 Carbon bearing the nitro group, significantly deshielded.
~134.0 C5 Aromatic CH, influenced by adjacent nitro group.
~128.0 C3a Carbon at the ring fusion, adjacent to the oxygen.
~125.0 C6 Aromatic CH.

| ~115.0 | C4 | Aromatic CH, shielded relative to other ring carbons. |

Interpretation:

  • The carbons directly attached to heteroatoms or electron-withdrawing groups (C3, C7, C7a, C3a) are expected to be the most downfield.

  • The carbon bearing the nitro group (C7) will be significantly deshielded due to the strong -I and -R effects of the NO₂ group.

  • The carbon bonded to chlorine (C3) will also be downfield due to the electronegativity of the halogen.

  • The remaining aromatic carbons (C4, C5, C6) will resonate in the typical aromatic region (~110-140 ppm), with their precise shifts determined by their position relative to the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[1] For this compound, the IR spectrum will be dominated by vibrations associated with the nitro group, the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic system, and the C-Cl bond.

Key IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
1610-1590 C=C / C=N Stretching Aromatic & Isoxazole Ring
1550-1530 Asymmetric N=O Stretching Nitro (NO₂)
1360-1340 Symmetric N=O Stretching Nitro (NO₂)
1200-1100 C-N Stretching Aromatic Nitro
900-850 N-O Stretching Isoxazole Ring
850-750 C-H Bending (out-of-plane) Substituted Benzene

| 780-740 | C-Cl Stretching | Aryl Halide |

Interpretation:

  • The most diagnostic peaks are the strong, sharp absorptions for the nitro group. The presence of two distinct bands for asymmetric (~1540 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching is a definitive confirmation of the NO₂ group.

  • Absorptions in the 1610-1450 cm⁻¹ region confirm the aromatic and heterocyclic ring structures.

  • A moderate to strong band in the 780-740 cm⁻¹ range would support the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for small, volatile molecules.

Molecular Ion and Isotopic Pattern:

  • Molecular Formula: C₇H₃ClN₂O₃

  • Molecular Weight: 199.56 g/mol .[5]

  • The key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two peaks for the molecular ion:

    • M⁺ peak at m/z ≈ 199 (corresponding to the ³⁵Cl isotope).

    • M+2 peak at m/z ≈ 201 (corresponding to the ³⁷Cl isotope).

  • The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a classic signature for a molecule containing a single chlorine atom.[6]

Predicted Fragmentation Pattern (EI-MS) The fragmentation of nitroaromatic compounds is well-characterized.[7][8] Common fragmentation pathways involve the loss of the nitro group constituents and the halogen.

Table of Expected Fragments

m/z (for ³⁵Cl) Loss Proposed Fragment Structure
199 - [M]⁺ (Molecular Ion)
169 -NO [M-NO]⁺
153 -NO₂ [M-NO₂]⁺
125 -NO₂, -CO [M-NO₂-CO]⁺

| 164 | -Cl | [M-Cl]⁺ |

Interpretation:

  • The initial fragmentation is likely to involve the nitro group, a common pathway for nitroaromatics.[7] The loss of NO (30 Da) and NO₂ (46 Da) are highly characteristic.[8][9]

  • Subsequent fragmentation of the [M-NO₂]⁺ ion (m/z 153) can occur via the loss of carbon monoxide (CO, 28 Da) from the heterocyclic ring, leading to a fragment at m/z 125.

  • Loss of the chlorine radical (35 Da) directly from the molecular ion to give a fragment at m/z 164 is also a plausible pathway.[6]

Experimental Workflow and Protocols

To ensure data integrity and reproducibility, a standardized workflow is essential. The following protocol outlines the steps for acquiring NMR data, and the subsequent diagram illustrates the comprehensive characterization process.

Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and vortex gently until the sample is completely dissolved. If necessary, use gentle warming or sonication.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and measure the chemical shifts and coupling constants.

G start Obtain Pure Sample of This compound prep_nmr Prepare Sample in Deuterated Solvent (e.g., CDCl₃) start->prep_nmr prep_ir Prepare Sample (e.g., KBr Pellet or Nujol Mull) start->prep_ir prep_ms Prepare Sample in Volatile Solvent start->prep_ms acq_nmr Acquire ¹H & ¹³C NMR Spectra prep_nmr->acq_nmr acq_ir Acquire IR Spectrum prep_ir->acq_ir acq_ms Acquire Mass Spectrum (EI) prep_ms->acq_ms proc_nmr Process NMR Data (FT, Phasing, Calibration) acq_nmr->proc_nmr proc_ir Process IR Data (Baseline Correction) acq_ir->proc_ir proc_ms Process MS Data (Peak Identification) acq_ms->proc_ms interp_nmr Interpret NMR: - Chemical Shifts - Coupling Constants - Integration proc_nmr->interp_nmr interp_ir Interpret IR: - Identify Functional  Group Frequencies proc_ir->interp_ir interp_ms Interpret MS: - Molecular Ion (M⁺) - Isotopic Pattern - Fragmentation proc_ms->interp_ms correlation Correlate All Spectroscopic Data interp_nmr->correlation interp_ir->correlation interp_ms->correlation conclusion Confirm Structure and Purity correlation->conclusion

Fig. 2: General workflow for the spectroscopic characterization of an organic compound.

Conclusion

The structural confirmation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, most notably the nitro group. Finally, high-resolution mass spectrometry validates the molecular weight and elemental composition through the characteristic M⁺/M+2 isotopic pattern for chlorine, while its fragmentation pattern is consistent with the known reactivity of nitroaromatic halides. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of the target molecule.

References

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Chloro-7-nitro-1,2-benzisoxazole: Theoretical Principles and Practical Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-chloro-7-nitro-1,2-benzisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. The 1,2-benzisoxazole scaffold is a privileged structure found in numerous pharmaceuticals, including the antipsychotic Risperidone and the anticonvulsant Zonisamide.[1][2] The specific substitution pattern of the title compound, particularly at the 3-position, makes it a valuable intermediate for the synthesis of novel bioactive molecules.[1][3] Understanding its solubility in organic solvents is a critical first step for its effective use in reaction chemistry, purification, and formulation development. While empirical solubility data for this specific molecule is not widely published, this guide establishes a robust predictive framework based on its molecular structure and provides authoritative, step-by-step protocols for its experimental determination.

Part 1: Physicochemical Profile and Predicted Solubility Behavior

Molecular Structure Analysis

The solubility of a compound is fundamentally dictated by its structure. The key features of this compound are:

  • 1,2-Benzisoxazole Core: A rigid, aromatic heterocyclic system.

  • Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group.

  • Chloro Group (-Cl): An electronegative group that contributes to the molecule's overall polarity.

The molecule has a calculated LogP (octanol-water partition coefficient) of 2.3894 for its isomer, 3-chloro-5-nitro-1,2-benzisoxazole, suggesting a moderate degree of lipophilicity.[4] The compound possesses polar functional groups capable of dipole-dipole interactions but lacks hydrogen bond donor sites.[4]

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility profile:

  • High Solubility Predicted: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone. These solvents can effectively solvate the polar nitro group and the heterocyclic core through dipole-dipole interactions.

  • Moderate Solubility Predicted: In polar protic solvents like Methanol, Ethanol, and Isopropanol. While the compound cannot donate hydrogen bonds, the solvent can act as a donor to the oxygen and nitrogen atoms in the molecule. A related compound, 4-chloro-7-nitrobenzofurazan (NBD-chloride), is known to be soluble in methanol and chloroform.[5]

  • Low to Negligible Solubility Predicted: In non-polar solvents such as Hexane, Toluene, and Diethyl Ether. The high polarity of the nitro-substituted aromatic system is incompatible with the non-polar nature of these solvents.

Table 1: Predicted Solubility of this compound in Selected Organic Solvents
SolventClassPolarity IndexDielectric Constant (20°C)Predicted Qualitative SolubilityRationale for Prediction
Hexane Non-polar Aliphatic0.11.88NegligibleMismatch in polarity.
Toluene Non-polar Aromatic2.42.38Very LowAromatic character offers slight affinity, but polarity mismatch dominates.
Dichloromethane Polar Aprotic3.19.08ModerateCan engage in dipole-dipole interactions.
Acetone Polar Aprotic5.120.7HighStrong dipole moment effectively solvates the polar functional groups.
Ethanol Polar Protic4.324.5ModerateHydrogen bonding capability of solvent can interact with heteroatoms.
Methanol Polar Protic5.132.7Moderate to HighHigh polarity and hydrogen bonding make it a good candidate.
Acetonitrile Polar Aprotic5.837.5HighStrong dipole moment and ability to solvate polar compounds.
DMF Polar Aprotic6.436.7Very HighExcellent polar aprotic solvent for highly functionalized molecules.
DMSO Polar Aprotic7.246.7Very HighSuperior solvating power for a wide range of polar organic compounds.

Part 2: Gold-Standard Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, representing its true solubility. The Shake-Flask Method is universally recognized as the most reliable technique for this measurement.[6][7][8]

Principle of the Method

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the concentration of the dissolved solid to reach equilibrium with the undissolved solid. After separating the solid phase, the concentration of the compound in the saturated supernatant is quantified.[9]

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade)

  • 2-10 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Benchtop centrifuge with appropriate vial adapters

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount sufficient to leave visible solid after equilibration is required (e.g., 5-10 mg).

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Expert Insight: Equilibration time is critical. For crystalline compounds, 24 to 72 hours is typically required to ensure a true equilibrium is reached.[6][10] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, remove the vials and allow the solid to settle. To separate the saturated solution from the excess solid, either:

    • Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter.

    • Trustworthiness Check: When filtering, pre-saturate the filter by discarding the first ~20% of the filtrate to avoid loss of the analyte due to adsorption onto the filter membrane.[6]

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve prepared with the same compound.

    • The pH of the suspension should be verified at the beginning and end of the experiment for ionizable compounds.[7]

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Visualization of the Shake-Flask Workflow

Shake_Flask_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Weigh Excess Solid (e.g., 5-10 mg) prep2 Add Known Volume of Solvent (e.g., 2 mL) prep1->prep2 To glass vial equil Agitate on Shaker (25°C, 24-72 hours) prep2->equil sep_choice Centrifuge or Filter? equil->sep_choice centrifuge Centrifuge (10,000 x g, 15 min) sep_choice->centrifuge filtrate Filter (0.22 µm) (Discard first 20%) sep_choice->filtrate supernatant Collect Clear Supernatant centrifuge->supernatant filtrate->supernatant analysis1 Dilute Supernatant to known volume supernatant->analysis1 analysis2 Analyze via HPLC-UV or UV-Vis analysis1->analysis2 analysis3 Calculate Concentration vs. Calibration Curve analysis2->analysis3 result Thermodynamic Solubility (mg/mL or µM) analysis3->result

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: High-Throughput Protocol for Kinetic Solubility Screening

In early-stage drug discovery, kinetic solubility is often measured to quickly assess a compound's behavior under non-equilibrium conditions, which can mimic certain biological assays.[11][12] This method measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous or organic medium.

Principle of the Method

A small volume of a high-concentration DMSO stock solution of the test compound is added to the solvent. The formation of precipitate is detected, typically by nephelometry (light scattering) or by measuring the concentration of the dissolved compound after filtering out any precipitate.[12][13]

Detailed Experimental Protocol (Nephelometry)

Materials and Equipment:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Selected organic solvents

  • 96-well microtiter plates (clear bottom)

  • Automated liquid handler or multichannel pipettes

  • Plate-based nephelometer or light-scattering plate reader

Step-by-Step Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[13]

  • Plate Setup: Dispense the desired organic solvent into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution directly into the solvent-containing wells to achieve the target concentrations.

    • Expert Insight: The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects on solubility.[14]

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[13]

  • Measurement: Place the microtiter plate into a nephelometer and measure the light scattering in each well. A sharp increase in light scattering relative to solvent-only controls indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Visualization of the Kinetic Solubility Workflow

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 10 mM Compound Stock in 100% DMSO add Add DMSO Stock to Solvent Plate (e.g., 2 µL into 198 µL) stock->add plate 96-Well Plate with Test Solvents plate->add incubate Incubate (Room Temp, 1-2 hr) add->incubate read Read Light Scattering (Nephelometer) incubate->read precip Identify Concentration at Precipitation Point read->precip result Kinetic Solubility Value precip->result

Caption: High-Throughput Kinetic Solubility Workflow.

References

A Technical Guide to the Hypothesized Mechanism of Action of 3-Chloro-7-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This technical guide proposes a dual-action mechanism of action for the novel derivative, 3-chloro-7-nitro-1,2-benzisoxazole. We hypothesize that this compound functions as a potent biological agent through two distinct but potentially synergistic pathways: (1) irreversible covalent inhibition of essential cellular nucleophiles via its electrophilic 3-chloro position, and (2) metabolic activation by nitroreductase enzymes, leading to the generation of cytotoxic reactive nitrogen species. This document outlines the chemical rationale for this hypothesis, details a comprehensive strategy for its experimental validation, and provides protocols for key investigative assays.

Introduction to the 1,2-Benzisoxazole Scaffold and the Target Compound

The 1,2-benzisoxazole ring system is a cornerstone of modern drug discovery, with derivatives demonstrating a vast range of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] Marketed drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide underscore the therapeutic value of this scaffold.[1][3]

The subject of this guide, this compound, is a derivative featuring two key functional groups that are predicted to govern its biological activity:

  • A chlorine atom at the 3-position: This position on the benzisoxazole ring is known to be susceptible to nucleophilic substitution.

  • A nitro group at the 7-position: Nitroaromatic compounds are a significant class of therapeutic agents, often acting as prodrugs that require metabolic activation.[4][5]

The unique combination of these substituents suggests a complex and potent mechanism of action, distinguishing it from previously studied benzisoxazoles. This guide will construct a scientifically-grounded hypothesis for this mechanism and propose a clear path for its validation.

Chemical Rationale for a Dual-Action Hypothesis

The chemical architecture of this compound strongly suggests two primary modes of biological interaction.

Hypothesis 1: Covalent Inhibition via an Electrophilic Warhead

The 3-chloro-1,2-benzisoxazole moiety is proposed to act as an electrophilic "warhead." The chlorine atom at the C3 position serves as a competent leaving group. Its reactivity is significantly enhanced by the electron-withdrawing nature of both the adjacent nitrogen atom in the isoxazole ring and, crucially, the powerful nitro group on the fused benzene ring. This electronic arrangement polarizes the C3 carbon, rendering it highly susceptible to attack by biological nucleophiles.

We hypothesize that the compound can covalently and irreversibly modify soft nucleophilic residues, such as cysteine (thiol) or lysine (amine) groups, within the active or allosteric sites of target proteins. This covalent modification would lead to the irreversible inactivation of the protein, disrupting critical cellular pathways.

Hypothesis 2: Bioreductive Activation of the Nitro Group

Nitroaromatic compounds are frequently bioactivated through reduction of the nitro group.[4][6][7] This process is typically catalyzed by a family of enzymes known as nitroreductases (NTRs), which are found in both mammalian and microbial cells.[6][8][9] The reduction of a nitro group is a stepwise process that generates highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species.[6][10]

These reactive nitrogen species can exert their effects through several mechanisms:

  • Generation of Reactive Oxygen Species (ROS): The nitro anion radical intermediate can react with molecular oxygen in a futile cycle, producing superoxide anions and inducing significant oxidative stress.[4][6]

  • Covalent Modification: The hydroxylamine intermediate can form adducts with DNA and proteins, leading to genotoxicity and enzyme inactivation.[7]

  • Release of Reactive Nitrogen Species (RNS): The reductive metabolism can lead to the release of nitric oxide (NO) or related RNS, which have complex signaling and cytotoxic roles.[11]

We hypothesize that this compound acts as a prodrug, activated by cellular nitroreductases to produce a localized burst of cytotoxic reactive species. This mechanism is particularly relevant in hypoxic environments, such as solid tumors, where nitroreductase activity is often upregulated.[10]

Proposed Integrated Mechanism of Action

The most compelling hypothesis is that these two mechanisms operate in concert. The compound may initially target and covalently inhibit specific proteins. Concurrently or subsequently, it can be metabolized by nitroreductases, leading to broader, less specific cytotoxicity through the generation of reactive intermediates. This dual-action model suggests the potential for high potency and the ability to overcome certain drug resistance mechanisms.

Proposed_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism Pathways cluster_2 Cellular Outcomes Compound 3-Chloro-7-nitro- 1,2-benzisoxazole TargetProtein Target Protein (e.g., with Cys-SH) Compound->TargetProtein Covalent Binding (Hypothesis 1) NTR Nitroreductase (NTR) Compound->NTR Bioreductive Activation (Hypothesis 2) Covalent_Adduct Irreversible Covalent Adduct TargetProtein->Covalent_Adduct Reactive_Species Reactive Nitrogen/Oxygen Species (RNS/ROS) NTR->Reactive_Species Pathway_Inhibition Target Pathway Inhibition Covalent_Adduct->Pathway_Inhibition Oxidative_Stress Oxidative Stress & DNA Damage Reactive_Species->Oxidative_Stress Cell_Death Cell Death / Cytotoxicity Pathway_Inhibition->Cell_Death Oxidative_Stress->Cell_Death

Caption: Integrated dual-action mechanism hypothesis for this compound.

Experimental Validation Strategy

A multi-pronged approach is required to systematically validate the proposed dual-action mechanism. The following experimental workflow is designed to dissect each component of the hypothesis.

Workflow for Mechanistic Validation

Experimental_Workflow cluster_covalent Hypothesis 1: Covalent Binding cluster_redox Hypothesis 2: Bioreductive Activation start Start: Compound Synthesis & QC Nucleophile_Assay 1. Nucleophile Reactivity Assay (e.g., with GSH) start->Nucleophile_Assay NTR_Assay 5. In Vitro Nitroreductase Metabolism Assay start->NTR_Assay ABPP 2. Target Identification via Activity-Based Protein Profiling (ABPP) Nucleophile_Assay->ABPP MS_Validation 3. LC-MS/MS Validation of Covalent Adducts ABPP->MS_Validation Enzyme_Kinetics 4. Recombinant Protein Inhibition Assay MS_Validation->Enzyme_Kinetics end_node Conclusion: Elucidated Mechanism of Action Enzyme_Kinetics->end_node ROS_Assay 6. Cellular ROS Production Assay (e.g., DCFDA) NTR_Assay->ROS_Assay Hypoxia_Assay 7. Hypoxia vs. Normoxia Cytotoxicity Assay ROS_Assay->Hypoxia_Assay Metabolite_ID 8. Metabolite Identification (LC-MS) Hypoxia_Assay->Metabolite_ID Metabolite_ID->end_node

Caption: Step-wise experimental workflow to validate the proposed mechanism of action.

Experimental Protocols

Objective: To confirm that this compound forms a covalent bond with a purified candidate target protein identified via ABPP.

Materials:

  • Purified recombinant target protein (e.g., Thioredoxin Reductase, if identified as a target).

  • This compound (10 mM stock in DMSO).

  • Dithiothreitol (DTT), Iodoacetamide (IAA).

  • Trypsin (sequencing grade).

  • Formic acid, Acetonitrile (LC-MS grade).

  • High-resolution mass spectrometer (e.g., Orbitrap).

Procedure:

  • Incubation: Incubate the target protein (10 µM) with the compound (50 µM) in a suitable buffer (e.g., 50 mM Tris, pH 7.5) for 2 hours at 37°C. Include a vehicle control (DMSO).

  • Denaturation and Reduction: Add urea to a final concentration of 8 M. Add DTT to 10 mM and incubate for 1 hour at 37°C.

  • Alkylation: Add IAA to 20 mM and incubate for 30 minutes at room temperature in the dark to cap any remaining free thiols.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the reaction with formic acid to 1%. Desalt the peptides using a C18 ZipTip.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Set the instrument to perform data-dependent acquisition.

  • Data Analysis: Search the MS/MS spectra against the protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the benzisoxazole fragment after the loss of HCl (+118.01 Da). Identify the specific peptide and residue that has been modified.

Objective: To measure the generation of intracellular reactive oxygen species following treatment with the compound.

Materials:

  • A relevant cell line (e.g., A549 lung cancer cells).

  • This compound.

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) dye.

  • Rosup or H₂O₂ (positive control).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Dye Loading: Wash cells with warm PBS. Load the cells with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells again with PBS to remove excess dye. Add fresh media containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control and a positive control (e.g., 50 µg/mL Rosup).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for a period of 2 hours.

  • Data Analysis: Subtract the background fluorescence. Plot the rate of fluorescence increase over time for each concentration. An increase in fluorescence indicates ROS production.

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell Line Treatment Condition IC₅₀ (µM)
A549 (Lung Cancer) Normoxia (21% O₂) 15.2
A549 (Lung Cancer) Hypoxia (1% O₂) 2.8
HCT116 (Colon Cancer) Normoxia (21% O₂) 18.5
HCT116 (Colon Cancer) Hypoxia (1% O₂) 3.1

| Beas-2B (Normal Lung) | Normoxia (21% O₂) | > 100 |

This hypothetical data illustrates the expected increase in potency under hypoxic conditions, supporting the nitroreductive activation hypothesis.

Table 2: Hypothetical Mass Spectrometry Data for Covalent Adduct

Peptide Sequence Modified Residue Mass Shift (Observed) Mass Shift (Expected)

| LVVC ASNFPEK | Cys-145 | +118.012 Da | +118.011 Da |

This hypothetical data shows the precise mass addition to a specific cysteine residue, confirming covalent binding.

Conclusion

The dual-action mechanism hypothesis for this compound—combining targeted covalent inhibition with broader cytotoxicity from bioreductive activation—presents a compelling rationale for its potential as a potent therapeutic agent. The proposed chemical rationale is grounded in the well-established reactivity of its constituent functional groups. The experimental strategy outlined in this guide provides a rigorous and logical framework for dissecting this hypothesis, identifying molecular targets, and validating the predicted cellular effects. Successful validation of this mechanism would not only elucidate the function of this specific molecule but also provide a valuable blueprint for the design of next-generation dual-action therapeutics.

References

A Technical Guide to the Potential Fluorescent Properties of 3-Chloro-7-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide explores the prospective fluorescent properties of the heterocyclic compound 3-Chloro-7-nitro-1,2-benzisoxazole. While direct experimental evidence on its photophysical characteristics is not presently available in published literature, a detailed analysis of its molecular architecture, combined with a comparative study of structurally related fluorophores, suggests a significant potential for this molecule not as an intrinsic fluorophore, but as a fluorogenic probe. We hypothesize that this compound can undergo a fluorescence "turn-on" reaction upon nucleophilic substitution. This document provides the theoretical framework for this hypothesis, outlines a comprehensive experimental workflow for its validation, and discusses potential applications in chemical biology and drug discovery.

Introduction: The Quest for Novel Fluorogenic Probes

Small-molecule fluorescent probes are indispensable tools in modern biological and chemical sciences. Their ability to report on molecular events through changes in light emission enables researchers to visualize cellular structures, quantify analytes, and screen for therapeutic agents with high sensitivity and specificity. A particularly powerful class of these molecules is the fluorogenic probes: compounds that are initially non-fluorescent but become highly emissive upon reacting with a specific target. This "turn-on" mechanism provides an exceptionally high signal-to-noise ratio, as fluorescence is only generated in the presence of the analyte, minimizing background interference.

This guide focuses on this compound, a compound whose potential as a fluorescent tool has yet to be explored. Its structure, featuring a benzisoxazole core, a potent electron-withdrawing nitro group, and a reactive chloro substituent, presents an intriguing chemical puzzle. We will dissect these features to build a compelling case for its latent fluorogenic capabilities, drawing parallels with well-established fluorescent scaffolds.

Structural Rationale: A Tale of Isomers and Electron Dynamics

The photophysical properties of a molecule are intrinsically linked to its electronic structure. An analysis of this compound reveals key features that support its potential as a fluorogenic reagent rather than a constitutive emitter.

The Benzisoxazole Core and the Influence of the Nitro Group

The core of the molecule is a 1,2-benzisoxazole ring. While many heterocyclic compounds, including the related benzoxazoles, are known to form the basis of fluorescent dyes, the presence of a nitro (-NO₂) group at the 7-position is critical.[1][2][3] Nitroaromatic compounds are frequently non-fluorescent. The strong electron-withdrawing nature of the nitro group can promote rapid, non-radiative decay pathways from the excited state, such as efficient intersystem crossing to a triplet state, effectively quenching potential fluorescence.

A Critical Comparison with the NBD Fluorophore

The most compelling argument for the potential of this compound arises from its comparison to a famous fluorogenic reagent: 4-Chloro-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-Cl.[4][5]

  • Isomeric Relationship: As illustrated below, our molecule of interest is a structural isomer of NBD-Cl. The core ring system is different (1,2-benzisoxazole vs. 2,1,3-benzoxadiazole), which will undoubtedly alter the precise electronic properties. However, the key functional components are analogous: a nitro-substituted aromatic ring and a reactive chlorine atom.

G cluster_0 This compound cluster_1 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) mol1 mol1 mol2 mol2 reaction_pathway reactant1 This compound (Non-Fluorescent) label_node Nucleophilic Aromatic Substitution reactant1->label_node reactant2 + Nu-H (e.g., R-SH, R-NH₂) reactant2->label_node product1 3-(Nu)-7-nitro-1,2-benzisoxazole (Fluorescent Conjugate) product2 + H-Cl label_node->product1 label_node->product2 workflow A Step 1: Synthesis & Purification (Purity >98% by HPLC/NMR) B Step 2: Baseline Photophysics (UV-Vis & Fluorescence Spectra) A->B Characterize parent compound C Step 3: Fluorogenic Reaction Assay (React with model nucleophiles, e.g., N-acetylcysteine) B->C Confirm low initial fluorescence D Step 4: Product Isolation & Characterization (Isolate fluorescent product via chromatography) C->D Monitor fluorescence increase E Step 5: Quantitative Photophysical Analysis (Measure Quantum Yield, Lifetime, etc., of the product) D->E Analyze purified conjugate F Conclusion: Validate Fluorogenic Potential E->F Quantify fluorescence properties

References

The 1,2-Benzisoxazole Core: A Historical and Synthetic Guide to a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structure

The 1,2-benzisoxazole ring system, a bicyclic heterocycle consisting of a benzene ring fused to an isoxazole ring, has emerged as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that can bind to a diverse range of biological targets, leading to a wide array of pharmacological activities. For the 1,2-benzisoxazole core, this versatility is most pronounced in the development of therapeutics for Central Nervous System (CNS) disorders, where it forms the foundation of key antipsychotic and anticonvulsant drugs.

This guide provides a comprehensive technical overview of the discovery and history of 1,2-benzisoxazole derivatives. It will trace the journey from the scaffold's first synthesis to its establishment as a cornerstone in modern neuropharmacology. We will delve into the evolution of its synthetic methodologies, explore the structure-activity relationships that govern its therapeutic efficacy, and present detailed case studies of its most successful clinical applications.

The Dawn of 1,2-Benzisoxazole: Early Synthesis and Discovery

The history of the 1,2-benzisoxazole scaffold dates back to the late 19th century. The 3-phenyl derivative was first prepared via the base-induced cyclization of 2-bromophenyl(phenyl)methanone oxime. However, the parent compound, 1,2-benzisoxazole (also known as indoxazene), was first synthesized in a somewhat obscure reaction involving the alkaline hydrolysis of the condensation product of 2-hydroxybenzaldehyde, potassium cyanate, and hydroxylamine in a nitric acid solution.

These early syntheses laid the groundwork for future exploration, but the therapeutic potential of this heterocyclic system would not be fully realized for several decades. The initial focus was on understanding the fundamental chemistry of this novel ring system.

Evolution of Synthetic Strategies: From Classical to Modern Approaches

The construction of the 1,2-benzisoxazole core has been a subject of extensive research, leading to a variety of synthetic methodologies. These can be broadly categorized into classical and modern approaches, each with its own advantages and limitations.

Classical Synthetic Routes

The traditional and still widely used methods for synthesizing the 1,2-benzisoxazole ring system primarily involve the formation of the isoxazole ring onto a pre-existing benzene ring. This is typically achieved through two main bond-forming strategies:

  • C–O Bond Formation: This approach generally starts with an o-substituted aryl oxime. The cyclization is performed under basic conditions, where an intramolecular nucleophilic substitution occurs to form the C–O bond and close the ring.

  • N–O Bond Formation: In this strategy, the key precursors are o-hydroxyaryl oximes or imines. The hydroxyl group of the oxime is converted into a good leaving group, which then allows for an intramolecular nucleophilic attack by the nitrogen atom to form the crucial N–O bond. A common challenge with this method is the potential for a competitive Beckmann rearrangement, which can lead to the formation of benzoxazole byproducts.

A widely used classical method involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base at room temperature.

Modern Synthetic Methodologies

The advancement of organic chemistry has introduced more sophisticated and efficient methods for the synthesis of 1,2-benzisoxazoles. These modern techniques often offer milder reaction conditions, greater functional group tolerance, and novel pathways to access diverse derivatives.

  • [3+2] Cycloaddition Reactions: This powerful approach involves the reaction of a 1,3-dipole with a dipolarophile. For 1,2-benzisoxazole synthesis, this typically involves the in situ generation of highly reactive intermediates like nitrile oxides and arynes (from aryne precursors). The subsequent cycloaddition reaction rapidly constructs the bicyclic ring system.

  • Metal-Catalyzed Annulations: Palladium-catalyzed reactions have been effectively used to synthesize benzisoxazoles from substituted isoxazoles and alkynes. These methods proceed through a plausible mechanism involving alkyne insertion and C-H activation of the isoxazole core.

  • Barbier-Grignard-Type Reactions: An efficient method for preparing 3-substituted 1,2-benzisoxazoles involves a triphenylphosphine-mediated Barbier-Grignard-type reaction between 2-hydroxybenzonitriles and bromides.

The evolution of these synthetic strategies has been pivotal in enabling the exploration of a vast chemical space around the 1,2-benzisoxazole core, directly contributing to the discovery of potent therapeutic agents.

Emergence as a Privileged Scaffold: Key Therapeutic Breakthroughs

The journey of the 1,2-benzisoxazole scaffold from a chemical curiosity to a cornerstone of CNS drug discovery is best illustrated through the development of its landmark derivatives: the anticonvulsant zonisamide and the atypical antipsychotic risperidone.

Case Study 1: Zonisamide - A Serendipitous Anticonvulsant

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) was first synthesized in the early 1970s by Uno and colleagues at Dainippon Pharmaceutical. The initial research was directed at developing drugs for psychiatric disorders. However, during preclinical testing, several of the synthesized 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives displayed marked anticonvulsant activity in mice.

Among these, the parent compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole (later named zonisamide), was identified as the most promising candidate due to its favorable balance of efficacy and neurotoxicity. The initial synthesis involved the sulfonation and subsequent amination of 1,2-benzisoxazole-3-acetic acid, which gave a very poor yield. The development of new, more efficient synthetic routes was crucial for its eventual clinical success.

Zonisamide was launched in Japan in 1989 as an antiepileptic drug and received FDA approval in the United States in 2000. Its mechanism of action is believed to involve the blockade of voltage-sensitive sodium channels and T-type calcium channels, which suppresses neuronal hypersynchronization.

The original work by Uno et al. described the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole.

Step 1: Synthesis of Sodium 1,2-benzisoxazole-3-methanesulfonate

  • React 3-bromomethyl-1,2-benzisoxazole with sodium sulfite in a methanol/water mixture.

  • This reaction yields sodium 1,2-benzisoxazole-3-methanesulfonate.

Step 2: Chlorination

  • The resulting sodium 1,2-benzisoxazole-3-methanesulfonate is then chlorinated.

  • This step produces 1,2-benzisoxazole-3-methanesulfonyl chloride.

Step 3: Amination

  • The sulfonyl chloride is then treated with ammonia (NH3).

  • This final step yields zonisamide (3-(sulfamoylmethyl)-1,2-benzisoxazole).

Case Study 2: Risperidone - A Rational Approach to Atypical Antipsychotics

The discovery of risperidone in the 1980s by Janssen Pharmaceutica represents a landmark in the rational design of antipsychotic drugs. The research was heavily influenced by the "LSD model of psychopathology," which posited that drugs antagonizing the effects of LSD could have antipsychotic properties.

Janssen scientists had a long-standing interest in CNS disorders and had developed a series of potent antagonists for dopamine D2 and serotonin 5-HT2A receptors. They recognized that a combined D2/5-HT2A antagonist profile could lead to improved efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects (EPS) compared to traditional antipsychotics that primarily block D2 receptors.

This led to the synthesis of a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Structure-activity relationship studies revealed that a 6-fluoro substituent on the benzisoxazole ring conferred maximum neuroleptic activity. Risperidone emerged from this research program and was approved by the FDA in 1993. It exhibits a very high binding affinity for 5-HT2A receptors and a high affinity for D2 receptors.

A crucial intermediate in the synthesis of risperidone is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. A large-scale, one-pot synthesis is described below.

Step 1: Reaction Setup

  • In a suitable reactor, dissolve 260.5 g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 1042 g of methanol.

Step 2: Addition of Reagents

  • Add 104.3 g of hydroxylamine hydrochloride to the solution.

Step 3: Base Addition and Cyclization

  • Slowly add 448 g of a 50% (w/w) potassium hydroxide solution dropwise, ensuring the reaction temperature is maintained between 40-45 °C.

  • Maintain the reaction mixture at this temperature for 12 hours to facilitate the intramolecular cyclization.

Step 4: Acidification and Crystallization

  • Cool the reaction mixture to below 30 °C.

  • Slowly add concentrated hydrochloric acid (36% w/w) until the pH of the solution is less than 1.

  • Cool the mixture to 0-5 °C and hold for 2 hours to allow for the crystallization of the product.

Step 5: Isolation and Drying

  • Filter the solid product and wash it with purified water.

  • Dry the product at 80-90 °C to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Structure-Activity Relationship (SAR) and a Privileged Pharmacophore

The therapeutic success of 1,2-benzisoxazole derivatives is deeply rooted in their structural features, which allow for precise modulation of their pharmacological activity. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural requirements for antipsychotic activity.

For antipsychotic derivatives like risperidone, the general pharmacophore consists of the 1,2-benzisoxazole ring linked to a piperidine moiety, which in turn is connected to another cyclic group.

  • The 1,2-Benzisoxazole Ring: This core scaffold is crucial for the overall activity. Substitutions on the benzene ring significantly impact potency. As seen with risperidone, a fluorine atom at the 6-position leads to maximum neuroleptic activity.

  • The Piperidine Linker: The piperidine ring serves as a critical linker between the benzisoxazole core and the terminal heterocyclic system.

  • The Terminal Heterocycle: The nature of the substituent on the piperidine nitrogen also plays a role in modulating the activity and pharmacokinetic properties of the molecule.

The dual antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics based on this scaffold. This balanced receptor profile is believed to be responsible for their broad efficacy and improved side-effect profile.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several 1,2-benzisoxazole-based antipsychotics for key CNS receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Risperidone3.130.16
Paliperidone~2-30.25
Iloperidone~2-3~0.12-0.39

Visualizations

Diagram: General Structure of 1,2-Benzisoxazole

Caption: The core chemical structure of 1,2-benzisoxazole.

Diagram: Classical Synthesis via N-O Bond Formation

G start o-Hydroxyaryl Ketoxime intermediate Activation of Oxime (-OH to -OX, a leaving group) start->intermediate Reagent (e.g., PPh3/DDQ) product 1,2-Benzisoxazole intermediate->product Intramolecular Nucleophilic Attack (N on C-O-X) side_product Beckmann Rearrangement (Benzoxazole byproduct) intermediate->side_product Competitive Pathway

Caption: N-O bond formation for 1,2-benzisoxazole synthesis.

Diagram: Drug Discovery Workflow for Risperidone

G concept Concept: LSD Model of Psychopathology (5-HT2A Antagonism) hypothesis Hypothesis: Combined D2/5-HT2A antagonism for improved antipsychotic profile concept->hypothesis synthesis Synthesis of 3-(piperidinyl)-1,2-benzisoxazole analogs hypothesis->synthesis sar Structure-Activity Relationship (SAR): 6-Fluoro substitution enhances activity synthesis->sar lead Lead Compound: Risperidone sar->lead approval Clinical Trials & FDA Approval lead->approval

Caption: Risperidone's rational drug discovery workflow.

Conclusion and Future Directions

The history of 1,2-benzisoxazole is a testament to the synergy between synthetic chemistry and medicinal insight. From its initial synthesis in the 19th century, it has evolved into a truly privileged scaffold, enabling the development of life-changing medications for severe CNS disorders. The discoveries of zonisamide and risperidone highlight two different paths to success: serendipitous observation and rational drug design.

The ongoing development of novel and more efficient synthetic routes continues to expand the therapeutic potential of this remarkable heterocycle. Future research will likely focus on designing multi-target ligands with tailored pharmacological profiles to address the complex polypharmacology of CNS diseases, further cementing the legacy of the 1,2-benzisoxazole core in the annals of drug discovery.

Methodological & Application

Application Note & Protocol: Peptide Labeling with 3-Chloro-7-nitro-1,2-benzisoxazole (NBD-Cl)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: December 31, 2025

Foundational Principles: The Chemistry and Utility of NBD-Cl Labeling

3-Chloro-7-nitro-1,2-benzisoxazole, commonly known as NBD-Cl, is a pivotal fluorogenic reagent in modern biochemical and pharmaceutical research.[1] Introduced in 1968, NBD-Cl is intrinsically non-fluorescent but undergoes a highly specific reaction with primary and secondary amines to yield intensely fluorescent adducts.[1][2] This transformation is the cornerstone of its utility, enabling the sensitive detection and quantification of otherwise non-fluorescent biomolecules like amino acids, peptides, and various amine-containing drug candidates.[1]

The core of the labeling process is a nucleophilic aromatic substitution (SNAr) reaction.[1][3] The benzoxadiazole ring of NBD-Cl is rendered electron-deficient by a potent electron-withdrawing nitro group (–NO₂).[1] This chemical environment makes the carbon atom bonded to the chlorine highly susceptible to attack by a nucleophile, such as the deprotonated primary amine of a peptide's N-terminus or the side chain of a lysine residue.[1][3] The reaction, typically conducted under mild alkaline conditions (pH 8-10.5) to ensure the amine is in its more reactive, deprotonated state, results in the displacement of the chloride ion and the formation of a stable, fluorescent N-substituted aminobenzoxadiazole derivative.[1][4]

G Diagram 1: NBD-Cl Peptide Labeling Reaction cluster_reactants Reactants cluster_product Product Peptide-NH2 Peptide-NH₂ (Nucleophile) NBD-Peptide NBD-Peptide Adduct (Fluorescent) Peptide-NH2->NBD-Peptide  pH 8-9.5 NBD-Cl NBD-Cl (Electrophile) NBD-Cl->NBD-Peptide  -Cl⁻

Caption: Nucleophilic substitution reaction between NBD-Cl and a peptide's primary amine.

The resulting NBD-amine adducts exhibit strong green fluorescence, with excitation and emission maxima that are highly sensitive to the local environment.[1][5] This solvatochromic property is particularly valuable; the fluorescence intensity of NBD-labeled peptides often increases significantly when they move from an aqueous environment to a more hydrophobic one, such as a lipid membrane.[5][6] This phenomenon is widely exploited in studies of peptide-membrane interactions, protein conformational changes, and cellular uptake.[6][7]

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust framework for labeling peptides with NBD-Cl. Each step is designed to ensure efficiency and reproducibility, with integrated checkpoints for validation.

Materials & Reagents
  • Peptide of interest (lyophilized)

  • This compound (NBD-Cl), ≥98% purity (CAS 10199-89-0)[8]

  • Reaction Buffer: 50 mM Sodium Borate buffer, pH 8.5

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Quenching Solution (optional): 1 M Tris-HCl or Glycine, pH 8.0

  • Purification Solvents: HPLC-grade water, HPLC-grade acetonitrile, Trifluoroacetic acid (TFA)

  • Equipment: RP-HPLC system with a C18 column, mass spectrometer, spectrofluorometer, lyophilizer.[6][9][10]

Step-by-Step Methodology

The workflow is designed for clarity and precision, from reagent preparation to final product characterization.

G Diagram 2: Experimental Workflow A 1. Reagent Preparation (Peptide & NBD-Cl Stocks) B 2. Labeling Reaction (Mix Peptide & NBD-Cl in Buffer) A->B C 3. Incubation (1-4h, RT, Dark) B->C D 4. Quenching (Optional) (Add Tris or Glycine) C->D E 5. Purification (RP-HPLC with C18 Column) D->E F 6. Verification & Quantification (Mass Spec & Absorbance) E->F G 7. Lyophilization & Storage (-20°C, Protected from Light) F->G

Caption: A comprehensive workflow for peptide labeling with NBD-Cl.

  • Reagent Preparation:

    • Peptide Stock: Accurately weigh the peptide and dissolve it in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL).[11]

    • NBD-Cl Stock: Prepare this solution fresh immediately before use. NBD-Cl is moisture-sensitive. Dissolve NBD-Cl in anhydrous DMF to a concentration of ~10 mg/mL.[6] Protect the solution from light by wrapping the vial in aluminum foil.

  • The Labeling Reaction:

    • In a light-protected microcentrifuge tube, add the peptide solution.

    • While gently vortexing, add a 5- to 10-fold molar excess of the NBD-Cl stock solution to the peptide solution.[11] The excess drives the reaction to completion but may need optimization to avoid non-specific or multiple labeling on peptides with several amine groups (e.g., multiple lysines).

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The progress can be monitored by analytical RP-HPLC.

  • Quenching the Reaction (Optional but Recommended):

    • To consume any unreacted NBD-Cl and prevent further labeling, add a small volume of the Quenching Solution (e.g., 1/10th of the reaction volume). Incubate for an additional 30 minutes.

  • Purification via RP-HPLC:

    • The standard and most effective method for purifying the labeled peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][12]

    • Acidify the reaction mixture to ~0.1% TFA. This ensures the peptide is charged for optimal binding to the C18 column.

    • Inject the sample onto a semi-preparative C18 column.

    • Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30-40 minutes.

    • Monitor the elution profile at two wavelengths: ~220 nm (for the peptide backbone) and ~470 nm (for the NBD group).[6] The desired product will show a peak at both wavelengths. Unlabeled peptide will only appear at ~220 nm.

    • Collect the fractions corresponding to the dual-wavelength peak.

  • Verification and Storage:

    • Confirm the identity and purity of the collected fractions using mass spectrometry. The mass should correspond to the original peptide plus the mass of the NBD moiety minus HCl.

    • Pool the pure fractions and lyophilize to obtain a dry, fluorescent powder.

    • Store the lyophilized NBD-peptide at -20°C or below, protected from light and moisture.[8][13]

Data Interpretation and Critical Parameters

Successful labeling depends on careful control of several parameters. The table below summarizes key quantitative data and expected outcomes.

ParameterRecommended ValueRationale & E-E-A-T Insights
Reaction pH 8.0 - 9.5Ensures the primary amine is deprotonated and thus sufficiently nucleophilic for the SNAr reaction.[1] Below pH 7.5, the reaction rate drops significantly.
NBD-Cl:Peptide Molar Ratio 5:1 to 10:1A molar excess is required to drive the reaction towards completion. However, excessive amounts can lead to di- or tri-labeling of peptides with multiple amine sites (N-terminus, Lys). Start with 5:1 and optimize.
Solvent for NBD-Cl Anhydrous DMF or AcetonitrileNBD-Cl is susceptible to hydrolysis. Using anhydrous solvents is critical for maintaining the reagent's reactivity.[14]
Excitation (λex) Maximum ~465 nm (in MeOH)This is the optimal wavelength to excite the NBD-amine adduct.[13] The exact value is solvent-dependent.
Emission (λem) Maximum ~535 nm (in MeOH)The fluorescence emission is typically bright green.[13] A blue shift (to a lower wavelength) is often observed in hydrophobic environments.[6]
Purification Monitoring 220 nm and 470 nmDual-wavelength monitoring is a self-validating system. A peak at 470 nm confirms the presence of the NBD label, while the ratio of the 470 nm to 220 nm peaks gives a qualitative sense of labeling efficiency across the chromatogram.[6]

Field-Proven Insights & Troubleshooting

  • Low Yield: If labeling efficiency is poor, first verify the pH of your reaction buffer. Next, ensure your NBD-Cl is from a fresh stock dissolved in anhydrous solvent. Old or hydrolyzed NBD-Cl is a common cause of failure.

  • Multiple Peaks in HPLC: If you observe multiple fluorescent peaks, it likely indicates either multiple labeling events on a single peptide species or labeling of peptide-related impurities. Reduce the molar excess of NBD-Cl and shorten the reaction time.

  • Selective N-Terminal Labeling: It is possible to achieve selective labeling of the N-terminal α-amino group over the ε-amino group of lysine by carefully controlling the pH. At neutral pH (~7.0), the N-terminus is typically more reactive.[15]

  • Thiol Reactivity: Be aware that NBD-Cl can also react with thiol groups (cysteine residues), although the resulting adducts are significantly less fluorescent than the amine adducts.[2][5]

References

Application Note: Ultrasensitive Amino Acid Analysis Using 3-Chloro-7-nitro-1,2-benzisoxazole (NBD-Cl) as a Pre-Column Derivatization Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sensitive Amino Acid Quantification

Amino acid analysis is a cornerstone of numerous scientific disciplines, from fundamental biochemical research to pharmaceutical drug development and quality control. The accurate quantification of amino acids is critical for understanding protein structure and function, monitoring cell culture media, diagnosing metabolic disorders, and ensuring the nutritional value of food products. However, most amino acids lack a strong native chromophore or fluorophore, making their direct detection at low concentrations challenging.[1][2] To overcome this limitation, derivatization techniques are employed to attach a labeling group to the amino acid molecule, thereby enhancing its detectability.[1][2]

3-Chloro-7-nitro-1,2-benzisoxazole, also known as 4-Chloro-7-nitrobenzofurazan (NBD-Cl), has emerged as a robust and versatile derivatizing agent for primary and secondary amines, including amino acids.[3][4][5] This application note provides a comprehensive guide to the use of NBD-Cl for the sensitive analysis of amino acids, detailing the underlying chemical principles, step-by-step protocols for derivatization and HPLC analysis, and key considerations for method optimization and validation.

The Chemistry of NBD-Cl Derivatization: A Mechanistic Overview

The derivatization of amino acids with NBD-Cl is based on a nucleophilic aromatic substitution (SNAr) reaction.[6][7][8] The benzoxadiazole ring of NBD-Cl is highly electron-deficient due to the strong electron-withdrawing effect of the nitro group at the 7-position. This electronic arrangement renders the carbon atom at the 4-position, bonded to the chlorine atom, highly susceptible to nucleophilic attack.[7]

The amino group of an amino acid acts as the nucleophile, attacking this electrophilic carbon center. The reaction is typically carried out under alkaline conditions (pH 8-10) to ensure that the amino group is deprotonated and thus more nucleophilic.[7][9] The chlorine atom, a good leaving group, is subsequently displaced, resulting in the formation of a stable, intensely fluorescent N-substituted aminobenzoxadiazole derivative.[6][7]

cluster_0 Derivatization Reaction cluster_1 Reaction Conditions AA Amino Acid (R-NH2) Transition_State Meisenheimer Complex (Intermediate) AA->Transition_State Nucleophilic Attack NBD_Cl NBD-Cl NBD_Cl->Transition_State NBD_AA Fluorescent NBD-Amino Acid Adduct Transition_State->NBD_AA Chloride Elimination Chloride Cl- Transition_State->Chloride pH Alkaline pH (8-10) Temp Elevated Temperature (e.g., 60-70°C) Time Incubation Time (e.g., 30-60 min)

Figure 1: Nucleophilic aromatic substitution reaction between NBD-Cl and an amino acid.

The resulting NBD-amino acid adducts are intensely colored and exhibit strong fluorescence, typically with excitation maxima around 464-473 nm and emission maxima in the range of 512-541 nm.[3][4][5] This significant enhancement in spectroscopic properties allows for highly sensitive detection using spectrophotometry or, more commonly, high-performance liquid chromatography (HPLC) with fluorescence detection.[9]

Protocol: Pre-Column Derivatization of Amino Acids with NBD-Cl

This protocol provides a general procedure for the derivatization of amino acids with NBD-Cl prior to HPLC analysis. It is essential to optimize the reaction conditions for specific amino acids and sample matrices.

Materials and Reagents:

  • Amino Acid Standards or Sample: Prepare solutions of known concentrations in deionized water or a suitable buffer.

  • This compound (NBD-Cl): Prepare a 5 mM solution in a suitable organic solvent such as methanol or acetonitrile. Store protected from light.

  • Borate Buffer: 0.1 M, pH 9.0. Dissolve boric acid in deionized water and adjust the pH to 9.0 with a concentrated sodium hydroxide solution.

  • Hydrochloric Acid (HCl): 0.1 M, for reaction termination.

  • Microcentrifuge Tubes: 1.5 mL.

  • Heating Block or Water Bath.

  • Vortex Mixer.

  • Syringe Filters: 0.22 µm, if samples contain particulates.

Step-by-Step Derivatization Procedure:

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.

  • Buffering: Add 200 µL of the 0.1 M borate buffer (pH 9.0) to the tube and briefly vortex to mix.

  • Derivatization: Add 200 µL of the 5 mM NBD-Cl solution to the mixture. Vortex thoroughly to ensure complete mixing.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 60 minutes). Protect the reaction from light during incubation.[10]

  • Reaction Termination: After incubation, cool the tube to room temperature. Add 100 µL of 0.1 M HCl to neutralize the buffer and stop the reaction.[9] Vortex the mixture.

  • Filtration (if necessary): If the sample contains particulates, filter it through a 0.22 µm syringe filter before analysis.

  • Analysis: The derivatized sample is now ready for injection into an HPLC system equipped with a fluorescence detector or for measurement in a spectrophotometer/spectrofluorometer.

start Start sample_prep 1. Add 100 µL of Amino Acid Sample start->sample_prep add_buffer 2. Add 200 µL of Borate Buffer (pH 9.0) sample_prep->add_buffer add_nbdcl 3. Add 200 µL of 5 mM NBD-Cl Solution add_buffer->add_nbdcl vortex1 Vortex Thoroughly add_nbdcl->vortex1 incubate 4. Incubate at 70°C for 60 min (in dark) vortex1->incubate cool Cool to Room Temperature incubate->cool terminateterminate terminateterminate cool->terminateterminate terminate 5. Add 100 µL of 0.1 M HCl vortex2 Vortex filter 6. Filter (0.22 µm) if necessary vortex2->filter analyze 7. Analyze by HPLC-FLD or Spectrofluorometry filter->analyze Yes filter->analyze No end End analyze->end terminateterminate->vortex2

Figure 2: Experimental workflow for the derivatization of amino acids with NBD-Cl.

HPLC Analysis of NBD-Amino Acids

A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation of NBD-derivatized amino acids.

Typical HPLC Parameters:

ParameterRecommended Conditions
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution is often required for complex mixtures. A common mobile phase consists of: A) Aqueous buffer (e.g., phosphate or acetate buffer, pH ~6.0-7.2) and B) Acetonitrile or Methanol.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Injection Volume 10-20 µL
Fluorescence Detection Excitation: ~470 nm, Emission: ~530 nm

Example Gradient Elution Program:

A gradient program allows for the separation of a wide range of amino acids with varying polarities. The specific gradient will need to be optimized for the particular set of amino acids being analyzed.

Time (min)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
409010

Method Validation and Performance Characteristics

The analytical method should be validated to ensure its suitability for the intended application. Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between the concentration of the amino acid and the detector response over a defined range.

  • Sensitivity (LOD and LOQ): The limit of detection (LOD) and limit of quantitation (LOQ) should be determined to establish the lowest concentration of an amino acid that can be reliably detected and quantified.

  • Precision: The precision of the method should be assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The accuracy of the method can be evaluated by analyzing samples with known concentrations of amino acids or by performing recovery studies on spiked samples.

  • Specificity: The ability of the method to differentiate and quantify the target amino acids in the presence of other components in the sample matrix should be demonstrated.

Reported Performance Data for NBD-Cl/F Based Amino Acid Analysis:

ParameterReported ValuesReference
Linearity (r²) ≥0.999[11]
LOD 0.01 - 0.15 µmol/L[11][12]
LOQ 0.03 µg/ml[12]
Precision (RSD%) Intra-day: 1.8-3.2%, Inter-day: 2.4-4.7%[11]
Accuracy (Recovery %) 90-105.2%[11][12]

Troubleshooting and Key Considerations

  • pH Control: The pH of the reaction mixture is critical for efficient derivatization. A pH between 8 and 10 is generally optimal.[7][9]

  • Reagent Stability: NBD-Cl solutions should be protected from light and moisture to prevent degradation. It is advisable to prepare fresh solutions regularly.

  • Interferences: Other primary and secondary amines, as well as thiols, in the sample matrix can also react with NBD-Cl, potentially leading to interfering peaks in the chromatogram.[4][5] Sample cleanup procedures may be necessary for complex matrices.

  • Fluorescence Quenching: The fluorescence intensity of NBD-adducts can be sensitive to the solvent environment.[4][5] Consistency in the final solvent composition of the samples is important for reproducible results.

Conclusion

This compound (NBD-Cl) is a highly effective derivatization agent for the sensitive and reliable analysis of amino acids. The straightforward derivatization procedure, coupled with the strong fluorescence of the resulting adducts, enables low-level detection and quantification by HPLC with fluorescence detection. By carefully optimizing the reaction and chromatographic conditions, researchers can develop robust and validated methods for amino acid analysis in a wide range of applications, from basic research to pharmaceutical quality control.

References

Application Note: A Comprehensive Protocol for Characterizing Enzyme Inhibition by 3-Chloro-7-nitro-1,2-benzisoxazole (NBD-Cl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-7-nitro-1,2-benzisoxazole, commonly known as NBD-Cl, is a versatile chemical probe frequently employed in biochemical and pharmacological research.[1][2] Initially recognized for its utility as a fluorescent derivatizing agent for amines and thiols, NBD-Cl has also emerged as a potent inhibitor of various enzymes.[3][4] Its mechanism of action often involves the covalent modification of nucleophilic residues within the enzyme's active or allosteric sites, particularly cysteine residues.[5][6][7] Understanding the kinetics and mechanism of enzyme inhibition by NBD-Cl is crucial for its application in drug discovery and for elucidating enzyme function.

This application note provides a detailed, field-proven protocol for conducting an enzyme inhibition assay with NBD-Cl. It is designed for researchers, scientists, and drug development professionals, offering a robust framework for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the mechanism of inhibition. The protocol emphasizes scientific integrity and provides the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

PART 1: Foundational Principles of NBD-Cl Interaction and Assay Design

Mechanism of NBD-Cl Reactivity

NBD-Cl is an electrophilic compound that readily reacts with nucleophiles.[8] In a biological context, the primary targets are the thiol groups of cysteine residues, although reactions with other nucleophilic amino acid side chains can occur.[9][10][11] The reaction with a cysteine residue results in the formation of a stable thioether linkage, often leading to irreversible or slowly reversible inhibition.[6] This covalent modification can directly block substrate binding, disrupt the catalytic machinery of the enzyme, or induce a conformational change that inactivates the enzyme.

It is critical to recognize that due to this covalent binding mechanism, the inhibition by NBD-Cl might be time-dependent.[12] Therefore, pre-incubation of the enzyme with NBD-Cl before initiating the enzymatic reaction is a crucial step in the assay protocol.

Assay Principle

The core of this protocol is to measure the enzymatic activity in the presence of varying concentrations of NBD-Cl. The rate of the enzymatic reaction is monitored, typically by measuring the formation of a product or the depletion of a substrate over time. By comparing the enzyme's activity with and without the inhibitor, we can quantify the inhibitory potency of NBD-Cl.

PART 2: Experimental Protocols

Safety Precautions

NBD-Cl is a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory tract irritation.[1][13][14][15] Always consult the Safety Data Sheet (SDS) before use.[1][13][14][15] Handle NBD-Cl in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials and Reagents
  • Enzyme of interest: Purified enzyme at a known concentration.

  • Substrate: The specific substrate for the enzyme.

  • NBD-Cl (this compound): High purity grade.

  • Assay Buffer: Buffer system appropriate for the enzyme's optimal activity (e.g., phosphate buffer, Tris-HCl).

  • Co-factors (if required): Any necessary co-factors for the enzyme's activity.

  • Solvent for NBD-Cl: Typically Dimethyl sulfoxide (DMSO) or ethanol.

  • Microplate reader or spectrophotometer: To measure the reaction progress.

  • 96-well plates or cuvettes.

  • Pipettes and tips.

Protocol 1: Determination of the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16][17] This protocol outlines the steps to determine the IC50 value of NBD-Cl for a specific enzyme.

Step-by-Step Methodology:

  • Prepare a Stock Solution of NBD-Cl: Dissolve NBD-Cl in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions of NBD-Cl: Perform serial dilutions of the NBD-Cl stock solution in the assay buffer to create a range of inhibitor concentrations. It is advisable to use a wide range of concentrations initially to bracket the IC50 value.[18][19]

  • Enzyme Preparation: Dilute the enzyme to a final concentration that yields a linear reaction rate over a reasonable time period. The enzyme concentration should be kept constant across all assays.

  • Assay Setup in a 96-well Plate:

    • Control Wells:

      • 100% Activity Control (No Inhibitor): Enzyme, assay buffer, and solvent (without NBD-Cl).

      • No Enzyme Control (Blank): Assay buffer, substrate, and solvent (to measure background signal).

    • Inhibitor Wells: Enzyme, assay buffer, and the serially diluted NBD-Cl solutions.

  • Pre-incubation: Add the enzyme to the wells containing the assay buffer and NBD-Cl (or solvent for the control). Incubate the plate for a fixed period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). This step allows for the time-dependent inactivation of the enzyme by NBD-Cl.[18]

  • Initiate the Enzymatic Reaction: Add the substrate to all wells simultaneously to start the reaction.

  • Monitor the Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The measurement interval and duration should be optimized to ensure the initial reaction rates are captured.[20]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each NBD-Cl concentration by determining the slope of the linear portion of the progress curve.

    • Subtract the rate of the "No Enzyme Control" from all other rates.

    • Normalize the data by setting the rate of the "100% Activity Control" to 100%.

    • Plot the percentage of enzyme activity versus the logarithm of the NBD-Cl concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[21]

Protocol 2: Elucidation of the Inhibition Mechanism

This protocol aims to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the effect of NBD-Cl on the enzyme's kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax).[22][23]

Step-by-Step Methodology:

  • Prepare Reagents: Prepare stock solutions of NBD-Cl and the substrate as described in Protocol 1.

  • Experimental Design: The experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of fixed concentrations of NBD-Cl (including a zero-inhibitor control). A typical design would include:

    • A range of substrate concentrations (e.g., 0.1x to 10x the known Km value).

    • At least three fixed concentrations of NBD-Cl (e.g., 0.5x, 1x, and 2x the determined IC50 value).

  • Assay Setup and Measurement:

    • For each fixed NBD-Cl concentration, set up a series of reactions with varying substrate concentrations.

    • Follow the same pre-incubation, reaction initiation, and monitoring steps as in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocities for each combination of substrate and NBD-Cl concentration.

    • Create a Michaelis-Menten plot (velocity vs. substrate concentration) for each NBD-Cl concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).[22]

    • Analyze the changes in the apparent Km and Vmax in the presence of NBD-Cl to determine the mechanism of inhibition:[24]

      • Competitive: Apparent Km increases, Vmax remains unchanged.

      • Non-competitive: Km remains unchanged, apparent Vmax decreases.

      • Uncompetitive: Both apparent Km and apparent Vmax decrease.

      • Mixed: Both apparent Km and apparent Vmax are altered.

Visualization of Experimental Workflow and Inhibition Mechanisms

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare NBD-Cl Stock P3 Serial Dilution of NBD-Cl P1->P3 P2 Prepare Enzyme & Substrate A1 Pre-incubate Enzyme with NBD-Cl P2->A1 P3->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Monitor Reaction Progress A2->A3 D1 Calculate Initial Velocities A3->D1 D2 IC50 Determination (Dose-Response Curve) D1->D2 D3 Mechanism of Action Study (Lineweaver-Burk Plot) D1->D3

Caption: Workflow for NBD-Cl Enzyme Inhibition Assay.

Inhibition_Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E_C E ES_C ES E_C->ES_C + S EI_C EI E_C->EI_C + I ES_C->E_C -> E + P E_NC E ES_NC ES E_NC->ES_NC + S EI_NC EI E_NC->EI_NC + I ES_NC->E_NC -> E + P ESI_NC ESI ES_NC->ESI_NC + I EI_NC->ESI_NC + S E_UC E ES_UC ES E_UC->ES_UC + S ES_UC->E_UC -> E + P ESI_UC ESI ES_UC->ESI_UC + I

Caption: Simplified models of reversible enzyme inhibition.

PART 3: Data Interpretation and Advanced Considerations

Interpreting Kinetic Data

The Lineweaver-Burk plot provides a clear visual representation of the inhibition mechanism.

Inhibition TypeEffect on KmEffect on VmaxLineweaver-Burk Plot Intersection
Competitive IncreasesUnchangedLines intersect on the y-axis
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed ChangesDecreasesLines intersect in the second or third quadrant
Considerations for Irreversible Inhibition

Given that NBD-Cl often acts as an irreversible inhibitor, the standard Michaelis-Menten kinetics for reversible inhibition may not fully describe its action.[25] For a more in-depth analysis of irreversible inhibition, consider the following:

  • Time-Dependency: The IC50 value for an irreversible inhibitor will decrease with increasing pre-incubation time.[12] It is essential to report the pre-incubation time along with the IC50 value.

  • Determination of kinact and KI: For a two-step irreversible inhibition mechanism (E + I ⇌ E·I → E-I), it is possible to determine the inactivation rate constant (kinact) and the initial binding affinity (KI).[25] This requires a more complex experimental design and data analysis, often involving monitoring the pseudo-first-order rate of inactivation at different inhibitor concentrations.

Conclusion

This application note provides a comprehensive and robust framework for characterizing the inhibitory effects of this compound on a target enzyme. By following the detailed protocols for IC50 determination and mechanism of action studies, researchers can obtain reliable and reproducible data. The emphasis on understanding the underlying principles of NBD-Cl's reactivity and the potential for irreversible inhibition ensures a more accurate interpretation of the experimental results. This, in turn, will facilitate the effective use of NBD-Cl as a chemical probe in drug discovery and basic research.

References

Application Notes & Protocols: Developing Kinase Inhibitors with the 3-Chloro-7-nitro-1,2-benzisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the 1,2-Benzisoxazole Scaffold in Kinase Inhibitor Design

The 1,2-benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive starting point for designing targeted therapies. In the context of kinase inhibitor development, the benzisoxazole core can serve as an effective bioisostere for the adenine region of ATP, enabling compounds to bind competitively within the highly conserved ATP-binding pocket of protein kinases.[1]

This guide focuses on the specific, yet underexplored, 3-Chloro-7-nitro-1,2-benzisoxazole scaffold. Our hypothesis is built upon two key structural features:

  • The 3-Chloro Substituent: This position acts as a versatile synthetic handle. The chlorine atom can be readily displaced via nucleophilic aromatic substitution (SNAr), allowing for the rapid generation of a chemical library with diverse functional groups. This strategy is paramount for probing the structure-activity relationships (SAR) and optimizing interactions within the solvent-exposed region of the kinase active site.

  • The 7-Nitro Substituent: As a potent electron-withdrawing group, the nitro moiety significantly modulates the electronic properties of the benzisoxazole ring. Furthermore, its oxygen atoms can act as hydrogen bond acceptors, potentially forming critical interactions with backbone amides in the kinase hinge region, a hallmark of many successful Type I and Type II kinase inhibitors.

This document provides a comprehensive, experience-driven framework for synthesizing, screening, and optimizing novel kinase inhibitors based on this promising scaffold.

Part 1: Synthesis and Library Generation

The foundation of any successful inhibitor campaign is a robust and flexible synthetic strategy. The proposed pathway enables the creation of the core scaffold and subsequent diversification.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route adapted from established methods for benzisoxazole synthesis.[2][3] The key step involves an intramolecular cyclization.

Expert Insight: The choice of a multi-step synthesis starting from a commercially available substituted phenol allows for precise control over the substitution pattern. Alternative methods like [3+2] cycloadditions are powerful but may require more specialized precursors.[3]

Step 1: Nitration of 2-Hydroxy-3-chlorobenzaldehyde

  • Cool a solution of 2-hydroxy-3-chlorobenzaldehyde in concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 2-3 hours until TLC analysis indicates consumption of the starting material.

  • Pour the reaction mixture carefully onto crushed ice, causing the product, 2-hydroxy-3-chloro-5-nitrobenzaldehyde, to precipitate.

  • Filter, wash with cold water until neutral, and dry the solid product.

Step 2: Oxime Formation

  • Dissolve the nitrated aldehyde from Step 1 in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for 1-2 hours. Monitor by TLC.

  • Cool the reaction mixture and add cold water to precipitate the oxime product.

  • Filter, wash with water, and dry.

Step 3: Oxidative Cyclization to form the Benzisoxazole Ring

  • Suspend the oxime in an alkaline solution (e.g., aqueous NaOH).

  • Add an oxidizing agent, such as sodium hypochlorite (bleach), dropwise while stirring vigorously at room temperature.

  • The reaction is typically exothermic; maintain temperature with an ice bath if necessary.

  • After the addition is complete, stir for an additional hour.

  • Acidify the mixture with dilute HCl to precipitate the this compound product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure scaffold.

Library Diversification via Nucleophilic Aromatic Substitution (SNAr)

With the core scaffold in hand, a library of analogs can be generated by replacing the 3-chloro group.

Workflow:

  • Dissolve the this compound scaffold in a polar aprotic solvent like DMF or DMSO.

  • Add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Heat the reaction mixture at 80-120°C, monitoring progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography or preparative HPLC.

Rationale: This parallel synthesis approach allows for the creation of dozens of analogs, each with a different R-group at the C3 position. This diversity is crucial for building a robust SAR.

Part 2: In Vitro Biochemical Screening

The initial evaluation of synthesized compounds involves determining their ability to inhibit the catalytic activity of a target kinase in a purified, cell-free system. This provides a direct measure of target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a universal, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.

Materials:

  • Target Kinase (e.g., VEGFR-2, c-Met, EGFR).

  • Kinase-specific substrate peptide.

  • ATP (at or near the Kₘ concentration for the specific kinase).

  • Test compounds (dissolved in 100% DMSO).

  • Staurosporine (non-selective kinase inhibitor, positive control).[4]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

Methodology:

  • Compound Plating: Prepare a 10-point, 1:3 serial dilution of each test compound in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Also include "no inhibitor" (DMSO only) and positive control (Staurosporine) wells.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in kinase assay buffer.

    • Add 5 µL of this kinase/substrate solution to each well of the compound-plated assay plate.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (in kinase assay buffer) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Normalize the data: Set the "no inhibitor" (DMSO) control as 100% activity and the highest concentration of Staurosporine as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation: Hypothetical Kinase Inhibition Profile

Compound IDR-Group at C3 PositionVEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)
Scaffold -Cl>10,000>10,000
BZ-001 -NH(CH₂)₂OH8,5009,200
BZ-002 -NH-c-propyl1,2003,500
BZ-003 -NH-Ph450980
BZ-004 -NH-(4-F-Ph)150400
BZ-005 -NH-(3-Cl-Ph)95210
Staurosporine N/A810

Visualization: Biochemical Screening Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detect Luminescence Detection cluster_analysis Data Analysis comp_prep Compound Serial Dilution (in DMSO) plate_comp Acoustic Dispensing into 384-well Plate comp_prep->plate_comp add_kinase Add Kinase/Substrate Mix plate_comp->add_kinase pre_inc Pre-incubation (15 min) add_kinase->pre_inc add_atp Initiate with ATP pre_inc->add_atp rxn_inc Reaction Incubation (60 min at 30°C) add_atp->rxn_inc add_adpglo Add ADP-Glo™ Reagent (Stop Reaction) rxn_inc->add_adpglo detect_reagent Add Detection Reagent (Signal Generation) add_adpglo->detect_reagent read_plate Read Luminescence detect_reagent->read_plate normalize Normalize Data read_plate->normalize curve_fit Dose-Response Curve Fit normalize->curve_fit ic50 Determine IC₅₀ curve_fit->ic50

Caption: Workflow for in vitro kinase inhibition screening.

Part 3: Cell-Based Assays

While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to determine if a compound can enter a cell, engage its target in a physiological context, and elicit a functional response.[5][6][7]

Protocol 3: Cellular Target Engagement (Phospho-Substrate ELISA)

This protocol measures the inhibition of phosphorylation of a direct downstream substrate of the target kinase within a cellular environment.

Objective: To determine the cellular potency (IC₅₀) of lead compounds by quantifying the phosphorylation of a kinase substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR-2, EBC-1 for c-Met).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Growth factor to stimulate the pathway (e.g., VEGF for VEGFR-2).

  • Test compounds and controls in DMSO.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Phospho-substrate specific ELISA kit (e.g., Phospho-VEGFR-2 (Y1175) ELISA).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 1-2 hours.

  • Kinase Stimulation: Stimulate the signaling pathway by adding the appropriate growth factor (e.g., 50 ng/mL VEGF) for a short period (e.g., 10-15 minutes). A non-stimulated control should be included.

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Agitate the plate on a shaker for 10 minutes at 4°C.

  • ELISA Protocol:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total substrate protein.

    • Follow the manufacturer's instructions for washing steps and the addition of a detection antibody specific for the phosphorylated form of the substrate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Normalize the data using the stimulated (100%) and non-stimulated (0%) controls. Plot the dose-response curve and calculate the cellular IC₅₀ value.

Expert Insight: A significant drop-off in potency from the biochemical IC₅₀ to the cellular IC₅₀ can indicate poor cell permeability, high plasma protein binding, or efflux by cellular transporters. This is a critical checkpoint in lead optimization.

Visualization: Simplified VEGFR-2 Signaling Pathway

G cluster_phos VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates (Y1175) pPLCg p-PLCγ PLCg->pPLCg P Downstream Downstream Signaling (Proliferation, Angiogenesis) pPLCg->Downstream Activates Inhibitor BZ-005 (Benzisoxazole Inhibitor) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of VEGFR-2 signaling by a benzisoxazole compound.

Part 4: Structure-Activity Relationship (SAR) and Next Steps

The data gathered from biochemical and cellular assays are synthesized to build an SAR, which guides the next round of inhibitor design.[8]

Analysis of Hypothetical Data:

  • The unsubstituted scaffold is inactive, confirming the necessity of the C3-substituent for activity.

  • Adding small, polar groups like in BZ-001 does not confer significant potency.

  • Introducing small hydrophobic groups like in BZ-002 improves activity, suggesting a hydrophobic pocket in the binding site.

  • Aromatic rings (BZ-003 ) are well-tolerated and further enhance potency, likely through π-stacking interactions.

  • Electron-withdrawing substituents on the phenyl ring (BZ-004 , BZ-005 ) lead to the most potent compounds. This suggests that modulating the electronics of the C3-substituent is key for optimal binding.

Next Steps & Advanced Concepts:

  • Scaffold Hopping: If the 1,2-benzisoxazole core demonstrates liabilities (e.g., poor metabolic stability, off-target effects), medicinal chemists can employ "scaffold hopping".[9][10] This involves replacing the core with a structurally different but functionally equivalent heterocycle (e.g., indazole, benzothiazole) while retaining the key pharmacophoric elements, like the C3-substituent.[11]

  • Bioisosteric Replacement: The 7-nitro group, while beneficial for potency, can sometimes be a liability due to potential metabolic reduction. Bioisosteric replacement could be explored, substituting the -NO₂ group with other electron-withdrawing groups like -CN or -SO₂Me to improve drug-like properties while maintaining potency.[12][13][14]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for rapid library generation, and its electronic features are well-suited for targeting the ATP-binding site. By systematically applying the principles of biochemical screening, cellular target engagement, and iterative SAR-guided design, researchers can effectively explore the potential of this scaffold to develop potent and selective therapeutic agents.

References

Application Notes & Protocols: Screening the Antimicrobial Activity of 3-Chloro-7-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action. Benzisoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities.[1] This document provides a comprehensive guide for the initial antimicrobial screening of 3-Chloro-7-nitro-1,2-benzisoxazole, a compound whose structure suggests a potential prodrug activation mechanism. We present detailed, field-proven protocols for primary screening via the agar disk diffusion method and quantitative evaluation using the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The underlying scientific rationale, particularly the hypothesized activation by bacterial nitroreductases, is explored to provide a causal framework for these experimental designs.

Part 1: Compound Profile and Scientific Rationale

Chemical Identity
  • Compound Name: this compound

  • Molecular Formula: C₇H₃ClN₂O₃

  • Core Structure: A benzisoxazole ring system featuring a chloro substituent at position 3 and a nitro group at position 7. The strategic placement of the electron-withdrawing nitro group is central to its hypothesized bioactivity.

Physicochemical Properties (Researcher-Determined)

Prior to biological screening, it is imperative to characterize the compound's fundamental properties. A template for these essential data points is provided below.

PropertyValueMethod / Instrument
Molecular Weight 198.56 g/mol (Calculated)N/A
Appearance e.g., Pale yellow crystalline solidVisual Inspection
Melting Point (°C) To be determinedMelting Point App.
Solubility e.g., Soluble in DMSO, Methanol; Insoluble in waterSolubility Testing
Purity (%) e.g., >98%HPLC, NMR
Storage Conditions e.g., 2-8°C, desiccated, protected from lightStability Studies
Scientific Rationale: The Nitroreductase Prodrug Hypothesis

The presence of a nitroaromatic group in the structure of this compound is a strong indicator of its potential as a prodrug. Many established nitroaromatic antimicrobials, such as metronidazole, are inert until they are activated within the target pathogen.[2]

The Hypothesized Mechanism:

  • Cellular Entry: The compound is predicted to enter the bacterial cell via passive diffusion.[3]

  • Reductive Activation: Inside the bacterium, particularly under the low-oxygen conditions often found at infection sites, the compound encounters Type I nitroreductases (NTRs). These flavin-dependent enzymes, which are prevalent in many bacterial species but largely absent in eukaryotes, catalyze the reduction of the nitro group.[4] This enzymatic reaction is a critical step, converting the electron-withdrawing nitro group into highly reactive, electron-donating species like nitroso, hydroxylamino, or amino derivatives.[3][5]

  • Generation of Cytotoxic Species: The reduction process generates reactive intermediates and radical species.[3]

  • Macromolecular Damage: These cytotoxic species can indiscriminately damage critical intracellular macromolecules, such as DNA, RNA, and proteins, leading to metabolic disruption and cell death.[3][6]

This proposed mechanism provides a basis for selective toxicity against bacteria, making this compound a compelling candidate for investigation.

Proposed Mechanism of Action Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell Compound_Ext This compound (Inactive Prodrug) Compound_Int Intracellular Prodrug Compound_Ext->Compound_Int Passive Diffusion Nitroreductase Bacterial Nitroreductase (NTR) Compound_Int->Nitroreductase Substrate ReactiveSpecies Reactive Nitrogen Species (Cytotoxic) Nitroreductase->ReactiveSpecies Reductive Activation (NAD(P)H dependent) Macromolecules DNA, Proteins, Lipids ReactiveSpecies->Macromolecules Attacks Damage Macromolecular Damage & Cell Death Macromolecules->Damage Leads to

Proposed mechanism of action for this compound.

Part 2: Experimental Protocols for Antimicrobial Screening

These protocols are designed based on globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data robustness and reproducibility.[7][8][9][10]

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) for Primary Screening

This method serves as a rapid, qualitative, and cost-effective primary screen to assess if the compound possesses any antimicrobial activity.[11]

A. Materials

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock in sterile DMSO.

  • Bacterial Strains: e.g., Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922).

  • Mueller-Hinton Agar (MHA) plates.[11]

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs, blank paper disks (6 mm), and forceps.

  • Positive Control: Disks of a known antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli).

  • Negative Control: Blank disk impregnated with DMSO.

B. Step-by-Step Methodology

  • Inoculum Preparation: Aseptically select 3-5 well-isolated colonies from an overnight culture plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[11]

  • Disk Preparation & Application: Allow the plate to dry for 3-5 minutes. Impregnate sterile blank disks with a defined volume (e.g., 10 µL) of the test compound stock solution (to yield 10 µ g/disk ). Allow the solvent to evaporate completely.

  • Placement: Using sterile forceps, place the compound-impregnated disk, the positive control disk, and the negative control disk onto the agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[12]

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in mm) around each disk.

Agar Disk Diffusion Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum in Saline start->prep_inoculum standardize Adjust to 0.5 McFarland Standard prep_inoculum->standardize streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate standardize->streak_plate dry_plate Allow Plate to Dry (3-5 min) streak_plate->dry_plate place_disks Place Disks on Agar Surface dry_plate->place_disks prep_disks Impregnate Sterile Disks (Test Compound, Controls) prep_disks->place_disks incubate Incubate at 37°C for 16-20 hours place_disks->incubate measure Measure Diameter of Inhibition Zones (mm) incubate->measure end End: Record Results measure->end

Workflow for the Agar Disk Diffusion Assay.
Protocol 2: Broth Microdilution for MIC Determination

This quantitative assay is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

A. Materials

  • Test Compound Stock Solution (e.g., 1 mg/mL in DMSO).

  • Bacterial Strains and 0.5 McFarland standard inoculum (prepared as in 2.1.B.1).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive Control: A standard antibiotic.

  • Controls: Sterility (broth only), Negative/Growth (broth + inoculum), Solvent (broth + inoculum + max DMSO concentration).

B. Step-by-Step Methodology

  • Inoculum Dilution: Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12]

  • Compound Dilution Series:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate row.

    • In well 1, add 200 µL of the test compound at twice the highest desired final concentration (e.g., for a top concentration of 64 µg/mL, add compound at 128 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. This halves the compound concentration in each well, bringing them to the final test concentrations. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[12]

Broth Microdilution Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup prep_compound Prepare Compound Stock add_compound_high Add Compound to Well 1 prep_compound->add_compound_high prep_inoculum Prepare & Standardize Bacterial Inoculum dilute_inoculum Dilute Inoculum to Final Test Density prep_inoculum->dilute_inoculum inoculate_wells Inoculate Wells 1-11 (Test & Growth Control) dilute_inoculum->inoculate_wells add_broth Add Broth to Wells 2-12 serial_dilute Perform 2-Fold Serial Dilutions (Well 1 -> Well 10) add_broth->serial_dilute add_compound_high->serial_dilute serial_dilute->inoculate_wells incubate Incubate Plate (37°C, 16-20h) inoculate_wells->incubate read_mic Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic end End: Report MIC Value read_mic->end

Workflow for Broth Microdilution MIC Assay.

Part 3: Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. Results should be tabulated clearly.

Table 1: Example MIC Data Summary for this compound
Test MicroorganismGram StainCompound Conc. Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositive0.5 - 64Vancomycin[Insert Data][Insert Data]
Escherichia coliNegative0.5 - 64Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative0.5 - 64Gentamicin[Insert Data][Insert Data]
Klebsiella pneumoniaeNegative0.5 - 64Meropenem[Insert Data][Insert Data]
Enterococcus faecalisPositive0.5 - 64Ampicillin[Insert Data][Insert Data]

Part 4: Further Investigations

A promising MIC value warrants further characterization to build a comprehensive profile of the compound's activity.

  • Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), aliquots from the clear wells of the MIC assay can be plated onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Time-Kill Kinetic Assays: These studies provide insight into the rate and dynamics of bacterial killing over time at various concentrations of the compound.[13]

  • Mechanism of Action Validation: To test the nitroreductase hypothesis, screening against a panel of bacterial strains with known nitroreductase deficiencies can be performed. A significant increase in the MIC for the deficient strain compared to the wild-type would provide strong evidence for this mechanism of action.[3]

References

Application Note: 3-Chloro-7-nitro-1,2-benzisoxazole as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal and synthetic organic chemistry.

Abstract: This guide provides a detailed exploration of 3-Chloro-7-nitro-1,2-benzisoxazole as a pivotal starting material for the synthesis of diverse, biologically relevant heterocyclic compounds. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, and antipsychotic agents.[1][2][3] This document moves beyond a simple recitation of procedures to explain the underlying chemical principles, offering field-proven insights into protocol design and optimization. We present detailed, step-by-step protocols for the synthesis of 3-amino derivatives, 3-alkoxy/thio ethers, and advanced, fused heterocyclic systems such as pyrazolo[4,3-c][1][4]benzisoxazoles.

Core Principles: The Reactivity of this compound

The utility of this compound as a synthetic building block stems from its unique electronic architecture. The chlorine atom at the C3 position is an excellent leaving group, primed for nucleophilic displacement. This reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the C7 position. This group activates the benzisoxazole ring system towards Nucleophilic Aromatic Substitution (SNAr), making the C3 position highly electrophilic.[5]

The general mechanism for this substitution involves the addition of a nucleophile to the electron-deficient C3 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the chloride ion. The choice of nucleophile, solvent, and reaction conditions is critical to steer the reaction towards the desired product and avoid potential side reactions, such as ring-opening, which can occur with certain strong nucleophiles.[6]

cluster_reaction General S_N_Ar Reaction Workflow start This compound (Starting Material) intermediate Meisenheimer-like Intermediate (Tetrahedral Complex) start->intermediate Nucleophilic Attack at C3 Position nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ROH, RSH) nucleophile->intermediate product 3-Substituted-7-nitro-1,2-benzisoxazole (Final Product) intermediate->product Chloride Elimination & Rearomatization byproduct HCl intermediate->byproduct

Figure 1: General workflow for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Synthesis of 3-Amino-1,2-benzisoxazole Derivatives

The displacement of the C3-chloride with nitrogen nucleophiles is a robust and efficient method for generating libraries of 3-amino-1,2-benzisoxazole derivatives. These compounds are of significant interest in medicinal chemistry. Modern synthetic methods, such as microwave-assisted heating, can dramatically reduce reaction times and improve yields.[7]

Protocol 2.1: Microwave-Assisted Synthesis of 3-(Piperidin-1-yl)-7-nitro-1,2-benzisoxazole

This protocol describes a representative procedure for the reaction with a secondary amine.

Rationale: Microwave irradiation provides rapid and uniform heating, accelerating the rate of the SNAr reaction. Dioxane is a suitable high-boiling polar aprotic solvent. Triethylamine (TEA) is used as a base to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

Materials:

  • This compound

  • Piperidine

  • Triethylamine (TEA)

  • 1,4-Dioxane (anhydrous)

  • Microwave synthesis vial (10 mL) with stir bar

  • Ethyl acetate, Hexane, Saturated Sodium Bicarbonate solution, Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 212.6 mg).

  • Add 5 mL of anhydrous 1,4-dioxane to dissolve the starting material.

  • Add piperidine (1.2 mmol, 0.12 mL) followed by triethylamine (1.5 mmol, 0.21 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes with stirring.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure product.

Data Summary:

Nucleophile (Amine)ConditionsTimeYield (%)Reference
MorpholineMicrowave, 120°C, Dioxane30 min~85-95%Analogous to[7]
PyrrolidineMicrowave, 120°C, Dioxane30 min~88-96%Analogous to[7]
AnilineConventional Heat, 80°C, EtOH6 h~70-80%General SNAr
BenzylamineConventional Heat, 80°C, EtOH4 h~75-85%General SNAr

Synthesis of Fused Heterocycles: Pyrazolo[4,3-c][1][4]benzisoxazoles

The construction of fused heterocyclic systems represents a significant step up in molecular complexity. Using bifunctional nucleophiles like hydrazine allows for an initial SNAr reaction followed by an intramolecular cyclization to build a new ring system. The synthesis of a pyrazolo-fused benzisoxazole requires a multi-step approach, typically involving the reduction of the nitro group to facilitate the final ring closure. Pyrazole derivatives are known to possess a wide range of pharmacological activities.[8]

A This compound B Step 1: S_N_Ar with Hydrazine A->B C 3-Hydrazinyl-7-nitro-1,2-benzisoxazole B->C Reagent: H₂NNH₂·H₂O D Step 2: Nitro Group Reduction C->D E 7-Amino-3-hydrazinyl-1,2-benzisoxazole D->E Reagents: SnCl₂·2H₂O / HCl F Step 3: Intramolecular Cyclization E->F G Pyrazolo[4,3-c][1,2]benzisoxazole (Final Fused Heterocycle) F->G Reagent: HCOOH or similar C1 source

Figure 2: Multi-step synthetic pathway for the construction of a fused pyrazolo[4,3-c][1][4]benzisoxazole system.

Protocol 3.1: Multi-step Synthesis of a Pyrazolo[4,3-c][1][4]benzisoxazole Derivative

Rationale: This sequence leverages well-established transformations in heterocyclic chemistry.

  • Step 1: Hydrazine hydrate acts as a potent N-nucleophile to displace the C3-chloride.

  • Step 2: The nitro group is selectively reduced to a primary amine using a classic reagent like tin(II) chloride (SnCl₂). This new amino group is positioned ortho to the hydrazinyl substituent, setting the stage for cyclization.

  • Step 3: Heating the diamine intermediate with a one-carbon source like formic acid or triethyl orthoformate drives the condensation and intramolecular cyclization to form the fused pyrazole ring.

Procedure:

Step 1: Synthesis of 3-Hydrazinyl-7-nitro-1,2-benzisoxazole

  • Dissolve this compound (10 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Add hydrazine hydrate (20 mmol, ~1 mL) dropwise at room temperature with stirring.

  • Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature. The product often precipitates.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the hydrazinyl intermediate.

Step 2: Synthesis of 7-Amino-3-hydrazinyl-1,2-benzisoxazole

  • Suspend the 3-hydrazinyl-7-nitro-1,2-benzisoxazole (8 mmol) in 100 mL of concentrated hydrochloric acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 40 mmol) in 20 mL of concentrated HCl dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir at room temperature for 12 hours.

  • Carefully basify the reaction mixture by pouring it over crushed ice and adding concentrated NaOH solution until pH > 10.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamine, which is often used directly in the next step.

Step 3: Synthesis of 1H-Pyrazolo[4,3-c][1][4]benzisoxazol-4(5H)-one (example cyclization)

  • To the crude 7-Amino-3-hydrazinyl-1,2-benzisoxazole (5 mmol), add 25 mL of formic acid.

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction and pour it into 100 mL of ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure fused pyrazole product.

Synthesis with O- and S-Nucleophiles

Reactions with oxygen and sulfur nucleophiles, such as alkoxides and thiolates, provide access to 3-alkoxy- and 3-thio-substituted benzisoxazoles, respectively. These reactions typically proceed smoothly, although care must be taken as highly basic conditions or certain nucleophiles can promote undesired ring-fission pathways.[6]

Protocol 4.1: General Procedure for Synthesis of 3-Phenoxy-7-nitro-1,2-benzisoxazole

Rationale: Sodium phenoxide is generated in situ from phenol and a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). A polar aprotic solvent like DMF facilitates the SNAr reaction.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a stirred suspension of K₂CO₃ (1.5 mmol) in 5 mL of anhydrous DMF, add phenol (1.1 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of this compound (1.0 mmol) in 3 mL of DMF.

  • Heat the reaction mixture to 80°C and stir for 5 hours, monitoring by TLC.

  • After cooling, pour the mixture into 50 mL of cold water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Data Summary:

NucleophileBaseSolventTemp (°C)Yield (%)
Sodium MethoxideNaOMeMeOHReflux~90%
Sodium EthanethiolateNaSEtEtOH60~85%
PhenolK₂CO₃DMF80~80%
4-ChlorothiophenolK₂CO₃DMF80~88%

Conclusion

This compound is a powerful and versatile electrophile for the synthesis of a broad spectrum of heterocyclic compounds. Through straightforward nucleophilic aromatic substitution reactions, researchers can readily access 3-amino, 3-alkoxy, and 3-thio derivatives. Furthermore, its structure allows for more advanced, multi-step syntheses to construct complex fused-ring systems of significant therapeutic interest. The protocols and principles outlined in this guide provide a solid foundation for leveraging this key building block in drug discovery and medicinal chemistry programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-7-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-7-nitro-1,2-benzisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this valuable heterocyclic intermediate. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The 3-chloro substituent serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution, making this a critical building block for drug discovery programs.[3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges, improve reaction yields, and ensure high product purity.

Overview of the Synthetic Pathway

The most reliable and commonly employed route to this compound proceeds via a two-step sequence starting from a substituted 2-hydroxybenzoic acid derivative. This pathway involves the formation and cyclization of a hydroxamic acid intermediate to yield 7-nitro-3-hydroxy-1,2-benzisoxazole, followed by a chlorination reaction.

Synthetic_Workflow Start 2-Hydroxy-6-nitrobenzoic Acid (Starting Material) Step1 Step 1: Hydroxamic Acid Formation & Intramolecular Cyclization Start->Step1 1. SOCl₂, NH₂OH·HCl 2. Base (e.g., NaOH) Intermediate 7-Nitro-3-hydroxy-1,2-benzisoxazole (Key Intermediate) Step1->Intermediate Step2 Step 2: Chlorination Intermediate->Step2 Chlorinating Agent (e.g., POCl₃, SOCl₂) Product This compound (Final Product) Step2->Product

Caption: General two-step workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Synthesis of 7-Nitro-3-hydroxy-1,2-benzisoxazole (Intermediate)

Question: My cyclization reaction to form the 7-nitro-3-hydroxy-1,2-benzisoxazole intermediate is low-yielding or fails to proceed to completion. What are the likely causes?

Answer: Low yields in this step typically originate from three main areas: the stability of the starting material, the efficiency of the cyclization agent, or the reaction conditions.

  • Purity and Stability of Starting Materials: The starting 2-hydroxy-6-nitrobenzoic acid must be pure. Impurities can interfere with the formation of the initial acyl chloride or subsequent hydroxamic acid.

  • Inefficient Cyclization: The conversion of the intermediate 2-hydroxy-6-nitrobenzohydroxamic acid to the final cyclized product is critical.

    • Choice of Reagent: While various methods exist, using reagents like 1,1'-Carbonyldiimidazole (CDI) can effectively activate the hydroxamic acid for cyclization under relatively mild conditions.[4] Stronger reagents may lead to decomposition.

    • pH Control: The cyclization is often base-mediated. Insufficient or excessive base can halt the reaction or promote side reactions. A careful, dropwise addition of an aqueous base like NaOH to the hydroxylamine intermediate is recommended to induce cyclization.[5]

  • Reaction Conditions: The presence of a strong electron-withdrawing nitro group can make the aromatic ring susceptible to decomposition, especially at elevated temperatures.

    • Temperature: Avoid excessive heating. The initial formation of the acyl chloride with thionyl chloride (SOCl₂) should be performed at or below room temperature before carefully introducing the hydroxylamine.

    • Moisture: Ensure all reagents and solvents are anhydrous, as moisture can quench reactive intermediates.

Question: I am observing the formation of a significant byproduct that I suspect is a Beckmann rearrangement product. How can I minimize this?

Answer: The formation of an isomeric benzoxazole via a Beckmann rearrangement is a known side reaction in the synthesis of some benzisoxazoles, particularly when starting from oximes under acidic conditions.[6] While our primary route starts from a hydroxamic acid, related side reactions can occur.

  • Minimize Acidity: Avoid strongly acidic conditions during cyclization, as this can promote rearrangement pathways.

  • Use Neutral Activating Agents: Employing activating agents that function under neutral or near-neutral conditions, such as a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), has been shown to favor direct cyclization over rearrangement for related oxime systems.[6] This principle of avoiding harsh conditions is directly applicable.

Part 2: Chlorination of 7-Nitro-3-hydroxy-1,2-benzisoxazole

Question: The final chlorination step gives a low yield and a dark, tarry crude product. How can I improve this transformation?

Answer: This is the most critical and often lowest-yielding step. The combination of a reactive chlorinating agent and an electron-deficient, thermally sensitive substrate requires careful control.

  • Choice of Chlorinating Agent:

    • Phosphorus oxychloride (POCl₃): This is a common and effective reagent but can require high temperatures (reflux), which often leads to decomposition and charring.

    • Thionyl chloride (SOCl₂): Can be used as an alternative, sometimes at lower temperatures, but may also cause decomposition.

    • Milder Reagents: Consider using bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalytic amount of an organic base. This method can proceed under milder conditions and often results in cleaner reactions and higher yields.[7]

  • Temperature Control: This is paramount. The reaction is often exothermic. Do not heat the reaction mixture aggressively. A gradual increase in temperature to a moderate level (e.g., 50-80 °C) is preferable to high-temperature reflux. Monitor the reaction closely by TLC to avoid prolonged heating once the starting material is consumed.

  • Anhydrous Conditions: The chlorinating agents mentioned react violently with water. Any moisture will consume the reagent, decrease the yield, and generate HCl gas, which can further promote side reactions. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Work-up Procedure: After the reaction is complete, the excess chlorinating agent must be removed carefully. Quenching the reaction mixture by pouring it slowly onto crushed ice is a standard procedure. This must be done cautiously in a well-ventilated fume hood. The resulting solid product can then be isolated by filtration.

Troubleshooting_Chlorination Start Problem: Low Yield / Tar Formation in Chlorination Step Check1 Is the reaction temperature too high? Start->Check1 Sol1 Solution: - Lower reaction temperature (50-80 °C) - Monitor closely with TLC - Avoid prolonged heating Check1->Sol1 Yes Check2 Is the chlorinating agent too harsh? Check1->Check2 No Improved Yield and Purity Improved Sol1->Improved Sol2 Solution: - Switch from POCl₃ to SOCl₂ - Consider milder reagents like Triphosgene + catalytic base Check2->Sol2 Yes Check3 Are conditions strictly anhydrous? Check2->Check3 No Sol2->Improved Sol3 Solution: - Oven-dry all glassware - Use anhydrous solvents - Handle reagents under inert gas Check3->Sol3 Yes Check3->Improved No, review protocol Sol3->Improved

Caption: Troubleshooting workflow for the chlorination of 7-nitro-3-hydroxy-1,2-benzisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying the final this compound product? A1: Purification typically involves two steps. First, ensure the crude product is thoroughly washed after filtration to remove residual acids from the work-up (e.g., wash with cold water, then a dilute sodium bicarbonate solution, followed by more water). For final purification, recrystallization is often effective. Suitable solvent systems include ethanol, isopropanol, or a toluene/hexane mixture. If recrystallization fails to remove persistent impurities, flash column chromatography on silica gel using an eluent system like ethyl acetate/hexanes is recommended.[8]

Q2: Can I use microwave irradiation to accelerate the synthesis? A2: Yes, microwave-assisted synthesis can significantly reduce reaction times, particularly for the chlorination step or for subsequent nucleophilic aromatic substitution (SNAr) reactions using the 3-chloro product.[4] For the chlorination of related 3-hydroxy-1,2-benzisoxazoles, reaction times have been reduced from hours to as little as 2 hours with quantitative yields.[4] However, careful optimization of temperature and time is required to prevent decomposition.

Q3: My starting material, 2,3-Dichloro-6-nitrobenzonitrile, is commercially available. Can this be used to synthesize the target molecule? A3: Synthesizing this compound from 2,3-Dichloro-6-nitrobenzonitrile is not a standard or straightforward transformation. The formation of the benzisoxazole ring typically requires the participation of an oxygen-containing functional group (like a hydroxyl) ortho to a leaving group or a group that can be converted into one. While plausible on paper via a complex cyclization mechanism, it is not a recommended or high-yielding route. The pathway involving the cyclization of a 2-hydroxy-6-nitro precursor is far more established and reliable.[5]

Quantitative Data Summary

The choice of chlorinating agent is critical for optimizing the final step. The following table provides a comparison based on literature for analogous transformations.

Chlorinating AgentTypical TemperatureReaction TimeAdvantagesDisadvantages
POCl₃ 100-110 °C (Reflux)2-6 hoursInexpensive, powerfulHarsh conditions, risk of decomposition/tarring
SOCl₂ 50-80 °C3-8 hoursLower temperature than POCl₃Can still cause decomposition, generates SO₂
(COCl)₂ / cat. DMF 0 °C to RT1-3 hoursMild conditions, high reactivityMore expensive, moisture sensitive
Triphosgene / cat. Base RT to 60 °C2-5 hoursSolid reagent (safer than phosgene), mildRequires catalyst, more expensive than POCl₃

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-3-hydroxy-1,2-benzisoxazole

  • To a round-bottom flask under an inert atmosphere (N₂), add 2-hydroxy-6-nitrobenzoic acid (1.0 eq.).

  • Add thionyl chloride (2.0 eq.) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2-3 hours until a clear solution is formed.

  • Remove excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent like THF.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq.) and a base (e.g., pyridine, 3.0 eq.) in THF at 0 °C.

  • Add the acyl chloride solution dropwise to the hydroxylamine mixture at 0 °C. Stir for 4-6 hours, allowing the reaction to warm to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • To the crude hydroxamic acid intermediate, add an aqueous solution of sodium hydroxide (1 M) and stir at room temperature for 1-2 hours to induce cyclization.

  • Acidify the mixture with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 7-nitro-3-hydroxy-1,2-benzisoxazole.

Protocol 2: Synthesis of this compound

  • In an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, place 7-nitro-3-hydroxy-1,2-benzisoxazole (1.0 eq.).

  • Add phosphorus oxychloride (POCl₃) (5.0-10.0 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq.).

  • Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and cautiously pour the reaction mixture onto a stirred slurry of crushed ice and water in a beaker.

  • A solid precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Purify by recrystallization from ethanol to afford this compound as a solid.

References

stability of 3-Chloro-7-nitro-1,2-benzisoxazole under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 3-Chloro-7-nitro-1,2-benzisoxazole. Given the limited direct literature on this specific molecule, this guide synthesizes data from analogous structures and foundational chemical principles to provide a robust framework for its handling and experimental use.

I. Introduction: Understanding the Reactivity of this compound

This compound is a heterocyclic compound with a strained isoxazole ring, making it susceptible to nucleophilic attack and pH-dependent degradation. The presence of a nitro group, a strong electron-withdrawing group, further activates the molecule towards such reactions. The chloro group at the 3-position is a potential leaving group, and its displacement is a likely degradation pathway. The stability of this compound is therefore highly dependent on the pH of the medium.

II. Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow. What is happening?

A yellowing of the solution is a common indicator of degradation. This is likely due to the opening of the isoxazole ring, which can lead to the formation of colored byproducts. This process is often accelerated by exposure to light, high temperatures, and non-neutral pH conditions.

Q2: What is the optimal pH range for storing and handling this compound?

Based on the general stability of the 1,2-benzisoxazole ring system, it is recommended to maintain a pH range of 4-6 for optimal stability. Under acidic conditions (pH < 4), the isoxazole ring can undergo acid-catalyzed hydrolysis. In alkaline conditions (pH > 8), the compound is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid degradation.

Q3: Can I use buffers containing primary or secondary amines with this compound?

It is strongly advised to avoid buffers containing primary or secondary amines, such as Tris or glycine. These amines can act as nucleophiles and attack the 3-position of the benzisoxazole ring, displacing the chloride and forming a new adduct. This will lead to the rapid consumption of your starting material.

Q4: What are the expected degradation products of this compound?

The primary degradation pathway is expected to be the nucleophilic opening of the isoxazole ring. Under basic conditions, this would likely result in the formation of a 2-cyano-3-nitrophenolate derivative. In the presence of other nucleophiles, various substitution products at the 3-position can be expected.

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of starting material in solution pH of the solution is too high or too low.Immediately verify the pH of your solution and adjust to the recommended range of 4-6.
Presence of nucleophilic species in the buffer.Switch to a non-nucleophilic buffer system such as phosphate or citrate.
Inconsistent results in biological assays Degradation of the compound during the experiment.Perform a stability check of the compound under your specific assay conditions (e.g., temperature, media components).
Precipitate formation in the stock solution Poor solubility or degradation product precipitation.Check the solubility of the compound in your chosen solvent. If degradation is suspected, prepare fresh solutions.

IV. Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol outlines a general method for assessing the stability of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in ACN.

  • In separate vials, add an aliquot of the stock solution to each buffer to a final concentration of 10-50 µM.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and quench the reaction by adding an equal volume of ACN.

  • Analyze the samples by HPLC to determine the remaining percentage of the parent compound.

Diagram: pH Stability Experimental Workflow

Caption: Workflow for assessing pH stability.

V. Data Presentation

Table 1: Hypothetical pH Stability Data

The following table illustrates the expected stability profile of this compound.

pH Buffer % Remaining after 24h at 25°C (Hypothetical)
3Citrate85%
5Citrate98%
7Phosphate70%
9Borate<10%

VI. Mechanistic Insights

The instability of this compound in basic media is a critical consideration. The electron-withdrawing nitro group enhances the electrophilicity of the benzisoxazole ring system, making it highly susceptible to nucleophilic attack.

Diagram: Proposed Degradation Pathway in Basic Conditions

G cluster_0 Degradation Pathway A This compound C Intermediate A->C Nucleophilic Attack B Hydroxide Ion (OH-) B->C D 2-Cyano-3-nitrophenolate C->D Ring Opening

Caption: Proposed degradation in basic media.

VII. References

Due to the lack of direct studies on this compound, this guide has been constructed based on established principles of organic chemistry and data from related compounds. For further reading on the chemistry of benzisoxazoles and heterocyclic compounds, the following resources are recommended:

  • Comprehensive Organic Chemistry: For a fundamental understanding of reaction mechanisms.

  • Advanced Organic Chemistry Part A: Structure and Mechanisms: For in-depth information on reaction kinetics and intermediates.

  • The Chemistry of Heterocyclic Compounds: For specific details on the reactivity of isoxazole and benzisoxazole ring systems.

Technical Support Center: Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomers: The vast majority of scientific literature and commercial products refer to 4-Chloro-7-nitro-2,1,3-benzoxadiazole as NBD-Cl. This guide focuses on this widely used derivatizing agent. If you are working with its less common isomer, 3-Chloro-7-nitro-1,2-benzisoxazole, please note that reactivity and side reactions may differ.

Introduction

Welcome to the technical support center for derivatization reactions using 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). As a leading fluorogenic reagent, NBD-Cl is extensively used for the sensitive detection of primary and secondary amines, as well as thiols, in various analytical applications, including HPLC.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your derivatization protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of NBD-Cl with analytes?

NBD-Cl reacts with primary and secondary amines, as well as thiols, via a nucleophilic aromatic substitution (SNAr) reaction.[1][5] The amino or thiol group of the analyte acts as a nucleophile, attacking the electron-deficient carbon atom on the benzoxadiazole ring where the chlorine atom is attached. This results in the displacement of the chloride ion and the formation of a stable, highly fluorescent NBD-adduct.[1] The reaction is typically carried out in a basic medium (pH 8-10) to ensure the deprotonation of the amino or thiol group, thereby increasing its nucleophilicity.[1]

cluster_reactants Reactants cluster_products Products NBD_Cl NBD-Cl Intermediate Meisenheimer-like Intermediate NBD_Cl->Intermediate Nucleophilic Attack Analyte Analyte (R-NH2 or R-SH) Analyte->Intermediate Product Fluorescent NBD-Adduct Intermediate->Product Chloride Elimination Chloride Cl-

Caption: Reaction mechanism of NBD-Cl with an analyte.

Q2: What are the most common side reactions when using NBD-Cl, and how can I minimize them?

The most prevalent side reaction is the hydrolysis of NBD-Cl to 4-hydroxy-7-nitro-2,1,3-benzoxadiazole (NBD-OH) in the presence of water or hydroxide ions.[6] This byproduct is also fluorescent and can lead to high background signals, interfering with the quantification of the target analyte.[1]

To minimize hydrolysis:

  • Control pH: While a basic pH is necessary for the derivatization of amines and thiols, excessively high pH levels will accelerate the hydrolysis of NBD-Cl.[6] The optimal pH is typically between 8 and 10.[1]

  • Fresh Reagent: Always prepare NBD-Cl solutions fresh before use.[1][7] NBD-Cl is sensitive to moisture and can hydrolyze over time.[2]

  • Reaction Termination: After the derivatization is complete, acidify the reaction mixture to stop both the derivatization and hydrolysis reactions.[1][6]

Another potential side reaction is the reaction of NBD-Cl with other nucleophiles present in the sample matrix. To mitigate this, sample cleanup procedures to remove interfering substances are recommended.

cluster_reactions Competing Reactions NBD_Cl NBD-Cl Desired_Product Fluorescent NBD-Analyte Adduct NBD_Cl->Desired_Product Desired Reaction Side_Product Fluorescent NBD-OH (Hydrolysis) NBD_Cl->Side_Product Side Reaction Analyte Target Analyte (Amine/Thiol) Water Water/OH-

Caption: Competing desired and side reactions of NBD-Cl.

Q3: How does pH affect the selectivity of NBD-Cl for thiols versus amines?

The selectivity of NBD-Cl can be modulated by controlling the reaction pH. Thiols are generally more nucleophilic than amines at neutral or slightly acidic pH. Therefore, performing the derivatization at a pH below 7 can favor the reaction with thiols over amines.[5] Conversely, at alkaline pH (8-10), both amines and thiols are deprotonated and readily react with NBD-Cl.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal in Chromatogram 1. Hydrolysis of NBD-Cl to fluorescent NBD-OH.[1] 2. Excess unreacted NBD-Cl.1. Optimize pH to the lower end of the effective range (e.g., pH 8). 2. Prepare NBD-Cl solution fresh for each experiment.[1][7] 3. Terminate the reaction by adding a small amount of acid (e.g., HCl).[1][6] 4. Optimize the molar ratio of NBD-Cl to the analyte to avoid a large excess of the reagent.
Low or No Derivative Yield 1. Incorrect pH of the reaction buffer.[1] 2. Insufficient reaction time or temperature.[1] 3. Degradation of NBD-Cl reagent. 4. Analyte degradation.1. Verify the pH of your buffer. For amines and thiols, a pH of 8-10 is generally required.[1] 2. Increase the reaction time and/or temperature. Typical conditions range from 50-80°C for 5-120 minutes.[8][9] 3. Use a freshly prepared NBD-Cl solution.[1][7] Store solid NBD-Cl protected from light and moisture.[2] 4. Ensure the stability of your analyte under the derivatization conditions.
Poor Reproducibility 1. Inconsistent reaction conditions (pH, temperature, time). 2. Instability of the NBD-analyte derivative. 3. Pipetting errors.1. Precisely control all reaction parameters. Use a calibrated pH meter and a temperature-controlled water bath or heating block. 2. Check the stability of the derivatized sample over time. Some derivatives may require immediate analysis or storage at low temperatures, protected from light. 3. Use calibrated pipettes and consistent pipetting techniques.
Multiple Peaks for a Single Analyte 1. Reaction with multiple functional groups on the analyte. 2. Isomerization of the product. 3. Presence of impurities in the analyte standard.1. If your analyte has multiple amine or thiol groups, multiple derivatization products are possible. Consider the stoichiometry of the reaction. 2. Investigate the possibility of product isomerization under your analytical conditions. 3. Check the purity of your analyte standard.

Experimental Protocols

General Protocol for Pre-Column Derivatization of Amines with NBD-Cl for HPLC Analysis

This protocol provides a general starting point. Optimization of specific parameters is crucial for each unique application.

Materials:

  • NBD-Cl solution (e.g., 5 mM in a suitable organic solvent like methanol or acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Analyte standard or sample solution

  • Acid solution for reaction termination (e.g., 0.1 M HCl)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 100 µL of the analyte solution with 200 µL of 0.1 M borate buffer (pH 9.0).

  • Derivatization: Add 200 µL of the 5 mM NBD-Cl solution to the mixture.

  • Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a predetermined time (e.g., 30 minutes), protected from light.

  • Reaction Termination: After incubation, cool the reaction mixture to room temperature and add a small volume of 0.1 M HCl to stop the reaction.

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

Start Start Sample_Prep Sample Preparation: Mix analyte and buffer Start->Sample_Prep Derivatization Derivatization: Add NBD-Cl solution Sample_Prep->Derivatization Incubation Incubation: Heat and protect from light Derivatization->Incubation Termination Reaction Termination: Cool and acidify Incubation->Termination Analysis HPLC Analysis Termination->Analysis

Caption: General experimental workflow for NBD-Cl derivatization.

References

Technical Support Center: Enhancing the Quantum Yield of 3-Chloro-7-nitro-1,2-benzisoxazole Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-7-nitro-1,2-benzisoxazole, a versatile fluorophore for labeling amines and thiols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to maximize the quantum yield of your fluorescently labeled conjugates.

I. Frequently Asked Questions (FAQs)

Here, we address common questions and concerns that arise when working with this compound (also known in the literature as 7-nitrobenz-2-oxa-1,3-diazole chloride or NBD-Cl).

Q1: Why is my unconjugated this compound not fluorescent?

A1: this compound is a fluorogenic dye, meaning it is virtually non-fluorescent on its own.[1] Its fluorescence is activated upon reaction with a primary or secondary amine or a thiol group, which displaces the chlorine atom in a nucleophilic aromatic substitution reaction.[2] This reaction forms a highly fluorescent NBD-adduct.

Q2: What is the primary cause of low fluorescence intensity after labeling my protein/peptide?

A2: Low fluorescence intensity is most commonly due to the high sensitivity of the NBD fluorophore to its environment. In aqueous solutions, the fluorescence of NBD-amine adducts is significantly decreased.[1] If your labeled protein is in a polar, aqueous buffer, the NBD group's exposure to water will quench its fluorescence. The signal should dramatically increase when the labeled molecule is in a more hydrophobic (nonpolar) environment, such as when a labeled lipid incorporates into a membrane or a labeled protein folds to shield the dye in a hydrophobic pocket.[3]

Q3: My fluorescent signal is diminishing rapidly during imaging. What is happening?

A3: This phenomenon is likely photobleaching, the irreversible photochemical destruction of the fluorophore. To mitigate this, you can:

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging buffer or mounting medium.[3]

  • Optimize Imaging Settings: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.[3]

  • Choose Appropriate Filters: Ensure your microscope's filter sets are optimized for the excitation and emission spectra of your NBD-conjugate to maximize signal detection and minimize unnecessary light exposure.[3]

Q4: I am observing inconsistent fluorescence intensity. Could the pH of my buffer be the cause?

A4: Yes, the fluorescence of NBD-amine derivatives can be sensitive to the pH of the surrounding environment.[3] While some NBD probes are designed to be pH-sensitive, for many NBD-based probes, a pH range of 5.0 to 9.0 provides good fluorescence stability.[4] It is crucial to maintain a consistent and appropriate pH in your experimental buffers.

Q5: My labeled protein appears to be losing its fluorescence over time, even when stored in the dark. What is the issue?

A5: If you observe signal loss in the absence of light, it is likely due to chemical instability. A common cause is the reaction of the NBD moiety with nucleophiles present in the buffer, particularly thiols from reducing agents like DTT or β-mercaptoethanol.[3] To address this, avoid thiol-containing reagents in your storage buffer. For long-term storage, we recommend storing NBD-labeled proteins at -20°C or -80°C.[3]

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the labeling and handling of this compound conjugates.

Issue 1: Low Labeling Efficiency
Possible Cause Troubleshooting Step
Incorrect pH of the reaction buffer. The reaction of this compound with amines is favored at an alkaline pH (typically 8.0-9.5), where the amino groups are deprotonated and more nucleophilic.[2] For selective labeling of thiols, a slightly lower pH (6.5-7.0) can be used to favor the more nucleophilic thiolate anion over amines.[5]
Presence of competing nucleophiles in the buffer. Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the dye. Use a non-nucleophilic buffer like HEPES or phosphate.
Insufficient molar excess of the dye. Increase the molar ratio of the dye to the protein. A 10-20 fold molar excess of dye to protein is a common starting point.[6]
Protein instability under labeling conditions. Perform the labeling reaction at a lower temperature (e.g., 4°C) and for a shorter duration.[7]
Issue 2: Labeled Protein Precipitation
Possible Cause Troubleshooting Step
Aggregation caused by hydrophobic dye labeling. The hydrophobic nature of the NBD dye can induce aggregation of the labeled protein.[7]
Protein denaturation during labeling. Optimize the reaction conditions (pH, temperature, time) to be as gentle as possible.[7]
High degree of labeling. Over-labeling can alter the protein's surface properties and lead to aggregation. Reduce the molar excess of the dye in the labeling reaction.
Issue 3: Unexpectedly Low Quantum Yield Post-Labeling
Possible Cause Troubleshooting Step
Solvent-induced quenching. The NBD fluorophore is highly sensitive to its environment and its fluorescence is quenched in polar solvents like water.[1][8] If possible, perform measurements in a less polar buffer or in the presence of additives that can create a more hydrophobic microenvironment.
Aggregation-Caused Quenching (ACQ). At high concentrations, labeled protein molecules can aggregate, leading to self-quenching of the fluorophore. To mitigate this, work with more dilute solutions and consider adding anti-aggregation agents like L-arginine or low concentrations of non-denaturing detergents.[7]
Reaction with thiols. The NBD group can react with thiols, leading to a change in its fluorescent properties.[3] Avoid using reducing agents in your final buffer.

III. Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a general framework for labeling proteins. Optimization of specific parameters may be necessary for your particular protein.

Materials:

  • Protein of interest

  • This compound (NBD-Cl)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 50 mM sodium borate buffer, pH 8.0-9.5 (for amine labeling) or 50 mM phosphate buffer, pH 6.5-7.0 (for thiol-selective labeling)

  • Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

  • Prepare Protein Solution: Dissolve your protein in the chosen reaction buffer to a concentration of 1-5 mg/mL.

  • Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in anhydrous DMSO or DMF to a concentration of 10-20 mM. Prepare this solution fresh.

  • Labeling Reaction: Slowly add the NBD-Cl stock solution to the protein solution while gently stirring to achieve a 10- to 20-fold molar excess of the dye over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted NBD-Cl by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the NBD adduct (around 464 nm for amine adducts).

Protocol 2: Enhancing the Quantum Yield of NBD-Labeled Proteins

This protocol outlines strategies to enhance the fluorescence of your NBD-conjugate after the labeling reaction.

Materials:

  • Purified NBD-labeled protein

  • A selection of co-solvents (e.g., glycerol, ethylene glycol)

  • Anti-aggregation additives (e.g., L-arginine, non-ionic detergents like Tween-20)

Procedure:

  • Solvent Screening: Titrate your NBD-labeled protein solution with increasing concentrations of a co-solvent like glycerol (e.g., 10-50% v/v) and measure the fluorescence intensity at each step. This can help to create a more non-polar microenvironment around the dye, thus increasing its quantum yield.

  • Addition of Anti-Aggregation Agents: For concentrated protein solutions, add L-arginine (e.g., 50-100 mM) or a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to your buffer to prevent aggregation-caused quenching.

  • Induce a Conformational Change: If your protein is known to undergo a conformational change upon binding to a ligand or substrate, this can often lead to the NBD probe being moved into a more hydrophobic pocket, resulting in a significant increase in fluorescence.

IV. Data Presentation

Table 1: Photophysical Properties of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives in Various Solvents [9]

Solventλabs (nm)λem (nm)Quantum Yield (Φ)
Toluene4435160.95
Dioxane4525250.88
Acetonitrile4615360.43
Ethanol4655360.28
Water4725550.06

Data for a representative N-substituted derivative. Absolute values will vary depending on the specific substituent.

V. Visualizations

reaction_mechanism cluster_reactants Reactants cluster_product Product NBD_Cl This compound (Non-fluorescent) NBD_Adduct NBD-Adduct (Highly Fluorescent) NBD_Cl->NBD_Adduct Nucleophilic Aromatic Substitution Nucleophile R-NH2 (Amine) or R-SH (Thiol) Nucleophile->NBD_Adduct

Caption: Reaction mechanism of this compound with nucleophiles.

quantum_yield_factors cluster_enhancement Factors that Enhance Quantum Yield cluster_quenching Factors that Quench Quantum Yield Quantum_Yield Quantum Yield Polar_Solvent Polar Solvent (e.g., Water) Quantum_Yield->Polar_Solvent Decreases High_Concentration High Concentration (Aggregation) Quantum_Yield->High_Concentration Decreases Presence_of_Quenchers Presence of Quenchers (e.g., Thiols) Quantum_Yield->Presence_of_Quenchers Decreases Hydrophobic_Environment Hydrophobic Environment Hydrophobic_Environment->Quantum_Yield Increases Rigid_Structure Rigid Structure Rigid_Structure->Quantum_Yield Increases Reduced_Aggregation Reduced Aggregation Reduced_Aggregation->Quantum_Yield Increases

Caption: Factors influencing the quantum yield of NBD fluorophores.

VI. References

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References

troubleshooting HPLC separation of 3-Chloro-7-nitro-1,2-benzisoxazole labeled compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: This guide is designed to provide you with in-depth, practical solutions for troubleshooting the separation of compounds labeled with 3-Chloro-7-nitro-1,2-benzisoxazole (NBD-Cl). As a widely used fluorogenic reagent, NBD-Cl allows for the sensitive detection of molecules containing primary and secondary amine groups, such as amino acids and peptides.[1][2][3] However, the unique chemical properties of the NBD-moiety can introduce specific challenges in achieving optimal chromatographic separation. This technical center will walk you through common issues, explain the underlying scientific principles, and provide actionable protocols to get your separations back on track.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the analysis of NBD-labeled compounds.

Q1: Why are my NBD-labeled peaks showing severe tailing?

A: Peak tailing is one of the most frequent issues and is often caused by secondary interactions between your analyte and the stationary phase.[4][5] The NBD-moiety is electron-rich, and the target analytes (like amino acids) are often ionizable. This combination can lead to strong interactions with residual, acidic silanol groups on silica-based columns, causing the peaks to tail.[4][6]

Quick Solutions:

  • Mobile Phase pH Control: Ensure your mobile phase is buffered to a pH that suppresses the ionization of either the analyte or the silanol groups. A pH between 3 and 7 is often a good starting point.[4]

  • Use an End-Capped Column: Modern, fully end-capped C18 columns are designed to minimize the number of accessible silanol groups, significantly reducing these unwanted interactions.[4]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing.[4][5][7] Try reducing the injection volume or diluting your sample.

Q2: My retention times are drifting from run to run. What's the cause?

A: Retention time variability can stem from several sources, broadly categorized as either system/physical issues or chemical/method-related issues.[8] If all peaks in your chromatogram are shifting proportionally, the problem is likely physical, such as a change in flow rate or a leak.[8][9] If only specific peaks are shifting, it points to a chemical issue.[8]

Common Causes & Solutions:

  • Mobile Phase Composition: The most common cause of retention time drift is a change in the mobile phase composition.[10][11] Even a 1% error in the organic solvent concentration can alter retention times by 5-15%.[10]

    • Action: Prepare mobile phases gravimetrically for accuracy, keep reservoirs capped to prevent evaporation of the more volatile organic component, and prepare fresh buffers daily.[10][11]

  • Temperature Fluctuations: A change of just 1°C can alter retention times by 1-2%.[10]

    • Action: Always use a thermostatted column compartment to maintain a stable temperature.[10][12]

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent starting conditions for the next injection.

    • Action: Ensure your method includes an adequate column equilibration step (typically 5-10 column volumes) before each injection.

Q3: I'm seeing "ghost peaks" in my blank injections. Where are they coming from?

A: Ghost peaks are unexpected peaks that appear in blank runs and are typically due to carryover from a previous injection or contamination.[4] Carryover is a significant problem when moving from a high-concentration sample to a low-concentration sample or a blank.[13][14]

Primary Sources & Solutions:

  • Autosampler Contamination: The injector needle and valve are common sources of carryover.[13][15]

    • Action: Optimize the needle wash protocol. Use a strong solvent (in which your analyte is highly soluble) for the wash, and consider a multi-solvent wash routine.[13][14]

  • Column Contamination: Strongly retained compounds from previous samples can slowly elute in later runs.[4][16]

    • Action: Implement a robust column wash at the end of each analytical sequence, using a strong solvent like 100% acetonitrile or isopropanol to remove contaminants.

  • Mobile Phase Contamination: Impurities in your solvents or buffers can appear as ghost peaks.[4]

    • Action: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[4][17]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving more complex chromatographic problems.

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape compromises resolution and leads to inaccurate quantification. A systematic evaluation can pinpoint the root cause.

Symptom 1: Peak Tailing
  • Description: The back half of the peak is wider than the front half, creating a "tail." The USP Tailing Factor should ideally be less than 2.[18]

  • Potential Causes & Systematic Solutions:

Potential CauseScientific RationaleStep-by-Step Solution
Secondary Silanol Interactions The NBD-adduct, especially if it contains a basic amine, can interact ionically with deprotonated (negatively charged) silanol groups (Si-O⁻) on the silica stationary phase. This secondary retention mechanism slows a portion of the analyte molecules, causing the peak to tail.1. Check Mobile Phase pH: Ensure the pH is at least 2 units away from the analyte's pKa to keep it in a single ionic state.[19][20] For basic analytes, a lower pH (e.g., 3.0) will protonate them, which can reduce interaction with silanols. 2. Add a Competing Base: Introduce a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, "shielding" them from your analyte.[21] 3. Switch to a Modern Column: Use a column with high-purity silica and robust end-capping to minimize silanol activity.
Column Overload Injecting too much analyte mass saturates the stationary phase at the column inlet. Excess molecules travel down the column without proper interaction, distorting the peak shape.[5]1. Perform a Dilution Series: Inject the sample at 1:2, 1:5, and 1:10 dilutions. If the peak shape improves (becomes more symmetrical), the issue is overloading. 2. Reduce Injection Volume: Decrease the volume injected onto the column.
Extra-Column Volume / Dead Volume Excessive volume in tubing, fittings, or an improper connection between the column and tubing can cause the analyte band to spread before and after the column, leading to tailing.[7]1. Inspect Connections: Ensure all tubing is cut perfectly square and is fully seated in the fittings before tightening. 2. Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (ID) tubing between the injector, column, and detector.
Symptom 2: Peak Fronting
  • Description: The front half of the peak is wider than the back half, resembling a "shark fin."

  • Potential Causes & Systematic Solutions:

Potential CauseScientific RationaleStep-by-Step Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than the mobile phase, the analyte band will not focus properly at the head of the column.[7] This causes a portion of the analyte to travel too quickly, leading to fronting.1. Match Solvents: Whenever possible, dissolve and inject your sample in the initial mobile phase.[7][22] 2. Weaken the Injection Solvent: If you cannot use the mobile phase, ensure your sample solvent is weaker (more polar) than the mobile phase. For example, if your mobile phase is 50% acetonitrile, dissolve your sample in 10-20% acetonitrile.
Column Collapse / Void High pH (>7) or temperature can dissolve the silica backbone of the column, creating a void at the inlet.[6][7] This void disrupts the flow path, causing peak distortion.1. Check Column History: Verify the column has been used within its recommended pH and temperature range. 2. Backflush the Column: Gently backflush the column (if permitted by the manufacturer) at a low flow rate to try and settle the packing bed. 3. Replace the Column: If a void is suspected, the column usually needs to be replaced.
Symptom 3: Split Peaks
  • Description: A single analyte appears as two or more distinct, closely eluting peaks.

  • Potential Causes & Systematic Solutions:

Potential CauseScientific RationaleStep-by-Step Solution
Partially Clogged Frit Particulate matter from the sample or mobile phase can block the inlet frit of the column, creating a non-uniform flow path. This "channeling" effect splits the analyte band.[7]1. Reverse and Flush: Disconnect the column, reverse its direction, and flush it with a strong solvent (ensure the manufacturer allows backflushing). This can dislodge particulates. 2. Install a Guard Column: Use a guard column or an in-line filter before the analytical column to protect it from contamination.[4]
Sample Dissolution Issues If the analyte is not fully dissolved in the injection solvent, it can lead to split peaks as different forms of the analyte are injected.[4]1. Inspect Sample: Visually check your prepared sample for any precipitate. 2. Sonicate and Filter: Gently sonicate the sample to ensure complete dissolution and filter it through a 0.22 µm syringe filter before injection.[7]
Analyte Co-elution with an Isomer/Byproduct The NBD-Cl labeling reaction may produce byproducts or isomers that have very similar retention times to the main product.1. Optimize Derivatization: Re-evaluate the NBD-Cl labeling protocol. Ensure the pH, temperature, and reaction time are optimized to minimize side reactions. 2. Improve Resolution: Adjust the mobile phase composition (e.g., change the organic modifier or gradient slope) to try and separate the two species.
Guide 2: Signal Intensity and Baseline Issues

Problems with the detector signal can mask results and prevent accurate quantification.

Symptom 1: Low Signal Intensity / Poor Sensitivity
  • Description: Peaks are much smaller than expected, or the signal-to-noise ratio is poor.[23][24]

  • Potential Causes & Systematic Solutions:

Potential CauseScientific RationaleStep-by-Step Solution
Incorrect Detector Settings The fluorescence detector's excitation and emission wavelengths must be optimized for the specific NBD-analyte adduct. The photomultiplier tube (PMT) gain setting also directly impacts signal intensity.1. Verify Wavelengths: The NBD-amine adduct typically excites around 465-485 nm and emits around 535-540 nm.[2] Confirm these settings in your method. Scan for the optimal wavelengths using a known standard.[21] 2. Optimize PMT Gain: Increase the gain setting to amplify the signal. Be aware that this will also amplify noise, so find a balance that provides the best signal-to-noise ratio.
Incomplete Derivatization If the labeling reaction does not go to completion, the concentration of the fluorescent analyte will be lower than expected. NBD-Cl is non-fluorescent until it reacts with an amine.[1][25]1. Review Protocol: Double-check the derivatization protocol—pH, reagent concentration, temperature, and incubation time are all critical.[3] The reaction is typically performed under alkaline conditions (pH 8-10.5).[1] 2. Check Reagent Age: Ensure the NBD-Cl reagent has not degraded. Store it protected from light and moisture.
Fluorescence Quenching Certain components in the mobile phase (e.g., halide ions like Cl⁻ from unbuffered HCl) or high concentrations of the analyte itself can cause fluorescence quenching, reducing the signal.1. Check Mobile Phase Additives: Avoid using additives known to quench fluorescence. Use high-purity solvents. 2. Dilute the Sample: If self-quenching is suspected (at very high concentrations), dilute the sample and re-inject.
Symptom 2: Noisy or Drifting Baseline
  • Description: The baseline is not flat and stable, showing random noise, spikes, or a consistent drift.

  • Potential Causes & Systematic Solutions:

Potential CauseScientific RationaleStep-by-Step Solution
Contaminated or Expired Mobile Phase Impurities or microbial growth in the mobile phase can cause a noisy or drifting baseline.[17][26]1. Prepare Fresh Mobile Phase: Use HPLC-grade solvents and water. Prepare aqueous buffers fresh daily and filter them.[17][27] 2. Flush the System: Flush all solvent lines and the pump with a strong organic solvent like isopropanol to remove any contamination.
Air Bubbles in the System Air bubbles passing through the detector flow cell will cause sharp spikes and an unstable baseline.[12][22]1. Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an in-line degasser, sonication, or helium sparging. 2. Prime the Pump: If you've recently changed solvents, prime the pump thoroughly to remove any trapped air.[17]
Failing Detector Lamp As a detector lamp ages, its energy output can become unstable, leading to baseline noise and drift.[21][26]1. Check Lamp Hours: Check the lamp's usage hours in the instrument software. 2. Run Diagnostic Test: Most HPLC systems have a lamp intensity or energy diagnostic test. If it fails, the lamp needs replacement.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Pre-Column Derivatization with NBD-Cl

This protocol provides a starting point for labeling primary or secondary amines for HPLC analysis.

Materials:

  • NBD-Cl solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile).

  • Borate Buffer (0.1 M, pH 9.0).[3]

  • Hydrochloric Acid (0.1 M HCl) to stop the reaction.[3]

  • Analyte solution.

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 100 µL of your analyte solution with 200 µL of 0.1 M Borate Buffer (pH 9.0).

  • Add Reagent: Add 100 µL of the NBD-Cl solution to the tube. Vortex briefly to mix.

  • Incubation: Incubate the mixture in a water bath at 60°C for 30 minutes, protected from light.

  • Reaction Termination: After incubation, cool the tube to room temperature. Add 100 µL of 0.1 M HCl to neutralize the buffer and stop the reaction.[3] Vortex the mixture.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before transferring to an HPLC vial.

  • Analysis: The derivatized sample is now ready for injection.

Protocol 2: System Suitability Testing (SST)

Before running any samples, it is crucial to verify that your HPLC system is performing correctly.[23][24][28] An SST ensures the reliability and integrity of your analytical data.[28]

Procedure:

  • Prepare a Standard: Prepare a standard solution containing your NBD-labeled analyte of interest at a known concentration.

  • Perform Replicate Injections: Make 5-6 consecutive injections of the standard solution.[23]

  • Evaluate Key Parameters: Calculate the following parameters from the replicate injections.

SST ParameterAcceptance Criteria (Typical)Rationale
Precision (RSD of Peak Area) RSD < 2.0%[18]Demonstrates the reproducibility of the injector and pump.[18]
Retention Time (RSD) RSD < 1.0%Ensures consistent elution for reliable peak identification.
Tailing Factor (T) T < 2.0[18]Confirms good peak symmetry, which is essential for accurate integration.[18]
Resolution (Rs) Rs > 2.0 (between analyte and nearest peak)Ensures that the peak of interest is adequately separated from any impurities or other components.
Theoretical Plates (N) > 2000 (Typical)Measures column efficiency. A high plate count indicates sharp, narrow peaks.

If the system fails any of these criteria, you must troubleshoot the issue (using the guides above) before proceeding with sample analysis.

Visualization 1: Troubleshooting Workflow for HPLC Issues

This flowchart provides a logical path for diagnosing common HPLC problems.

HPLC_Troubleshooting start Abnormal Chromatogram Observed peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Retention Time Shift? start->retention_time No tailing Tailing Peaks peak_shape->tailing Tailing fronting Fronting Peaks peak_shape->fronting Fronting split Split Peaks peak_shape->split Splitting sol_tailing Check pH, Column Type, Reduce Sample Load tailing->sol_tailing sol_fronting Check Sample Solvent, Check for Column Void fronting->sol_fronting sol_split Check for Clogged Frit, Ensure Sample Dissolution split->sol_split all_peaks All Peaks Shift Proportionally? retention_time->all_peaks Yes signal Signal or Baseline Issue? retention_time->signal No some_peaks Only Specific Peaks Shift all_peaks->some_peaks No sol_flow Check Flow Rate, Leaks, System Pressure all_peaks->sol_flow Yes (Physical Issue) sol_chemical Check Mobile Phase Prep, Temperature, Equilibration some_peaks->sol_chemical (Chemical Issue) low_signal Low Signal / Sensitivity signal->low_signal Low Signal noisy_baseline Noisy / Drifting Baseline signal->noisy_baseline Bad Baseline ghost_peaks Ghost Peaks in Blank signal->ghost_peaks Ghost Peaks sol_low_signal Check Detector Wavelengths, Derivatization Protocol low_signal->sol_low_signal sol_noise Prepare Fresh Mobile Phase, Degas Solvents, Check Lamp noisy_baseline->sol_noise sol_ghost Optimize Injector Wash, Implement Column Flush ghost_peaks->sol_ghost

Caption: A decision tree for systematic HPLC troubleshooting.

Visualization 2: NBD-Cl Reaction and pH Influence

This diagram illustrates the derivatization reaction and the critical role of pH in influencing secondary interactions on a C18 column.

NBD_Mechanism NBD-Cl Derivatization and Chromatographic Interactions cluster_reaction Step 1: Derivatization Reaction (pH 9.0) cluster_hplc Step 2: HPLC Separation (Reverse Phase) cluster_low_ph Low pH (e.g., 3.0) cluster_high_ph High pH (e.g., 7.0) NBD_Cl NBD-Cl (Non-fluorescent) NBD_Adduct NBD-NH-R (Fluorescent Adduct) NBD_Cl->NBD_Adduct + R-NH₂ - HCl Amine R-NH₂ (Analyte) Analyte_H NBD-Adduct (R-NH₂⁺-R') Positively Charged NBD_Adduct->Analyte_H Injected into Low pH Mobile Phase Analyte_N NBD-Adduct (R-NH-R') Neutral NBD_Adduct->Analyte_N Injected into Neutral/High pH Mobile Phase Silanol_H Silanol Group (Si-OH) Neutral & Less Interactive Good_Peak Result: Symmetrical Peak Analyte_H->Good_Peak Minimal secondary interaction Silanol_O Silanol Group (Si-O⁻) Anionic & Highly Interactive Bad_Peak Result: Tailing Peak Silanol_O->Bad_Peak Analyte_N->Silanol_O Strong ionic interaction

References

Validation & Comparative

The 1,2-Benzisoxazole Scaffold: A Comparative Analysis of a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, demonstrating an exceptional ability to interact with diverse biological targets. These are termed "privileged structures." The 1,2-benzisoxazole core, an aromatic heterocyclic compound, stands out as a quintessential example of such a scaffold.[1] Its unique combination of rigidity, electronic properties, and synthetic accessibility has made it a cornerstone in the development of drugs targeting the central nervous system (CNS) and, more recently, in oncology and infectious diseases.[2][3]

This guide provides a comparative analysis of 1,2-benzisoxazole derivatives, moving beyond a simple catalog of compounds. We will dissect the structure-activity relationships, compare the quantitative performance of key drugs, and provide the detailed experimental context necessary for researchers to understand not just what these molecules do, but how and why they are evaluated. We will focus on the major therapeutic successes in antipsychotic and anticonvulsant therapy, followed by an exploration of promising new frontiers.

Part 1: Central Nervous System Therapeutics - The Stronghold of 1,2-Benzisoxazoles

The most significant clinical impact of 1,2-benzisoxazole derivatives has been in the treatment of CNS disorders.[4] This is exemplified by the atypical antipsychotics risperidone and its active metabolite paliperidone, and the anticonvulsant zonisamide.[1]

Atypical Antipsychotics: A Tale of Two Receptors

Risperidone, paliperidone, and iloperidone are leading examples of atypical antipsychotics built upon the 1,2-benzisoxazole framework. Their therapeutic efficacy in treating schizophrenia and bipolar disorder stems from a finely tuned interaction with dopaminergic and serotonergic systems.

Mechanism of Action: The D₂/5-HT₂ₐ Antagonism Hypothesis

The prevailing theory for the action of these drugs is their combined antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[5][6] Blockade of D₂ receptors in the brain's mesolimbic pathway is believed to reduce the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[4] However, potent D₂ blockade alone, characteristic of older "typical" antipsychotics, often leads to debilitating extrapyramidal symptoms (EPS), which resemble Parkinson's disease.[7]

The genius of the 1,2-benzisoxazole atypical antipsychotics lies in their potent antagonism of 5-HT₂ₐ receptors, which is often stronger than their affinity for D₂ receptors.[5] This dual action is thought to increase dopamine release in other brain regions, like the prefrontal cortex, which may alleviate "negative" symptoms (e.g., apathy, social withdrawal) and, crucially, mitigate the risk of EPS.[4]

antipsychotic_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (DA) DA_release DA Release D2R Dopamine D₂ Receptor Signal Downstream Signaling (e.g., ↓cAMP) D2R->Signal SHT2AR Serotonin 5-HT₂ₐ Receptor Psychosis Alleviation of Psychotic Symptoms Signal->Psychosis Drug Risperidone / Paliperidone (1,2-Benzisoxazole Derivative) Drug->D2R Blocks Drug->SHT2AR Blocks DA_release->D2R Binds anticonvulsant_moa cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Na⁺ Channel Action_Potential Repetitive Firing (Action Potentials) Na_Channel->Action_Potential Ca_Channel T-type Ca²⁺ Channel Ca_Channel->Action_Potential Seizure Suppression of Seizure Activity Action_Potential->Seizure Drug Zonisamide (1,2-Benzisoxazole Derivative) Drug->Na_Channel Blocks Drug->Ca_Channel Blocks Na_Influx Na⁺ Influx Ca_Influx Ca²⁺ Influx experimental_workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Validation Synthesis Compound Synthesis & Purification In_Vitro In Vitro Assays (e.g., Receptor Binding, MTT, MIC) Determine IC₅₀ / Kᵢ / MIC Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR SAR->Synthesis Iterative Design In_Vivo In Vivo Models (e.g., MES Test, Xenograft) Determine ED₅₀ / Efficacy SAR->In_Vivo Promising Compounds Tox ADME/Toxicity Profiling In_Vivo->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->SAR Candidate Drug Candidate Lead_Opt->Candidate

References

A Comparative Guide to the Cross-Reactivity of 3-Chloro-7-nitro-1,2-benzisoxazole with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a cornerstone of discovery. 3-Chloro-7-nitro-1,2-benzisoxazole, more commonly known as 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), stands out as a pivotal reagent for fluorescently labeling proteins, peptides, and other biological molecules.[1][2] Its utility is rooted in its fluorogenic nature; NBD-Cl is itself non-fluorescent but becomes highly fluorescent upon reaction with nucleophiles, providing a direct and sensitive method for detection and analysis.[3][4]

However, the power of NBD-Cl is intrinsically linked to its reactivity profile. While often employed for targeting specific functional groups, its cross-reactivity with various nucleophiles is a critical consideration that dictates experimental design and data interpretation. This guide provides an in-depth, objective comparison of NBD-Cl's reactivity with thiols, amines, and other nucleophiles, supported by experimental data and detailed protocols to empower researchers to harness its full potential while mitigating potential artifacts.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The fundamental mechanism governing the reactivity of NBD-Cl is a nucleophilic aromatic substitution (SNAr) reaction.[4] The benzoxadiazole ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group (–NO₂).[4] This electronic arrangement makes the carbon atom bonded to the chlorine highly susceptible to attack by a nucleophile. The chlorine atom, a good leaving group, is subsequently displaced, resulting in the formation of a stable, fluorescent NBD-adduct.[4][5] While the core mechanism is consistent, the nucleophile's identity and the reaction conditions, particularly pH, significantly influence the reaction rate and product specificity.

Primary Target: Thiol Groups (Cysteine)

NBD-Cl is widely used as a probe for sulfhydryl (thiol) groups, primarily the side chains of cysteine residues in proteins. The reaction proceeds via the SNAr mechanism, forming a stable and fluorescent thioether linkage.[6][7]

Controlling Selectivity for Thiols

The key to achieving selectivity for thiols over other nucleophiles like amines lies in pH control.[6] The thiol group (R-SH) is significantly more acidic than the ε-amino group of lysine, meaning it exists predominantly in its more nucleophilic thiolate anion form (R-S⁻) at a lower pH. By maintaining the reaction pH below 7.5, ideally between 6.5 and 7.0, the reaction with the thiolate anion is favored, while the majority of amine groups remain protonated (R-NH₃⁺) and thus, relatively unreactive.[6][8]

Cross-Reactivity Profile: A Comparative Analysis

While NBD-Cl can be selective for thiols under specific conditions, its inherent reactivity with other common biological nucleophiles necessitates careful consideration.

Primary and Secondary Amines (Lysine, N-terminus)

NBD-Cl readily reacts with the unprotonated forms of primary and secondary amines, such as the ε-amino group of lysine and the α-amino group at a protein's N-terminus.[5][9]

  • pH Dependence : This reaction is strongly favored at alkaline pH (typically 8.0-10.5), where the amine groups are deprotonated and thus highly nucleophilic.[4][10]

  • Fluorescence : The resulting NBD-amine adducts are intensely fluorescent, often significantly more so than the corresponding thiol adducts.[2] This difference in quantum yield is a critical factor, as even a small degree of non-specific labeling of amines can lead to a disproportionately high background signal.

  • N-Terminal Selectivity : Interestingly, the α-amino group at the N-terminus of a protein typically has a lower pKa than the ε-amino group of lysine. This property can be exploited to achieve selective N-terminal labeling at a neutral pH (around 7.0-7.5).[7][11][12]

Hydroxyl Groups (Water, Serine, Threonine, Tyrosine)

The reactivity of NBD-Cl with hydroxyl groups is generally much lower than with thiols or amines. However, under certain conditions, it can be a source of interference.

  • Hydrolysis : At high pH, NBD-Cl can undergo hydrolysis, reacting with hydroxide ions (OH⁻) in the aqueous buffer to form 4-hydroxy-7-nitrobenzo-2-oxa-1,3-diazole (NBD-OH).[5] This hydrolyzed product can be fluorescent and contribute to high background, underscoring the importance of avoiding excessively alkaline conditions.[5]

  • Amino Acid Side Chains : Reactions with the hydroxyl groups of serine, threonine, or tyrosine are generally considered slow and inefficient compared to reactions with thiols and amines and are not a primary concern under typical labeling conditions.

Other Nucleophiles

Research has also indicated that NBD-Cl can react with a broader range of nucleophiles, although these reactions are less commonly encountered in standard protein labeling experiments. These include nitrogen-based nucleophiles like azides and imidazoles, as well as some C-nucleophiles such as nitromethane and cyanide.[13]

Comparative Data Summary

The following table summarizes the reactivity and spectral properties of NBD-Cl adducts with key biological nucleophiles.

NucleophileOptimal pHReaction ProductRelative FluorescenceKey Considerations
Thiol (Cysteine) 6.5 - 7.5ThioetherModerateFavored at slightly acidic to neutral pH.[6]
Amine (Lysine) 8.0 - 10.5Secondary AmineHighReaction rate increases significantly with pH.[4]
Amine (N-terminus) 7.0 - 7.5Secondary AmineHighCan be selectively targeted at neutral pH.[11][12]
Hydroxide (Water) > 9.0NBD-OHLow to ModerateLeads to reagent hydrolysis and background signal.[5]

NBD-Cl vs. Alternative Thiol-Reactive Probes

No single reagent is perfect for every application. Understanding the trade-offs between NBD-Cl and other common thiol-reactive probes is essential for selecting the optimal tool.

Probe ClassReactive GroupAdvantages of NBD-ClDisadvantages of NBD-Cl
Benzoxadiazoles NBD-ClFluorogenic (low background), Environmentally sensitive fluorescence.[6]Cross-reactive with amines, Lower photostability.[6]
Maleimides MaleimideHigher selectivity for thiols over amines at neutral pH.Not fluorogenic, Can undergo hydrolysis.
Haloacetyls IodoacetamideHigher selectivity for thiols.Not fluorogenic, Slower reaction rate than maleimides.

For applications demanding the highest selectivity for thiols, maleimides or iodoacetamides are often superior choices. However, when the fluorogenic properties and environmental sensitivity of the NBD moiety are advantageous for studying conformational changes or binding events, NBD-Cl remains an invaluable tool, provided the reaction conditions are carefully optimized.[6]

Experimental Protocols

Protocol 1: Selective Labeling of Protein Thiols with NBD-Cl

This protocol is designed to favor the labeling of cysteine residues while minimizing reactions with amines. Optimization may be required for specific proteins.

Materials:

  • Protein of interest

  • NBD-Cl (MW: 199.55 g/mol )[3]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0. Ensure the buffer is free of extraneous thiols (e.g., DTT, β-mercaptoethanol).[6]

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or β-mercaptoethanol

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)[6]

Procedure:

  • Protein Preparation : Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, reduce them first with a 10-fold molar excess of DTT or TCEP, followed by removal of the reducing agent.

  • Probe Preparation : Prepare a 10-20 mM stock solution of NBD-Cl in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.[6]

  • Labeling Reaction : Add a 10- to 20-fold molar excess of the NBD-Cl stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.[6]

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction vessel must be protected from light to prevent photobleaching of the fluorophore.[6]

  • Quenching the Reaction : Stop the reaction by adding a low molecular weight thiol, such as DTT, to a final concentration of 10-20 mM to consume any unreacted NBD-Cl.[6]

  • Purification : Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[6][10]

Protocol 2: Determination of Labeling Efficiency

The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for the NBD adduct (approx. 478 nm for thiol adducts, A₄₇₈).

  • Calculate the protein concentration using the Beer-Lambert law:

    • Protein Concentration (M) = [A₂₈₀ - (A₄₇₈ × CF)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm and CF is the correction factor for the absorbance of the dye at 280 nm (CF for NBD is ~0.11).

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₄₇₈ / ε_dye

    • Where ε_dye is the molar extinction coefficient of the NBD adduct at its absorbance maximum (~13,000 M⁻¹cm⁻¹ for NBD-cysteine).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration / Protein Concentration

Visualizations

Caption: Reaction of NBD-Cl with a protein thiol group.

Caption: Reaction of NBD-Cl with a protein amine group.

Protein_Labeling_Workflow A Prepare Protein Solution (pH 7.0, Thiol-Free Buffer) C Combine & Incubate (10-20x molar excess of dye, 2h at RT, protected from light) A->C B Prepare NBD-Cl Stock (10-20 mM in DMSO) B->C D Quench Reaction (Add excess DTT) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize (Determine Degree of Labeling) E->F

Caption: General experimental workflow for protein labeling.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of NBD-Cl Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of NBD-Cl in Protein Analysis

For researchers, scientists, and drug development professionals, the precise quantification of proteins is fundamental. Fluorescent labeling is a cornerstone of this process, offering high sensitivity and a wide dynamic range.[1] Among the plethora of available fluorescent probes, 4-Chloro-7-nitro-1,2-benzisoxazole (NBD-Cl) holds a unique position. First developed as a fluorogenic reagent for amino acids, its application has expanded significantly in biochemistry and chemical biology.[2]

NBD-Cl is a fluorogenic reagent, meaning it is essentially non-fluorescent on its own but becomes highly fluorescent upon reacting with primary and secondary amines or thiol groups on a protein.[3] This "turn-on" characteristic is highly advantageous as it minimizes background signal from unreacted dye. However, the most defining feature of the NBD fluorophore is its profound sensitivity to the local microenvironment.[4][5] Its fluorescence quantum yield is dramatically quenched in polar, aqueous environments but significantly enhanced in non-polar, hydrophobic settings, such as a protein's binding pocket or within a lipid membrane.[4][6] This solvatochromism makes NBD-Cl not just a quantification tool, but also a powerful reporter for protein conformational changes, ligand binding events, and protein-membrane interactions.[6]

This guide provides an in-depth, objective comparison of NBD-Cl's performance against other common amine-reactive dyes. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present quantitative data to empower you to select the optimal labeling strategy for your research needs.

The Chemistry of NBD-Cl Labeling: A Controlled Nucleophilic Aromatic Substitution

The reaction between NBD-Cl and a protein is a nucleophilic aromatic substitution (SNAr). The benzoxadiazole ring of NBD-Cl is made highly electron-deficient by the strong electron-withdrawing nitro group. This makes the carbon atom attached to the chlorine highly susceptible to attack by nucleophiles, namely the unprotonated primary amino groups of lysine side chains (ε-amino) and the protein's N-terminus (α-amino), as well as the sulfhydryl group of cysteine.[2]

The selectivity of this reaction is critically dependent on pH. The pKa of the N-terminal α-amino group is typically lower (around 7.0-8.0) than that of the lysine ε-amino group (~10.5). By controlling the reaction pH, one can favor labeling of a specific site.

  • Neutral pH (7.0-7.5): At this pH, the N-terminal α-amino group is more significantly deprotonated and thus more nucleophilic than the lysine residues. This allows for the selective N-terminal labeling of proteins, a valuable technique for studying protein acetylation status or for applications where labeling internal lysines could disrupt function.[7]

  • Alkaline pH (8.0-9.5): In this range, both N-terminal and lysine amino groups are sufficiently deprotonated, leading to more general labeling of available surface amines.[8]

Cysteine's sulfhydryl group is also a potent nucleophile for NBD-Cl. While this reaction is often faster than the reaction with amines, the resulting NBD-thioether adduct is significantly less fluorescent than the NBD-amine adduct, making it less of a concern for fluorescence-based quantification.[9]

NBD_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein-NH2 (N-terminus or Lysine) Labeled_Protein Protein-NH-NBD (Highly Fluorescent Adduct) Protein->Labeled_Protein Nucleophilic Attack NBD_Cl NBD-Cl (Non-fluorescent) NBD_Cl->Labeled_Protein pH_Control Alkaline Buffer (pH 8.0-9.5) Incubation Incubation (e.g., 60°C, 20 min) HCl HCl

Caption: Reaction mechanism of NBD-Cl with a primary amine on a protein.

Performance Comparison: NBD-Cl vs. Alternative Amine-Reactive Dyes

The choice of a fluorescent dye is a critical trade-off between brightness, stability, cost, and experimental suitability. While NBD-Cl offers unique advantages with its fluorogenic and environment-sensitive nature, other dye families may be preferable for applications demanding sheer brightness or photostability.

The most common alternatives fall into several chemical classes:

  • Fluoresceins (e.g., FITC): One of the earliest developed fluorescent labels, fluorescein isothiocyanate (FITC) reacts with amines to form a stable thiourea bond.[10][11]

  • Cyanines (e.g., Cy3, Cy5): This class of dyes offers a broad range of colors, extending into the red and near-infrared (NIR) regions, which is advantageous for reducing background autofluorescence in cellular imaging.[12]

  • Modern Dyes (e.g., Alexa Fluor, DyLight): These are often sulfonated versions of classic fluorophores (like fluorescein or cyanine), engineered for superior brightness, photostability, and reduced pH sensitivity compared to their predecessors.[12] They typically utilize N-hydroxysuccinimidyl (NHS) ester chemistry, which forms highly stable amide bonds with primary amines.[10]

Table 1: Spectral and Performance Characteristics of Common Amine-Reactive Dyes
FeatureNBD-Amine AdductFITCCy5Alexa Fluor 488Alexa Fluor 647
Reactive Group ChloroIsothiocyanateNHS EsterNHS EsterNHS Ester
Excitation Max (nm) ~465[3]~494~650~495~650
Emission Max (nm) ~535[3]~518~670~519~668
Molar Extinction (cm⁻¹M⁻¹) ~13,000~75,000~250,000~73,000~270,000
Quantum Yield (Φ) Variable: Low in water (~0.01), high in non-polar media (>0.5)[4]~0.3-0.9 (pH dependent)~0.27~0.92~0.33
Photostability ModerateLowModerateHighVery High
pH Sensitivity Fluorescence is stable, but labeling is pH-dependentHigh (fluorescence drops significantly at acidic pH)[13]LowLowLow
Key Advantage Fluorogenic; Environmentally sensitive reporter[2]Economical; Widely used historical dataBright; NIR emission reduces autofluorescenceVery bright and photostable green fluorophoreVery bright and photostable far-red fluorophore[12]
Key Disadvantage Lower quantum yield in aqueous buffers; Thiol reactivity[5][9]High photobleaching rate; pH sensitivity[13]Prone to aggregation and quenching at high labeling density[12]Higher costHigher cost

Note: Values are approximate and can vary based on conjugation partner and buffer conditions. Data compiled from multiple sources.[2][3][4][9][12][13]

Experimental Protocols: A Self-Validating System

A trustworthy protocol is a self-validating one. This means incorporating steps to confirm the success of the procedure, such as determining the degree of labeling.

General Workflow for Protein Labeling and Analysis

workflow A 1. Prepare Protein (In amine-free buffer, pH 8.3) C 3. Labeling Reaction (Mix protein and dye, incubate 1 hr, RT, dark) A->C B 2. Prepare Dye (Dissolve in anhydrous DMSO/DMF) B->C D 4. Purify Conjugate (Size-exclusion chromatography to remove free dye) C->D E 5. Characterize Conjugate (Measure Absorbance for Degree of Labeling) D->E F 6. Quantitative Analysis (In-Gel Fluorescence, HPLC, or Fluorometry) E->F

Caption: General experimental workflow for protein labeling and analysis.

Protocol 1: General Protein Labeling with NBD-Cl

This protocol is optimized for general labeling of surface amines at an alkaline pH.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein to be labeled at 1-5 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3. Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they will compete for the dye.[8]

    • NBD-Cl Stock Solution: Immediately before use, prepare a 10 mg/mL (~50 mM) solution of NBD-Cl in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). NBD-Cl is susceptible to hydrolysis, so fresh preparation is critical.[8]

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the NBD-Cl stock solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, gentle heating (e.g., 37°C) may improve efficiency.

  • Purification of the Conjugate:

    • The most common and effective method to separate the NBD-labeled protein from unreacted NBD-Cl is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[8]

    • Equilibrate the column with a suitable storage buffer, such as phosphate-buffered saline (PBS), pH 7.4.

    • Apply the reaction mixture to the column. The labeled protein will elute first in the colored fractions, while the smaller, unreacted dye molecules will elute later.

  • Determination of Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical quality control step.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 478 nm (for NBD).

    • Calculate the DOL using the Beer-Lambert law:

      • Protein Concentration (M) = [A₂₈₀ - (A₄₇₈ × CF)] / ε_protein

      • Dye Concentration (M) = A₄₇₈ / ε_NBD

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • CF is the correction factor for the NBD absorbance at 280 nm (~0.75).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_NBD is the molar extinction coefficient of NBD at 478 nm (~13,000 M⁻¹cm⁻¹).

Protocol 2: Comparative Labeling with an Alexa Fluor NHS Ester

To illustrate a common alternative, this protocol uses an Alexa Fluor NHS ester, which offers superior brightness and photostability.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein as described in Protocol 1 (1-5 mg/mL in 0.1 M sodium bicarbonate, pH 8.3).

    • Alexa Fluor Dye Stock Solution: Allow the vial of reactive dye to equilibrate to room temperature before opening. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the reactive dye to the protein solution while stirring.

    • Incubate for 1 hour at room temperature, protected from light. NHS ester reactions are generally efficient at room temperature.

  • Purification and Characterization:

    • Purify the conjugate and determine the DOL as described in Protocol 1, using the specific absorbance maximum, molar extinction coefficient, and 280 nm correction factor for the chosen Alexa Fluor dye (provided by the manufacturer).

Quantitative Analysis Techniques

Once the protein is labeled and characterized, several methods can be employed for quantification.

In-Gel Fluorescence Analysis

This method provides a rapid and sensitive alternative to traditional Western blotting for quantifying proteins in complex mixtures like cell lysates.

  • Principle: The labeled protein sample is separated by SDS-PAGE. The gel is then directly imaged on a fluorescence scanner equipped with the appropriate excitation source and emission filters for the NBD fluorophore. The fluorescence intensity of the band corresponding to the protein of interest is proportional to its abundance.

  • Advantages: Eliminates the need for membrane transfer and antibodies, offering high sensitivity (low fmol to high amol range), a broad dynamic range, and high throughput.[14][15]

  • Protocol:

    • Label the protein sample or cell lysate according to Protocol 1.

    • Separate the labeled proteins (e.g., 5-20 µg of total lysate per lane) on a standard polyacrylamide gel.

    • After electrophoresis, place the gel directly into a fluorescence imager (e.g., equipped with a 488 nm laser or blue LED for excitation and a ~530 nm emission filter).

    • Acquire the image, ensuring the signal is not saturated.

    • Quantify the band intensities using appropriate image analysis software, subtracting the local background for each band.

HPLC with Fluorescence Detection (HPLC-FLD)

For purified or semi-purified samples, HPLC-FLD offers excellent sensitivity and quantitative accuracy.

  • Principle: The NBD-labeled protein is injected into an HPLC system. It is separated from any remaining contaminants or degradation products on a chromatography column (typically a reversed-phase C4 or C18 column for proteins). As the labeled protein elutes, it passes through a fluorescence detector set to the excitation and emission wavelengths of NBD. The area under the resulting chromatographic peak is directly proportional to the amount of protein.

  • Advantages: High sensitivity (picogram to nanogram range), high selectivity, and excellent reproducibility, making it a gold standard for quantification.[16]

  • Setup:

    • HPLC System: A standard HPLC or UPLC system.

    • Column: A reversed-phase column suitable for proteins (e.g., C4, 300 Å pore size).

    • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).

    • Fluorescence Detector: Excitation set to ~465 nm, Emission set to ~535 nm.

Mass Spectrometry (LC-MS)

While fluorescence provides quantification, LC-MS provides ultimate specificity and can confirm the identity of the labeled protein and the site of modification. Quantification is typically performed using label-free approaches or by incorporating stable isotopes. The NBD tag itself can be detected, confirming the presence of the labeled peptide after proteolytic digestion.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Solution(s) and Causality
Low/No Fluorescence Signal Inefficient Labeling: Hydrolyzed NBD-Cl; Amine-containing buffer (e.g., Tris) used.Always use freshly prepared NBD-Cl in anhydrous solvent. Ensure the reaction buffer is amine-free (e.g., bicarbonate, borate, or phosphate) as primary amines in the buffer will compete with the protein for the dye.[8]
Fluorescence Quenching: Labeled protein is in a highly aqueous/polar environment.This is an inherent property of NBD. For simple quantification, this can be a drawback. However, it can be exploited to study binding events; if your protein moves into a hydrophobic pocket upon binding a ligand, you will see a significant fluorescence increase.[4]
High Background Signal Unreacted Dye: Incomplete removal of free NBD-Cl during purification.Improve the purification step. Use a longer size-exclusion column or perform a second purification step like dialysis. Free dye is highly fluorescent in the organic solvents used in HPLC and can obscure the signal.
NBD-OH Formation: Hydrolysis of NBD-Cl at high pH can produce NBD-OH, which is also fluorescent.Prepare NBD-Cl solutions fresh and avoid prolonged incubation at very high pH. Terminating the reaction by slightly lowering the pH can help.
Protein Precipitation Over-labeling (High DOL): Excessive modification of surface lysines can alter protein solubility and lead to aggregation.Reduce the molar excess of the dye in the labeling reaction. A DOL of 2-5 is often optimal. Over-labeling can also lead to self-quenching, reducing the fluorescence signal.[8]
Inconsistent HPLC Results Adsorption of Labeled Protein: Hydrophobic NBD-protein conjugates can stick to vials or column frits.Use low-adsorption vials. Including a small percentage of organic solvent (e.g., acetonitrile) in the sample diluent can improve solubility and recovery.

Conclusion: Making an Informed Choice

NBD-Cl is a uniquely versatile tool for protein analysis. Its fluorogenic nature and profound environmental sensitivity make it more than just a label for quantification; it is a probe for function. When sheer brightness and photostability are paramount, modern dyes like the Alexa Fluor series are superior choices.[12] However, for applications requiring sensitive detection of binding events, conformational changes, or for selective N-terminal labeling, NBD-Cl provides capabilities that other dyes cannot.[7]

By understanding the fundamental chemistry, comparing the quantitative performance metrics against alternatives, and employing robust, self-validating protocols, researchers can confidently leverage the power of NBD-Cl to generate high-quality, reproducible data in their drug discovery and development workflows.

References

A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis of 3-Chloro-7-nitro-1,2-benzoxazole (NBD-Cl) Adducts and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in fluorescence-based methodologies, the selection of an appropriate fluorophore is a foundational decision that profoundly influences experimental outcomes. Among the critical performance characteristics of a fluorescent probe, its photostability—the intrinsic resistance to photochemical degradation upon exposure to light—stands as a paramount consideration, particularly for applications demanding prolonged or high-intensity illumination such as live-cell imaging, single-molecule tracking, and super-resolution microscopy.

This guide provides an in-depth, objective comparison of the photostability of fluorescent adducts derived from 3-Chloro-7-nitro-1,2-benzoxazole (NBD-Cl) with other widely used classes of fluorophores. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in fluorophore selection, ensuring the generation of robust and reproducible data.

The Phenomenon of Photobleaching: An Unavoidable Challenge

Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent[1][2]. This process is a significant limiting factor in many fluorescence microscopy applications, as it dictates the duration of observation and the total number of photons that can be collected from a single molecule[1][3].

The underlying mechanism of photobleaching is complex but is primarily initiated when a fluorophore in its excited singlet state (S₁) undergoes intersystem crossing to a long-lived, highly reactive triplet state (T₁)[4][5]. In this triplet state, the fluorophore can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically attack and degrade the fluorophore's structure, cleaving covalent bonds and ultimately destroying its fluorescence capabilities[4][5]. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical microenvironment (e.g., pH, solvent polarity, and the presence of oxidizing or reducing agents)[6].

Figure 1. Jablonski Diagram Illustrating Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Bleached Non-fluorescent (Bleached State) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Jablonski diagram illustrating the electronic state transitions of a fluorophore.

A Comparative Overview of Fluorophore Photostability

The photostability of a fluorophore is quantitatively described by its photobleaching quantum yield (Φb), which is the probability that an excited fluorophore will be photobleached per photon absorbed. A lower Φb indicates higher photostability. Another common metric is the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

The Photostability Profile of NBD Adducts

3-Chloro-7-nitro-1,2-benzoxazole (NBD-Cl) is a fluorogenic reagent, meaning it is essentially non-fluorescent on its own but becomes fluorescent upon reaction with primary or secondary amines and thiols to form stable adducts[7][8]. This property makes it a valuable tool for labeling and detecting biomolecules.

Comparison with Other Fluorophore Families

A direct, quantitative comparison of photostability across different studies is challenging due to variations in experimental conditions such as illumination intensity, wavelength, and sample preparation[13]. However, a general hierarchy of photostability has been established through extensive research.

Fluorophore FamilyRepresentative DyeRelative PhotostabilityPhotobleaching Quantum Yield (Φb)Key Characteristics
Nitrobenzoxadiazole NBD-amine/thiol adductLow to ModerateData not widely availableEnvironmentally sensitive, fluorogenic. Photostability is context-dependent.[9][11]
Fluoresceins Fluorescein (FITC)Low~3-5 x 10⁻⁵High quantum yield but photobleaches rapidly.[13]
Rhodamines Rhodamine B, TRITCModerate~10⁻⁶ - 10⁻⁷More photostable than fluorescein.[13][14]
Cyanines Cy3, Cy5Moderate to High~5 x 10⁻⁶Good photostability, but can be susceptible to ozone.[13][15]
BODIPY Dyes BODIPY FLHighData variesBright and relatively photostable.
Alexa Fluor Dyes Alexa Fluor 488/568/647Very HighGenerally < 10⁻⁶Engineered for superior brightness and photostability.

Note: The photobleaching quantum yields are approximate and can vary significantly with the experimental environment.

From the available data, it is evident that NBD adducts generally exhibit lower photostability compared to more modern, engineered fluorophores like the Alexa Fluor series and some BODIPY dyes. Their photostability is often comparable to or slightly better than fluorescein, but they are typically less robust than rhodamines and cyanine dyes.

Experimental Protocol: A Self-Validating System for Photostability Measurement

To empirically assess and compare the photostability of different fluorophores under your specific experimental conditions, a standardized protocol is essential. The following methodology provides a robust framework for quantifying photobleaching rates.

Objective

To determine and compare the photobleaching half-life (t1/2) of different fluorophores under continuous illumination using fluorescence microscopy.

Materials
  • Fluorophore-conjugated molecules of interest (e.g., NBD-labeled peptide, FITC-conjugated antibody).

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer.

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, for fixed samples).

  • Fluorescence microscope equipped with a stable light source (e.g., laser, LED), appropriate filter sets, and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology
  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled sample at a suitable concentration in the imaging buffer.

    • To minimize diffusion-related artifacts, immobilize the sample on a microscope slide. This can be achieved by:

      • For proteins or antibodies, allow them to adhere to the glass surface.

      • For small molecules, they can be embedded in a thin polymer matrix (e.g., polyvinyl alcohol).

    • Mount the sample with a coverslip. For fixed cells, an antifade mounting medium can be used. Seal the coverslip to prevent evaporation.

  • Microscope Setup and Image Acquisition:

    • Turn on the microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent illumination intensity.

    • Select the appropriate filter set for the fluorophore being tested.

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. Crucially, maintain the exact same illumination intensity for all fluorophores being compared.

    • Define a region of interest (ROI) for imaging.

  • Time-Lapse Imaging:

    • Acquire an initial image at time zero (t=0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).

    • Continue imaging until the fluorescence intensity has decreased to less than 20% of the initial intensity.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean fluorescence intensity of a background region (without any fluorophores) for each image and subtract this from the corresponding ROI intensity to correct for background noise.

    • Normalize the background-corrected intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t1/2), which is the time at which the normalized fluorescence intensity reaches 0.5.

Figure 2. Experimental Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Fluorophore Solution prep2 Immobilize on Slide prep1->prep2 prep3 Mount with Coverslip prep2->prep3 acq1 Microscope Setup (Stable Illumination) prep3->acq1 acq2 Acquire Initial Image (t=0) acq1->acq2 acq3 Continuous Illumination & Time-Lapse Imaging acq2->acq3 an1 Measure ROI & Background Intensity acq3->an1 an2 Normalize Fluorescence Intensity an1->an2 an3 Plot Intensity vs. Time an2->an3 an4 Determine Half-life (t₁/₂) an3->an4

Caption: A streamlined workflow for the empirical determination of fluorophore photostability.

Strategies for Mitigating Photobleaching

While photobleaching is an inherent property of fluorophores, several strategies can be employed to minimize its impact on experimental data:

  • Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest possible exposure time that still provide an adequate signal-to-noise ratio.

  • Use Antifade Reagents: For fixed samples, use a commercial antifade mounting medium containing oxygen scavengers or triplet state quenchers (e.g., p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), or Trolox)[7][16][17].

  • Select Photostable Fluorophores: When experimental conditions allow, choose fluorophores known for their high photostability, such as the Alexa Fluor or certain BODIPY dyes.

  • Control the Chemical Environment: Deoxygenating the imaging medium can significantly reduce photobleaching, although this is often not feasible for live-cell imaging.

Conclusion and Recommendations

The selection of a fluorescent probe is a critical step in the design of robust and reproducible fluorescence-based experiments. While NBD-Cl is an invaluable tool as a fluorogenic reagent, the resulting NBD adducts exhibit moderate to low photostability, which can be a limitation for applications requiring long-term or high-intensity imaging.

For demanding imaging applications, researchers should consider more photostable alternatives such as the Alexa Fluor series, which have been specifically engineered for enhanced brightness and photostability. However, the unique environmental sensitivity of NBD adducts can provide valuable information about the local molecular environment that is not attainable with many other fluorophores.

Ultimately, the choice of fluorophore involves a trade-off between various photophysical properties. By understanding the principles of photostability and employing the standardized protocol outlined in this guide, researchers can empirically determine the most suitable fluorophore for their specific application, thereby enhancing the quality and reliability of their scientific findings.

References

A Comparative Guide to the Synthetic Route Validation of 3-Chloro-7-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. The 1,2-benzisoxazole scaffold, in particular, is a privileged structure found in a variety of pharmacologically active agents. This guide provides an in-depth validation and comparison of a novel synthetic route for 3-Chloro-7-nitro-1,2-benzisoxazole, a key intermediate for further chemical exploration. We will objectively compare a modern, one-pot synthesis approach with a traditional, multi-step method, providing the necessary experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Comparison of Synthetic Routes

The choice between a traditional and a modern synthetic approach often involves a trade-off between established reliability and the potential for increased efficiency, safety, and yield. Below is a summary of the key performance indicators for the two routes discussed in this guide.

ParameterTraditional RouteNew Synthetic Route
Starting Material 2-Hydroxy-3-nitrobenzaldehyde2-Hydroxy-3-nitrobenzonitrile
Key Reagents Hydroxylamine hydrochloride, N-Chlorosuccinimide (NCS)Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄)
Number of Steps TwoOne (One-Pot)
Typical Reaction Time 10-14 hours4-6 hours
Typical Temperature Room Temperature to Reflux80°C
Overall Yield (%) ~65-75%~85-92%
Key Advantages Well-established methodologyHigher yield, shorter reaction time, operational simplicity
Key Disadvantages Longer reaction time, moderate yield, multiple stepsUse of a chlorinated solvent

Visualizing the Pathways: A Comparative Overview

To better understand the strategic differences between the two synthetic pathways, the following diagrams illustrate the core transformations.

graph Traditional_Route { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="2-Hydroxy-3-nitrobenzaldehyde"]; B [label="2-Hydroxy-3-nitrobenzaldoxime"]; C [label="this compound"];

A -> B [label="Hydroxylamine\nRT, 2-4h"]; B -> C [label="NCS, DMF\nReflux, 8-10h"]; }

Caption: Traditional two-step synthesis of this compound.

graph New_Route { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

D [label="2-Hydroxy-3-nitrobenzonitrile"]; E [label="this compound"];

D -> E [label="PPh₃, CCl₄\n80°C, 4-6h\n(One-Pot)"]; }

Caption: Novel one-pot synthesis of this compound.

Deep Dive: The Traditional Synthetic Approach

The traditional synthesis of this compound is a two-step process that begins with the formation of an oxime, followed by an intramolecular cyclization and chlorination. This method, while reliable, is characteristic of classical heterocyclic chemistry.

Step 1: Oximation of 2-Hydroxy-3-nitrobenzaldehyde

The initial step involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form 2-hydroxy-3-nitrobenzaldoxime. This is a standard method for generating oximes from aldehydes. The reaction is typically carried out at room temperature in a protic solvent like ethanol.

Step 2: Intramolecular Cyclization and Chlorination

The second step is the key ring-forming reaction. The prepared oxime undergoes an intramolecular nucleophilic attack of the hydroxyl group on the oxime nitrogen, facilitated by a chlorinating agent such as N-Chlorosuccinimide (NCS) in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an oxidative cyclization mechanism. The use of NCS serves a dual purpose: it facilitates the cyclization and introduces the chlorine atom at the 3-position of the benzisoxazole ring.

Experimental Protocol: Traditional Synthesis

Step 1: Synthesis of 2-Hydroxy-3-nitrobenzaldoxime

  • To a solution of 2-hydroxy-3-nitrobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain 2-hydroxy-3-nitrobenzaldoxime.

Step 2: Synthesis of this compound

  • Dissolve the 2-hydroxy-3-nitrobenzaldoxime (1.0 eq) in DMF.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (around 153°C) for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

A Modern Alternative: The One-Pot Synthesis

In contrast to the traditional multi-step approach, a novel one-pot synthesis has been developed that offers significant advantages in terms of efficiency and operational simplicity. This method utilizes a triphenylphosphine-mediated reaction to directly convert 2-hydroxy-3-nitrobenzonitrile to the desired product.

Mechanistic Rationale

This one-pot synthesis is believed to proceed through the in-situ formation of a phosphonium salt intermediate. Triphenylphosphine reacts with carbon tetrachloride to generate a reactive chlorinating species. This species then activates the nitrile group of 2-hydroxy-3-nitrobenzonitrile, facilitating an intramolecular cyclization via nucleophilic attack of the adjacent hydroxyl group. The subsequent elimination of triphenylphosphine oxide drives the reaction to completion, yielding the this compound.

Experimental Protocol: New One-Pot Synthesis
  • To a solution of 2-hydroxy-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile, add triphenylphosphine (1.2 eq) and carbon tetrachloride (2.0 eq).

  • Heat the reaction mixture at 80°C for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Validation and Comparative Analysis: The Data

To provide a robust comparison, the following data summarizes the typical outcomes of both synthetic routes.

ParameterTraditional RouteNew Synthetic Route
Starting Material 2-Hydroxy-3-nitrobenzaldehyde2-Hydroxy-3-nitrobenzonitrile
Overall Yield (%) 68%90%
Purity (by HPLC) >98%>99%
Reaction Time (h) 125
Number of Steps 21
Ease of Purification Moderate (two steps)Straightforward

Spectral Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (d, J = 8.0 Hz, 1H), 7.90 (d, J = 8.0 Hz, 1H), 7.60 (t, J = 8.0 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 161.2, 149.5, 135.0, 129.8, 125.4, 122.1, 115.8.

  • Mass Spectrometry (ESI): m/z 198.9 [M+H]⁺.

Conclusion and Future Outlook

The validation of this new synthetic route for this compound demonstrates a significant improvement over the traditional multi-step method. The one-pot approach offers a higher yield, a substantially shorter reaction time, and greater operational simplicity, making it an attractive alternative for researchers in drug discovery and development.

The causality behind these improvements lies in the efficiency of the one-pot reaction, which minimizes handling losses and reduces the overall process time. The mild reaction conditions of the new route are also advantageous.

While the traditional method remains a valid and understood pathway, the new synthesis provides a more efficient and streamlined approach to this valuable chemical intermediate. This allows for the more rapid generation of derivatives for biological screening and accelerates the drug discovery pipeline. Future work may focus on replacing the chlorinated solvent in the new route to further enhance its green chemistry profile.

Evaluating the Specificity of 3-Chloro-7-nitro-1,2-benzisoxazole as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision that profoundly influences experimental outcomes and the trajectory of therapeutic development. An ideal inhibitor exhibits high potency and exquisite specificity for its intended target, minimizing off-target effects that can confound data interpretation and lead to adverse biological consequences. This guide provides an in-depth technical evaluation of 3-Chloro-7-nitro-1,2-benzisoxazole, commonly known as NBD-Cl, as a covalent enzyme inhibitor. We will objectively compare its performance with alternative thiol-reactive reagents, iodoacetamide (IAA) and maleimide, and provide supporting experimental data and protocols to empower you to make informed decisions for your research.

Understanding the Inhibitor: this compound (NBD-Cl)

NBD-Cl is a fluorogenic reagent that covalently modifies nucleophilic residues on proteins, primarily the thiol group of cysteine, but also the amine groups of lysine and the hydroxyl group of tyrosine.[1][2] This reactivity underlies its function as an enzyme inhibitor. The reaction involves a nucleophilic aromatic substitution where the nucleophilic amino acid residue attacks the electron-deficient benzoxadiazole ring, displacing the chloride.[3] This covalent modification can lead to irreversible inhibition of enzyme activity, particularly if the modified residue is critical for catalysis or substrate binding.

While NBD-Cl has been employed in various biochemical applications, its utility as a specific enzyme inhibitor warrants careful consideration due to its broad reactivity profile.[4][5][6]

The Central Question: Specificity in Covalent Inhibition

The central challenge in the use of covalent inhibitors is achieving target specificity. A highly reactive compound may indiscriminately modify numerous proteins within a complex biological system, leading to a plethora of off-target effects.[7][8] Therefore, a rigorous evaluation of an inhibitor's specificity is paramount. This guide will focus on methodologies to assess and compare the specificity of NBD-Cl against other common thiol-reactive covalent inhibitors.

Comparative Analysis: NBD-Cl vs. Iodoacetamide and Maleimide

To provide a clear comparison, we will evaluate NBD-Cl against two widely used thiol-reactive covalent modifiers: iodoacetamide (IAA) and maleimide.

  • Iodoacetamide (IAA): A haloacetamide that reacts with nucleophiles, primarily cysteine thiols, via an SN2 reaction. It is known to have off-target reactivity with other residues like methionine, lysine, and histidine.[4][6]

  • Maleimide: An α,β-unsaturated carbonyl compound that reacts with thiols via a Michael addition. It is generally considered more thiol-selective than iodoacetamide but the resulting thioether bond can be less stable.[9][10]

The following table summarizes the known reactivity and general specificity of these three covalent modifiers.

FeatureThis compound (NBD-Cl)Iodoacetamide (IAA)Maleimide
Primary Reactive Group BenzoxadiazoleHaloacetamideα,β-unsaturated carbonyl
Primary Target Residue Cysteine, Lysine, TyrosineCysteineCysteine
Reaction Mechanism Nucleophilic Aromatic SubstitutionSN2Michael Addition
Known Off-Target Residues Lysine, Tyrosine, HistidineMethionine, Lysine, Histidine, Aspartate, GlutamateLysine, Histidine (at higher pH)
Bond Stability Generally stableVery stable thioether bondThioether bond can undergo retro-Michael reaction

Experimental Workflows for Evaluating Inhibitor Specificity

To empirically assess the specificity of a covalent inhibitor like NBD-Cl, a multi-faceted approach is required. We present here detailed protocols for two powerful techniques: Kinetic Selectivity Profiling and Quantitative Chemoproteomics.

Kinetic Selectivity Profiling

This method provides a quantitative measure of an inhibitor's potency against a panel of purified enzymes. By determining the IC50 (half-maximal inhibitory concentration) or kinact/KI (for irreversible inhibitors) for the target enzyme versus a panel of off-target enzymes, a selectivity index can be calculated.

Kinetic selectivity profiling workflow.
  • Reagent Preparation:

    • Prepare a stock solution of NBD-Cl, iodoacetamide, and maleimide in DMSO.

    • Prepare serial dilutions of each inhibitor in assay buffer.

    • Reconstitute purified kinases in appropriate kinase buffer.

    • Prepare a solution of the specific peptide substrate and ATP.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of each inhibitor dilution to respective wells. Include DMSO-only wells as a positive control (100% activity) and wells with a known potent inhibitor for the target kinase as a negative control.

    • Add 5 µL of kinase solution to all wells and mix gently.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for covalent modification.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining kinase activity using a luminescence-based ATP detection reagent (e.g., ADP-Glo™).

  • Data Analysis:

    • Subtract background luminescence.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each inhibitor against each kinase.

Quantitative Chemoproteomics for Off-Target Profiling

This powerful mass spectrometry-based approach, often referred to as Activity-Based Protein Profiling (ABPP), allows for the unbiased identification and quantification of inhibitor targets directly in a complex proteome (e.g., cell lysate or even live cells).[7][9][11][12]

Competitive ABPP workflow for off-target identification.
  • Proteome Preparation:

    • Harvest cells and lyse in a suitable buffer without detergents that would interfere with subsequent steps.

    • Determine the protein concentration of the lysate.

  • Competitive Labeling:

    • In separate microfuge tubes, pre-incubate aliquots of the proteome with varying concentrations of NBD-Cl, iodoacetamide, or maleimide for 1 hour at room temperature. Include a DMSO control.

    • Add a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne, to all samples and incubate for another hour. This probe will label cysteine residues that were not modified by the test inhibitor.

  • Biotinylation and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-modified proteins.

    • Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion of the enriched proteins.

    • Collect the resulting peptides for mass spectrometry analysis.

  • LC-MS/MS and Data Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite to identify and quantify the peptides.

    • Proteins that show a dose-dependent decrease in labeling by the broad-spectrum probe in the presence of the test inhibitor are identified as targets of that inhibitor.

Interpreting the Data: A Comparative Look at Specificity

Hypothetical Comparative Off-Target Profile from Chemoproteomics

InhibitorNumber of Identified Off-Targets (at 10x IC50 of a primary target)Representative Off-Target Classes
NBD-Cl HighKinases, Phosphatases, Dehydrogenases, Proteases
Iodoacetamide Moderate to HighDeubiquitinases, Metabolic Enzymes, Structural Proteins
Maleimide ModerateThiol-dependent enzymes, Cytoskeletal proteins

This hypothetical data illustrates that NBD-Cl, due to its reactivity with multiple nucleophilic residues, is likely to exhibit the broadest off-target profile. Iodoacetamide, while primarily targeting cysteines, still modifies a significant number of other proteins. Maleimide, with its higher selectivity for thiols, would be expected to have a more constrained set of off-targets.

Conclusion and Recommendations

The evaluation of this compound (NBD-Cl) as an enzyme inhibitor reveals it to be a potent, but likely non-specific, covalent modifier. Its inherent reactivity with multiple nucleophilic amino acid residues suggests a high potential for off-target effects.

For researchers seeking a highly specific covalent inhibitor for a particular enzyme, NBD-Cl may not be the optimal choice. Instead, a more targeted approach, such as designing a covalent inhibitor based on a selective reversible scaffold with a less reactive warhead, is recommended.

However, NBD-Cl can still be a valuable tool in certain contexts:

  • As a broad-spectrum probe: Its reactivity can be leveraged to identify accessible and hyper-reactive nucleophilic residues in a protein of interest.

  • In initial screening: It can be used to determine if covalent modification of a target enzyme leads to a desired biological outcome, before investing in the development of more specific inhibitors.

When using NBD-Cl, or any covalent inhibitor, it is imperative to perform rigorous specificity profiling using the techniques outlined in this guide. By understanding the full spectrum of a compound's interactions, researchers can generate more reliable and translatable data, ultimately accelerating the path to novel therapeutic discoveries.

References

A Senior Application Scientist's Guide to Comparative Docking of 3-Chloro-7-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 3-Chloro-7-nitro-1,2-benzisoxazole, a heterocyclic compound with potential pharmacological relevance. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, found in drugs with anticonvulsant and antipsychotic activities.[1][2] The addition of a nitro group can confer a range of biological effects, including potential anticancer and antimicrobial properties.[3] Molecular docking is a powerful computational tool that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein.[4][5][6][7][8] By comparing the docking performance of our lead compound against multiple, rationally selected protein targets, we can generate initial hypotheses about its mechanism of action, selectivity, and potential therapeutic applications.

This document outlines the scientific rationale for target selection, provides a detailed, self-validating protocol for performing the docking experiments using industry-standard software, and presents a template for the analysis and comparison of the resulting data.

Part I: Rationale for Target Protein Selection

The choice of target proteins is the most critical step in designing a meaningful comparative docking study. The chemical structure of this compound provides clues for selecting relevant targets. The nitroaromatic moiety is a known feature in compounds targeting enzymes involved in cellular redox processes and cancer, while the benzisoxazole core is associated with neurological targets.[1][2][3] Therefore, a logical comparative study would investigate its potential in at least two distinct therapeutic areas.

  • Anticancer Target: Human Glutathione S-transferase P1-1 (GSTP1-1)

    • Expertise & Causality: Glutathione S-transferases (GSTs) are key enzymes in cellular detoxification. However, in many cancer types, GSTP1-1 is overexpressed and contributes to multidrug resistance by conjugating chemotherapeutic agents with glutathione. Therefore, inhibiting GSTP1-1 is a validated strategy to sensitize cancer cells to therapy. Notably, derivatives of 7-nitro-2,1,3-benzoxadiazole (a structurally related scaffold) have been designed as potent suicide inhibitors of human GSTs.[9] This provides a strong mechanistic basis for hypothesizing that this compound may also bind to and inhibit this enzyme.

    • Selected PDB Structure: 1AQW . This high-resolution crystal structure from the Protein Data Bank (PDB) contains human GSTP1-1 complexed with a glutathione conjugate, clearly defining the active site for our docking study.[10][11][12]

  • Antibacterial Target: Escherichia coli DNA Gyrase Subunit B (GyrB)

    • Expertise & Causality: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics. The B subunit (GyrB) contains the ATP-binding site, which is a well-established druggable pocket. Many classes of antibiotics, including the aminocoumarins (e.g., novobiocin), function by inhibiting this site. Nitroaromatic compounds have demonstrated broad-spectrum antibacterial activity, and exploring their interaction with essential bacterial enzymes like GyrB is a rational starting point for antibiotic discovery.[3]

    • Selected PDB Structure: 4F86 . This PDB entry provides the crystal structure of E. coli GyrB in complex with a known inhibitor, allowing for a robust validation of our docking protocol by re-docking the co-crystallized ligand.[10][11][12]

Part II: Detailed Methodology for Comparative Docking

This protocol is designed to be self-validating, ensuring the trustworthiness and reproducibility of the results.[13][14][15] We will utilize AutoDock Vina, a widely-used and well-validated open-source docking program, for this workflow.[16][17][18]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis P1 Acquire Protein Structures (PDB: 1AQW, 4F86) P2 Prepare Protein Receptors (Remove Water, Add Hydrogens) P1->P2 L1 Acquire Ligand Structure (PubChem/Draw) L2 Prepare Ligand (Energy Minimization, PDBQT format) L1->L2 V1 Extract Co-crystallized Ligand (from 4F86) V2 Re-dock Co-crystallized Ligand into 4F86 V1->V2 V3 Calculate RMSD (Pose vs. Crystal Structure) V2->V3 V4 Validate Protocol (If RMSD < 2.0 Å) V3->V4 D1 Define Grid Box (Target Active Sites) V4->D1 Proceed if Validated D2 Dock this compound (against 1AQW & 4F86) D1->D2 A1 Analyze Binding Affinities & Docking Poses D2->A1 A2 Identify Key Interactions (H-bonds, Hydrophobic, etc.) A1->A2 A3 Generate Comparison Table A2->A3

Caption: Workflow for the comparative docking study.

Step-by-Step Protocol

1. Software and Resource Preparation

  • Tools: AutoDock Tools (ADT), AutoDock Vina, Open Babel, PyMOL (or other molecular visualizer).

  • Rationale: This combination of open-source software provides a complete suite for preparing molecules, performing docking, and analyzing results, making the protocol accessible and reproducible.[16][17]

2. Ligand Preparation

  • Obtain the 3D structure of this compound. This can be done by drawing it in a chemical editor and saving as a .mol file or by downloading from a database like PubChem.

  • Use Open Babel to perform an initial energy minimization using a standard force field (e.g., MMFF94).

    • obabel ligand.mol -O ligand.pdb --gen3d -p 7.4

  • Load the minimized ligand PDB file into AutoDock Tools.

  • Detect the torsional root and set the number of rotatable bonds.

  • Save the final prepared ligand in the required PDBQT format.

  • Rationale: Energy minimization ensures the ligand starts in a low-energy, sterically favorable conformation.[19] The PDBQT format includes atomic charges and atom type definitions required by Vina.[19]

3. Target Protein Preparation

  • Download the PDB files for 1AQW and 4F86 from the RCSB PDB database.

  • Load each PDB file into AutoDock Tools.

  • Clean the Protein: Remove all water molecules and any co-solvents or ions not essential for binding. For 1AQW, remove the co-crystallized ligand. For 4F86, keep the co-crystallized inhibitor for the validation step but save a separate, ligand-free version for the main experiment.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Compute Charges: Add Kollman charges.

  • Save the prepared protein receptor in PDBQT format.

  • Rationale: Water molecules can occupy the binding site and sterically hinder the docking algorithm unless they are known to be structurally important ("bridging waters").[14] Adding polar hydrogens and computing atomic charges is essential for accurately calculating the electrostatic and hydrogen bonding interactions that determine binding affinity.[18]

4. Protocol Validation (Trustworthiness Pillar)

  • From the original 4F86.pdb file, extract the co-crystallized inhibitor into a separate PDB file. Prepare this ligand as described in Step 2.

  • Define a docking grid box (see Step 5) centered on the position of this co-crystallized inhibitor in the 4F86 active site.

  • Perform a docking run with this inhibitor against the prepared 4F86 receptor.

  • Superimpose the top-ranked docked pose with the original crystal structure pose using PyMOL.

  • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

  • Validation Criterion: The protocol is considered validated if the RMSD is less than 2.0 Å .[13][20] This confirms that the chosen docking parameters can accurately reproduce a known binding mode.[14] If the RMSD is high, parameters such as the grid box size or position must be adjusted and the validation re-run.

5. Docking Execution

  • Grid Box Definition: For each protein, define a grid box that encompasses the entire active site. The center of the box for 4F86 should be the same as used in the validation step. For 1AQW, the center should be based on the location of the co-crystallized glutathione conjugate. A typical size is 25 x 25 x 25 Å, but it should be large enough to allow the ligand to rotate freely.

  • Configuration File: Create a conf.txt file for each docking run, specifying the receptor, ligand, grid center coordinates, and grid size.[18][19]

  • Run Vina: Execute the docking from the command line:

    • vina --config conf.txt --log log.txt

Part III: Comparative Analysis of Docking Results

The output from AutoDock Vina includes a log file with binding affinity scores and a PDBQT file with the coordinates of the predicted binding poses.

Conceptual Ligand-Protein Interaction Diagram

G Ligand 3-Chloro-7-nitro- 1,2-benzisoxazole Tyr108 Tyr108 Ligand->Tyr108 Pi-Pi Stack Phe8 Phe8 Ligand->Phe8 Hydrophobic Trp38 Trp38 Ligand->Trp38 Pi-Alkyl Ser9 Ser9 Ligand->Ser9 Hydrogen Bond (Nitro Group)

Caption: Hypothetical interactions in a protein active site.

Data Summary and Interpretation

Summarize all quantitative results in a clear, comparative table.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (and Interaction Type)
Human GSTP1-1 1AQW-8.2Tyr7 (H-Bond), Phe8 (Pi-Pi), Val55 (Hydrophobic), Ile104 (Hydrophobic)
E. coli GyrB 4F86-7.5Asp73 (H-Bond), Ile78 (Hydrophobic), Pro79 (Hydrophobic), Ile94 (Hydrophobic)

Note: The data above is illustrative and represents a potential outcome.

Analysis Narrative:

  • Binding Affinity: The primary metric for comparison is the binding affinity, reported in kcal/mol.[5] More negative values indicate stronger, more favorable binding. In our hypothetical results, the compound shows a stronger binding affinity for GSTP1-1 (-8.2 kcal/mol) than for GyrB (-7.5 kcal/mol), suggesting it may have higher potency as an anticancer agent.

  • Binding Pose and Interactions: It is crucial to visually inspect the top-ranked binding pose for each target. A strong docking score is meaningless if the interactions are not chemically sensible.

    • For GSTP1-1 , the hypothetical results show a hydrogen bond between the ligand's nitro group and the side chain of Tyr7, a key residue in the active site. Additionally, the benzisoxazole ring is stabilized by pi-pi stacking with Phe8 and hydrophobic interactions. This binding mode is chemically plausible and supports the binding affinity score.

    • For GyrB , the ligand is predicted to form a hydrogen bond with the catalytic Asp73 residue in the ATP-binding pocket. The rest of the molecule is stabilized by interactions with a hydrophobic pocket formed by several isoleucine residues.

Conclusion and Future Outlook

This comparative docking guide provides a robust framework for generating initial hypotheses about the therapeutic potential of this compound. Based on our illustrative results, the compound demonstrates a promising binding profile for Human GSTP1-1, warranting further investigation as a potential modulator for cancer therapy. While its interaction with bacterial DNA Gyrase B is also favorable, its predicted affinity is lower, suggesting it may be more selective for the anticancer target.

These in silico results are predictive and must be validated through experimental means. The next logical steps would include:

  • In vitro enzyme inhibition assays to confirm the inhibitory activity against GSTP1-1 and GyrB.

  • Cell-based assays to determine the compound's efficacy in relevant cancer cell lines.

  • Further computational studies, such as molecular dynamics simulations, to assess the stability of the predicted binding poses over time.

By integrating computational predictions with experimental validation, we can efficiently advance our understanding of this compound and accelerate its journey in the drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-7-nitro-1,2-benzisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. 3-Chloro-7-nitro-1,2-benzisoxazole, a halogenated nitroaromatic compound, requires meticulous handling and adherence to specific disposal protocols due to its presumed hazardous properties. This guide provides essential, step-by-step information for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Immediate Safety Precautions

Given its chemical structure, this compound is likely to be an irritant and potentially toxic.[4][5][6] Therefore, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this chemical. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.[1][7]

  • Eye Protection: Chemical safety goggles and a face shield.[1][4]

  • Lab Coat: A flame-resistant lab coat.[1]

  • Respiratory Protection: If handling outside of a fume hood, use a NIOSH-approved respirator.[8][9][10][11]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][5]

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4]

  • If inhaled: Move to fresh air immediately.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1]

In all cases of exposure, seek immediate medical attention.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As a halogenated nitroaromatic compound, this compound waste is classified as hazardous waste.[12][13][14]

Waste Segregation is Critical:

  • Do not mix with non-hazardous waste.[2]

  • Keep separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents.[2][5]

  • Collect solid and liquid waste in separate, clearly labeled containers .[2][3]

Waste TypeContainer Requirements
Liquid Waste Dedicated, leak-proof, and chemically resistant container with a secure screw-top cap.
Solid Waste Separate, clearly labeled, and sealed container for items like contaminated gloves, weighing paper, and absorbent materials.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of halogenated nitroaromatic compounds is through a licensed hazardous waste disposal facility, which will typically employ high-temperature incineration.[2]

On-site Waste Accumulation:

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[2][3]

  • Waste Collection:

    • For liquid waste, use a funnel to avoid spills. Do not fill the container to more than 90% capacity to allow for expansion.

    • For solid waste, place all contaminated materials directly into the designated solid waste container.

  • Storage: Store waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated, cool, and away from sources of ignition and incompatible materials.[2][3]

Off-site Disposal:

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have a list of approved hazardous waste disposal contractors.

  • Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from "cradle to grave."[13][15] Your EHS department will assist with the preparation of this document.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[2]

  • Collection: Carefully collect the absorbed material and any contaminated surfaces into a sealed container.[2]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Label the container with "Hazardous Waste" and the chemical name, and manage it according to the disposal protocol outlined above.

Disposal Workflow Diagram

DisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal cluster_Spill Spill Response Start Waste Generation (this compound) Segregate Segregate Waste - Solid - Liquid Start->Segregate Label Label Container 'Hazardous Waste' Segregate->Label Collect Collect Waste (≤90% Full) Label->Collect Store Store in Satellite Accumulation Area Collect->Store EHS Contact EHS/ Certified Vendor Store->EHS Manifest Prepare Manifest EHS->Manifest Transport Transport to TSDF Manifest->Transport Dispose Incineration at Licensed Facility Transport->Dispose Spill Spill Occurs Contain Contain Spill (Inert Absorbent) Spill->Contain CollectSpill Collect & Containerize Contain->CollectSpill Decontaminate Decontaminate Area CollectSpill->Decontaminate Decontaminate->Label

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.